molecular formula C13H25NaO5S B1630109 Sodium Methyl 2-Sulfolaurate CAS No. 4016-21-1

Sodium Methyl 2-Sulfolaurate

Cat. No.: B1630109
CAS No.: 4016-21-1
M. Wt: 316.39 g/mol
InChI Key: DNCZMGOTDKJANE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Methyl 2-Sulfolaurate is a useful research compound. Its molecular formula is C13H25NaO5S and its molecular weight is 316.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foaming; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4016-21-1

Molecular Formula

C13H25NaO5S

Molecular Weight

316.39 g/mol

IUPAC Name

sodium;1-methoxy-1-oxododecane-2-sulfonate

InChI

InChI=1S/C13H26O5S.Na/c1-3-4-5-6-7-8-9-10-11-12(13(14)18-2)19(15,16)17;/h12H,3-11H2,1-2H3,(H,15,16,17);/q;+1/p-1

InChI Key

DNCZMGOTDKJANE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCC(C(=O)OC)S(=O)(=O)[O-].[Na+]

Other CAS No.

4016-21-1

Pictograms

Corrosive

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Sodium Methyl 2-Sulfolaurate, a widely used anionic surfactant. The document details the underlying reaction mechanisms, explores the kinetics of the key synthetic steps, and provides standardized experimental protocols. Quantitative data is presented in tabular format for clarity and comparative analysis, while key pathways and workflows are visualized using diagrams.

Introduction

This compound (SM2S), also known as Sodium Methyl Ester Sulfonate (MES) derived from lauric acid, is an anionic surfactant valued for its excellent detergency, high foaming capacity, and good biodegradability. It is derived from renewable resources, typically coconut or palm kernel oil, making it a sustainable alternative to petroleum-based surfactants.[1] Its primary applications are in the formulation of personal care products such as shampoos and body washes, as well as in household and industrial cleaning agents.[2] The synthesis of SM2S is a multi-step process involving the esterification of lauric acid followed by sulfonation of the resulting methyl ester and subsequent neutralization.

Synthesis Mechanism

The commercial production of this compound is predominantly a two-stage process:

  • Esterification: Conversion of lauric acid to methyl laurate.

  • Sulfonation and Neutralization: Introduction of a sulfonate group onto the alpha-carbon of the methyl laurate, followed by neutralization to form the final salt.

Stage 1: Esterification of Lauric Acid

The initial step involves the Fischer esterification of lauric acid with methanol (B129727) to produce methyl laurate.[3] This reaction is typically catalyzed by a Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[1][4] The reaction is reversible and driven to completion by using an excess of methanol.[1]

Stage 2: Sulfonation and Neutralization

The sulfonation of methyl laurate is the critical step that imparts the surfactant properties to the molecule. This process is highly exothermic and requires careful temperature control, often achieved through the use of specialized reactors like falling film reactors. The primary sulfonating agents are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H).[3][5]

2.2.1 Sulfonation with Sulfur Trioxide (SO₃)

The reaction with SO₃ is the more common industrial method and is considered a greener alternative due to fewer hazardous byproducts.[3] The mechanism proceeds as follows:

  • An initial 1:1 adduct is formed between the methyl laurate and SO₃ at low temperatures.

  • A second molecule of SO₃ attacks the activated α-carbon in the rate-determining step, forming a 2:1 adduct.[1]

  • This intermediate di-adduct is then aged at a higher temperature (above 70°C), causing it to liberate one molecule of SO₃ and rearrange to form methyl 2-sulfolauric acid.[1]

2.2.2 Sulfonation with Chlorosulfonic Acid (ClSO₃H)

Alternatively, chlorosulfonic acid can be used. The proposed mechanism involves the chlorosulfonic anion abstracting a proton from the α-carbon of the methyl laurate. This creates a nucleophilic carbon which then attacks the partially positive sulfur atom of another chlorosulfonic acid molecule, leading to the elimination of a chloride ion and the formation of methyl 2-sulfolauric acid.

2.2.3 Neutralization

The final step in the synthesis is the neutralization of the acidic methyl 2-sulfolauric acid.[5] This is typically carried out using an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield the final product, this compound.[1][6] Careful pH control during this stage is crucial to prevent hydrolysis of the ester group, which can lead to the formation of undesirable disodium (B8443419) salt byproducts.[6]

Synthesis Kinetics

Understanding the kinetics of both the esterification and sulfonation reactions is essential for process optimization, reactor design, and maximizing product yield and purity.

Kinetics of Lauric Acid Esterification

The acid-catalyzed esterification of lauric acid with methanol is generally treated as a pseudo-first-order reaction when methanol is used in large excess, which keeps its concentration effectively constant throughout the reaction.[1][3] The reaction rate is dependent on the concentrations of lauric acid and the acid catalyst, as well as the reaction temperature.

The rate law can be expressed as: Rate = k'[Lauric Acid] where k' is the pseudo-first-order rate constant.

The activation energy for this reaction is influenced by the type of acid catalyst used. Studies have shown that stronger acids can lead to lower activation energies and faster reaction rates.[3]

Kinetics of Methyl Laurate Sulfonation

The sulfonation of fatty acid methyl esters is a more complex reaction. The rate-determining step is the attack of the second SO₃ molecule on the α-carbon of the methyl laurate.[1] This step exhibits second-order kinetics .[1]

The reaction rate is significantly influenced by:

  • Temperature: Higher temperatures increase the reaction rate but can also lead to darker product color and increased byproduct formation if not carefully controlled.[3]

  • Molar Ratio: The molar ratio of the sulfonating agent to the methyl ester is a critical parameter. A higher ratio can increase the conversion rate but also elevates the risk of forming disodium salt byproducts.[3][7]

  • Reactor Type: Falling film reactors provide a large surface area for gas-liquid interaction and efficient heat removal, allowing for better control over this highly exothermic reaction.[7]

One study determined the activation energy for the rate-determining α-sulfonation step to be approximately 105 kJ mol⁻¹ .[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for Lauric Acid Esterification

ParameterValue RangeCatalyst ExamplesReference
Methanol:Lauric Acid Molar Ratio3:1 to 68:1H₂SO₄, HCl, Ionic Liquids[3][4][8]
Reaction Temperature65°C to 150°CH₂SO₄, HCl, Ionic Liquids[3][5][8]
Catalyst Loading (% of fatty acid)0.2% to 10%H₂SO₄, Ionic Liquids[8][9]
Reaction Time1 to 4 hoursH₂SO₄, Ionic Liquids[4][9]

Table 2: Kinetic Parameters for Lauric Acid Esterification

CatalystReaction OrderActivation Energy (Ea)Reference
Hydrochloric Acid (HCl)Pseudo-first-orderNot specified[3]
Sulfuric Acid (H₂SO₄)Pseudo-first-order30.63 kJ mol⁻¹[3]
Ag₁(NH₄)₂PW₁₂O₄₀/UiO-66Pseudo-first-order35.2 kJ/mol[5]
Ionic Liquid [Hnmp]HSO₄Second-order68.45 kJ mol⁻¹[4]

Table 3: Reaction Conditions for Methyl Laurate Sulfonation

ParameterValue RangeSulfonating AgentReference
SO₃:Methyl Laurate Molar Ratio1.2:1 to 1.6:1Sulfur Trioxide (SO₃)[3]
ClSO₃H:Methyl Ester Molar Ratio1.2:1Chlorosulfonic Acid[3]
Sulfonation Temperature70°C to 90°CSO₃, Oleum[3][7]
Aging Temperature70°C to 90°CSO₃[1][10]
Aging Time20 to 60 minutesSO₃, ClSO₃H[3][10]

Experimental Protocols

This section provides generalized protocols for the laboratory-scale synthesis of this compound.

Protocol 1: Esterification of Lauric Acid

Materials:

  • Lauric Acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

Procedure:

  • To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add lauric acid and an excess of methanol (e.g., a 6:1 molar ratio of methanol to lauric acid).[8]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1% of the lauric acid mass) while stirring.[8]

  • Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours with continuous stirring.[4][8]

  • After cooling, transfer the mixture to a separatory funnel.

  • Wash the organic layer with water to remove the excess acid and methanol.

  • Dry the resulting methyl laurate layer over an anhydrous drying agent (e.g., sodium sulfate) and purify by distillation if necessary.

Protocol 2: Sulfonation and Neutralization

(Note: This procedure should be performed in a well-ventilated fume hood due to the hazardous nature of the sulfonating agents.)

Materials:

  • Methyl Laurate (from Protocol 1)

  • Sulfur Trioxide (SO₃) or Chlorosulfonic Acid (ClSO₃H)

  • Nitrogen gas (for SO₃ dilution)

  • Falling Film Reactor (or a jacketed reaction vessel for lab scale)

  • Sodium Hydroxide (NaOH) solution

  • Methanol

  • Hydrogen Peroxide (for bleaching, optional)

Procedure:

  • Sulfonation:

    • Set up a falling film reactor or a jacketed vessel with efficient cooling and stirring. Maintain the reaction temperature at approximately 80-85°C.[3][10]

    • Feed the methyl laurate into the reactor.

    • Concurrently, introduce gaseous SO₃ (diluted with nitrogen) or liquid chlorosulfonic acid at a controlled rate to achieve a molar ratio of approximately 1.2:1 (sulfonating agent to methyl laurate).[3][10]

  • Aging:

    • Transfer the resulting acidic mixture to an aging vessel.

    • Maintain the temperature at 80-90°C for 40-60 minutes to allow for the completion of the sulfonation reaction and isomeric rearrangement.[6][10]

  • Bleaching (Optional):

    • The aged acid can be bleached by adding a mixture of methanol and hydrogen peroxide and heating under reflux.[6]

  • Neutralization:

    • Cool the methyl 2-sulfolauric acid.

    • Slowly add a sodium hydroxide solution while vigorously stirring and cooling to control the exothermic neutralization.

    • Carefully monitor the pH, adjusting it to a final value between 5.0 and 6.5 to minimize ester hydrolysis.[6]

  • Drying:

    • The final product, a paste or slurry, can be dried to remove residual water and methanol, yielding the solid this compound.[6]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_esterification 1. Esterification cluster_sulfonation 2. Sulfonation cluster_neutralization 3. Neutralization LauricAcid Lauric Acid MethylLaurate Methyl Laurate LauricAcid->MethylLaurate H⁺ Catalyst Methanol Methanol Methanol->MethylLaurate H⁺ Catalyst MESA Methyl 2-Sulfolauric Acid MethylLaurate->MESA SulfonatingAgent Sulfonating Agent (SO₃ or ClSO₃H) SulfonatingAgent->MESA SM2S Sodium Methyl 2-Sulfolaurate MESA->SM2S Base Base (NaOH) Base->SM2S

Caption: Overall synthesis pathway for this compound.

Sulfonation Mechanism with SO₃

Sulfonation_Mechanism ML Methyl Laurate Adduct1 1:1 Adduct ML->Adduct1 + SO3_1 SO₃ SO3_1->Adduct1 Adduct2 2:1 Di-adduct (Intermediate) Adduct1->Adduct2 + (Rate-determining step) SO3_2 SO₃ SO3_2->Adduct2 MESA Methyl 2-Sulfolauric Acid Adduct2->MESA Aging / Rearrangement SO3_lib SO₃ (liberated) Adduct2->SO3_lib

Caption: Reaction mechanism for the sulfonation of methyl laurate with sulfur trioxide (SO₃).

Experimental Workflow

Experimental_Workflow start Start: Reactants (Lauric Acid, Methanol) esterification Esterification (H⁺ Catalyst, Reflux) start->esterification workup Workup & Purification (Washing, Drying) esterification->workup methyl_laurate Intermediate: Methyl Laurate workup->methyl_laurate sulfonation Sulfonation (Falling Film Reactor, 80-90°C) methyl_laurate->sulfonation aging Aging (80-90°C, ~1 hr) sulfonation->aging neutralization Neutralization (NaOH, pH 5.0-6.5) aging->neutralization drying Drying neutralization->drying end Final Product: This compound drying->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil. It belongs to the class of sulfonate surfactants and is recognized for its excellent cleansing, foaming, and emulsifying properties. Its chemical structure features a hydrophobic hydrocarbon tail and a hydrophilic sulfonate group, which imparts its surface-active characteristics. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and visual representations of its mechanism of action.

Core Physicochemical Properties

The efficacy and application of this compound in various formulations are dictated by its fundamental physicochemical parameters. These properties have been quantitatively determined and are summarized below.

Quantitative Data Summary
PropertyValueUnitsConditionsReference
Molecular Formula C13H25NaO5S--[1][2]
Molecular Weight 316.39 g/mol -[1][2]
CAS Number 4016-21-1--[1]
Critical Micelle Concentration (CMC) 13.20mmol/L28 °C[3]
Hydrophile-Lipophile Balance (HLB) 14.7--[3]
Krafft Point Below 0°C-[3][4]
Surface Tension Can lower to 38.4mN/mAqueous solution[4]
pH Stability Range 5 to 10--[5]

Key Physicochemical Characteristics

Appearance and Solubility: this compound typically presents as a clear to slightly yellow liquid or a white powder/granules.[5][6] It is highly soluble in water due to its ionic nature.[5]

Surfactant Properties: As a surfactant, its primary role is to reduce the surface tension of a liquid or the interfacial tension between two immiscible phases, such as oil and water.[7] This property is fundamental to its function as a cleansing agent, foaming agent, and emulsifier.[8]

Critical Micelle Concentration (CMC): The CMC is a critical parameter that defines the concentration at which surfactant molecules self-assemble into micelles.[9] For this compound, the CMC is 13.20 mmol/L at 28 °C.[3] Above this concentration, the surfactant molecules form structures that can encapsulate oils and dirt, enhancing cleaning efficiency.[5]

Hydrophile-Lipophile Balance (HLB): The HLB value of 14.7 indicates that this compound is a hydrophilic surfactant, making it an effective oil-in-water emulsifier and solubilizer.[3]

Krafft Point: The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. With a Krafft point below 0 °C, this compound is effective even at low temperatures.[3][4]

Stability: This surfactant is stable across a wide pH range, typically between 5 and 10.[5] It also demonstrates good tolerance to hard water.[2]

Biodegradability: this compound is considered to be environmentally friendly due to its biodegradability.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the esterification of lauric acid with methanol (B129727) to produce methyl laurate.[3][5] This is followed by the sulfonation of the methyl laurate, typically using chlorosulfonic acid or sulfur trioxide, to introduce a sulfonate group.[3][5] The final step is the neutralization of the sulfonated product with a sodium base, such as sodium carbonate or sodium bicarbonate, to yield this compound.[5]

Synthesis_Workflow lauric_acid Lauric Acid esterification Esterification lauric_acid->esterification methanol Methanol methanol->esterification methyl_laurate Methyl Laurate esterification->methyl_laurate sulfonation Sulfonation methyl_laurate->sulfonation sulfonating_agent Sulfonating Agent (e.g., Chlorosulfonic Acid) sulfonating_agent->sulfonation sulfonated_intermediate Sulfonated Intermediate sulfonation->sulfonated_intermediate neutralization Neutralization sulfonated_intermediate->neutralization neutralizing_agent Neutralizing Agent (e.g., Sodium Carbonate) neutralizing_agent->neutralization sm2s Sodium Methyl 2-Sulfolaurate neutralization->sm2s

Caption: Synthesis workflow for this compound.

Mechanism of Action: Surfactancy and Micelle Formation

The primary mechanism of action for this compound is its surface activity. In aqueous solutions, the individual surfactant molecules (unimers) initially populate the air-water interface, reducing the surface tension. As the concentration increases to the Critical Micelle Concentration (CMC), these molecules aggregate to form micelles. Micelles are spherical structures with a hydrophobic core, formed by the lauryl hydrocarbon tails, and a hydrophilic shell, composed of the sulfonate head groups. This structure allows them to encapsulate hydrophobic substances like oils and dirt, facilitating their removal in washing processes.

Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC unimers Unimers (Individual Surfactant Molecules) in Bulk Solution and at Interface micelle_formation Self-Assembly into Micelles unimers->micelle_formation [Surfactant] increases micelles Micelles Encapsulating Oil/Dirt micelle_formation->micelles unimers_above Unimers in Equilibrium micelle_formation->unimers_above

Caption: Micelle formation process of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of surfactants. Below are outlines of standard methodologies.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Instrumentation: Utilize a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer).

  • Measurement: Measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the intersection of the two linear portions of the curve is the CMC.[10]

CMC_Determination_Workflow prep Prepare Surfactant Solutions of Varying Concentrations measure Measure Surface Tension of Each Solution prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Inflection Point (Intersection of Two Lines) plot->analyze cmc Determine CMC analyze->cmc

Caption: Workflow for CMC determination by surface tensiometry.

Determination of Hydrophile-Lipophile Balance (HLB)

Method: Griffin's Method (Calculation)

The HLB value for non-ionic surfactants can be calculated using Griffin's formula. For ionic surfactants like this compound, experimental methods are often preferred, but empirical calculations can provide an estimate. A more practical approach for determining the required HLB of an oil phase is to prepare a series of emulsifier blends with known HLB values and observe which blend provides the most stable emulsion.

  • Emulsifier Blends: Prepare a series of blends using a high HLB emulsifier (like this compound) and a low HLB emulsifier.

  • Emulsion Preparation: Prepare emulsions of a specific oil phase with each emulsifier blend.

  • Stability Observation: Observe the stability of the emulsions over time (e.g., by monitoring creaming, coalescence, or phase separation).

  • HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.

Applications in Research and Development

The favorable physicochemical properties of this compound make it a versatile ingredient in various applications:

  • Personal Care Products: Its mildness and excellent foaming capabilities make it suitable for shampoos, body washes, and facial cleansers.[6]

  • Industrial Cleaners: It is used in laundry detergents, carpet cleaners, and surface cleaners due to its effective cleaning power.[4]

  • Drug Delivery: While not a primary application, its emulsifying and solubilizing properties could be explored for the formulation of poorly water-soluble drugs. The formation of micelles can serve as nanocarriers for hydrophobic drug molecules.

Conclusion

This compound is a high-performance anionic surfactant with a well-defined set of physicochemical properties. Its high water solubility, low Krafft point, and excellent surface activity contribute to its widespread use in cleansing and emulsifying applications. For researchers and drug development professionals, understanding these core properties is essential for formulating effective and stable products. The experimental protocols outlined provide a basis for the consistent and accurate characterization of this and other surfactant systems.

References

Critical Micelle Concentration of Sodium Methyl 2-Sulfolaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Sodium Methyl 2-Sulfolaurate, an anionic surfactant derived from coconut fatty acids. This document consolidates available quantitative data, outlines detailed experimental protocols for CMC determination, and presents visual representations of experimental workflows. This compound is recognized for its favorable foaming and cleansing properties, good skin tolerance, and biodegradability, making it a subject of interest in various applications, including personal care products and emulsion polymerization.[1][2]

Quantitative Data Summary

The critical micelle concentration is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[4] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[4][5]

Reported CMC values for this compound in aqueous solutions are summarized in the table below. It is important to note the variation in reported values, which can be attributed to differences in measurement techniques, purity of the surfactant, and experimental conditions such as temperature and the presence of electrolytes.

CMC ValueTemperatureMethodSource
13.20 mmol/L28 °CNot Specified[6][7]
0.45 mmol/LNot SpecifiedConductivity Titration[6]

Factors Influencing Critical Micelle Concentration

The CMC of an ionic surfactant like this compound is not a fixed value but is influenced by several factors:

  • Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. It decreases to a minimum value and then increases as the temperature rises.[3][8] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head groups and the disruption of the structured water around the hydrophobic tails.[9]

  • Addition of Electrolytes: The presence of electrolytes, such as sodium chloride (NaCl), generally leads to a decrease in the CMC of anionic surfactants.[6] The added counter-ions (Na+) screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules, which facilitates their aggregation into micelles at lower concentrations.[6]

  • Hydrophobicity: The length of the hydrophobic alkyl chain is a key determinant of the CMC. Generally, an increase in the hydrophobicity (longer alkyl chain) of a surfactant leads to a lower CMC.[9]

  • pH: The pH of the solution can influence the CMC, particularly for surfactants with head groups that can be protonated or deprotonated. This compound is noted to work well in a pH range of 4-9.[1]

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of this compound. The most common techniques for ionic surfactants are surface tension measurement and conductivity measurement.[10]

Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4][5]

Materials and Equipment:

  • High-purity this compound

  • Deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution.

  • Prepare a series of dilutions: Prepare a series of solutions with decreasing concentrations of the surfactant by diluting the stock solution with deionized water. The concentration range should span the expected CMC.

  • Temperature equilibration: Place the prepared solutions in a thermostatically controlled water bath to ensure all measurements are performed at a constant temperature.

  • Surface tension measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure the platinum ring or plate is thoroughly cleaned between measurements.

  • Data analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Surface_Tension_Workflow A Prepare Stock Solution B Create Serial Dilutions A->B C Equilibrate Temperature B->C D Measure Surface Tension C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC at Intersection E->F

Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration changes because the micelles are less mobile than the individual ions.[10]

Materials and Equipment:

  • High-purity this compound

  • Deionized water

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Conductivity meter with a temperature-compensated probe

  • Thermostatically controlled water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution: As described in the surface tension method.

  • Initial measurement: Place a known volume of deionized water in a thermostatically controlled beaker with a magnetic stir bar. Immerse the conductivity probe and measure the initial conductivity.

  • Titration: Add small, precise volumes of the concentrated surfactant stock solution to the beaker with continuous stirring.

  • Conductivity readings: After each addition, allow the solution to equilibrate and record the conductivity.

  • Data analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear segments with different slopes. The CMC is the concentration at the point of intersection of these two lines.

Conductivity_Workflow A Prepare Stock Solution C Titrate with Stock Solution A->C B Measure Initial Conductivity of Water B->C D Record Conductivity after each addition C->D Repeat E Plot Conductivity vs. Concentration D->E F Determine CMC at Breakpoint E->F

Workflow for CMC determination by the conductivity method.

Signaling Pathways and Logical Relationships

The formation of micelles is a self-assembly process driven by thermodynamics. The logical relationship leading to micelle formation is illustrated below.

Micelle_Formation_Logic cluster_concentration Surfactant Concentration cluster_state Predominant Species in Solution A [Surfactant] < CMC C Monomers A->C Leads to B [Surfactant] > CMC D Monomers + Micelles B->D Leads to

Relationship between surfactant concentration and species in solution.

References

Sodium Methyl 2-Sulfolaurate: A Technical Guide for Colloid Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S), also known as C12-MES, is an anionic surfactant derived from lauric acid, a natural fatty acid.[1][2] It belongs to the class of α-sulfo fatty acid methyl esters and is recognized for its favorable environmental profile, including good biodegradability.[3][4] As a surface-active agent, SM2S finds applications in various fields, from personal care products to industrial processes like emulsion polymerization.[3][5] This technical guide provides an in-depth overview of the applications of this compound in colloid science, summarizing its physicochemical properties and outlining key experimental methodologies.

Physicochemical Properties

This compound's performance as a surfactant is dictated by its molecular structure, which features a hydrophobic lauryl tail and a hydrophilic sulfonate head group.[3] This amphiphilic nature allows it to reduce the surface tension of water and form micelles in solution.[3]

PropertyValueConditionsReference(s)
Molecular Formula C₁₃H₂₅NaO₅S[6]
Molecular Weight 316.39 g/mol [6]
Appearance Clear to slightly yellow liquid[3]
Solubility Highly soluble in water[3]
pH Stability Stable in a pH range of 5 to 10[3]
Critical Micelle Concentration (CMC) 13.20 mmol/L28 °C[5]
Hydrophile-Lipophile Balance (HLB) 14.7[5]
Krafft Point Below 0 °C[5]

Applications in Colloid Science

The primary applications of this compound in colloid science stem from its excellent surfactant and emulsifying properties.[3]

Surfactant and Foaming Agent

As a surfactant, SM2S effectively reduces the surface tension of aqueous solutions, making it a valuable component in formulations requiring wetting, foaming, and cleansing actions.[3] It is known for producing a rich and stable lather, which is beneficial in personal care products like shampoos and body washes.[2]

Emulsifier in Emulsion Polymerization

This compound is utilized as an emulsifier in emulsion polymerization, a process used to produce a wide range of polymers. In this application, SM2S stabilizes the monomer droplets in the aqueous phase, leading to the formation of a stable polymer latex.[5]

ApplicationMonomer SystemSM2S ConcentrationResulting Particle SizePolydispersityReference(s)
Emulsion PolymerizationAcrylate (B77674)Not specified100 - 200 nm< 0.015[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively available in publicly accessible literature. However, based on general principles of surfactant chemistry and polymer science, the following sections outline generalized methodologies.

Synthesis of this compound

The synthesis of SM2S is typically a multi-step process involving esterification, sulfonation, and neutralization.[3]

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_esterification Esterification cluster_sulfonation Sulfonation cluster_neutralization Neutralization lauric_acid Lauric Acid esterification Esterification (Acid Catalyst) lauric_acid->esterification methanol (B129727) Methanol methanol->esterification methyl_laurate Methyl Laurate esterification->methyl_laurate sulfonation Sulfonation methyl_laurate->sulfonation sulfonating_agent Sulfonating Agent (e.g., Chlorosulfonic Acid) sulfonating_agent->sulfonation sulfonated_intermediate Sulfonated Intermediate sulfonation->sulfonated_intermediate neutralization Neutralization sulfonated_intermediate->neutralization base Base (e.g., Sodium Carbonate) base->neutralization sm2s Sodium Methyl 2-Sulfolaurate (SM2S) neutralization->sm2s

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Esterification: Lauric acid is reacted with methanol in the presence of an acid catalyst to form methyl laurate.[3]

  • Sulfonation: The methyl laurate is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonate group at the alpha position of the fatty acid chain. This step is typically carried out under controlled temperature conditions.[3]

  • Neutralization: The resulting sulfonated intermediate is neutralized with a base, such as sodium carbonate or sodium bicarbonate, to yield the final product, this compound.[3]

  • Purification: The crude product may be purified using techniques like extraction with a suitable solvent (e.g., n-butanol) to remove impurities.[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.

Methodology (Surface Tensiometry):

  • Prepare a series of aqueous solutions of SM2S with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the SM2S concentration.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.

Acrylate Emulsion Polymerization

The following is a generalized protocol for a batch emulsion polymerization of an acrylate monomer using an anionic surfactant like SM2S.

Workflow for Emulsion Polymerization:

Emulsion_Polymerization cluster_preparation Initial Mixture Preparation cluster_polymerization Polymerization cluster_characterization Characterization water Water reactor Reactor water->reactor sm2s SM2S (Emulsifier) sm2s->reactor monomer Acrylate Monomer monomer->reactor initiator Initiator heating Heating & Stirring initiator->heating Addition reactor->heating polymerization Polymerization Reaction heating->polymerization latex Polymer Latex polymerization->latex particle_size Particle Size Analysis latex->particle_size stability Stability Assessment latex->stability

Caption: General workflow for acrylate emulsion polymerization using SM2S.

Methodology:

  • Reactor Setup: A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with deionized water and the emulsifier (SM2S).

  • Monomer Emulsification: The acrylate monomer is added to the reactor, and the mixture is stirred to form a stable emulsion.

  • Initiation: The system is purged with nitrogen to remove oxygen. The temperature is raised to the desired reaction temperature, and a water-soluble initiator (e.g., potassium persulfate) is added to start the polymerization.

  • Polymerization: The reaction is allowed to proceed under constant stirring and temperature for a specified period.

  • Cooling and Characterization: The resulting polymer latex is cooled to room temperature. The final product is then characterized for properties such as particle size, particle size distribution, and stability.

Particle Size and Zeta Potential Analysis

These are crucial parameters for characterizing colloidal dispersions like emulsions and latexes.

Methodology:

  • Sample Preparation: The emulsion or latex sample is diluted to an appropriate concentration with a suitable dispersant (usually deionized water).

  • Particle Size Measurement: The particle size and size distribution are measured using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement: The zeta potential is measured using Electrophoretic Light Scattering (ELS). The zeta potential provides an indication of the surface charge of the particles and is a key predictor of the colloidal stability of the system. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV indicate good stability.

Biocompatibility and Safety

This compound is generally considered to be a mild and gentle surfactant, making it suitable for use in personal care products.[2] It is reported to have low toxicity.[7] However, as with any surfactant, its potential for skin irritation should be considered, especially at high concentrations or with prolonged contact.[8]

Applications in Drug Development

Interaction with Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound has any known interactions with biological signaling pathways. Its primary mechanism of action is at the physicochemical level, related to its surface-active properties.

Conclusion

This compound is a versatile and environmentally friendly anionic surfactant with established applications in colloid science, particularly as an emulsifier in emulsion polymerization and as a key component in foaming and cleansing formulations. Its favorable physicochemical properties, such as a low Krafft point and good stability over a range of pH, make it a valuable tool for researchers and formulators. While detailed experimental protocols and a comprehensive set of quantitative data for SM2S are not widely available, the general methodologies outlined in this guide provide a solid foundation for its application and characterization in a laboratory setting. Further research is warranted to explore its full potential in more advanced applications, such as drug delivery systems.

References

The Biodegradability of Sodium Methyl 2-Sulfolaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Sodium Methyl 2-Sulfolaurate (SM2S), an anionic surfactant derived from coconut fatty acids, is increasingly utilized in personal care and cleaning products for its favorable foaming and cleansing properties.[1] Its environmental fate, particularly its biodegradability, is a critical aspect for formulators and researchers. This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradability of this compound, including quantitative data, experimental protocols, and a hypothesized microbial degradation pathway.

Aerobic Biodegradability

This compound is considered to be readily biodegradable under aerobic conditions.[2][3] This classification is supported by studies on structurally similar compounds, namely methyl ester sulfonates (MES). The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess the ready biodegradability of chemicals.[4] A substance is generally considered readily biodegradable if it achieves a certain percentage of degradation within a 28-day period, for example, greater than 60% of its theoretical carbon dioxide (ThCO2) production in the OECD 301B test.[5]

A study on the biodegradability of various homologues of palm-based methyl ester sulphonates (MES) using the OECD 301F Manometric Respirometry test provides valuable insight. The results showed that C12 MES, which is structurally analogous to this compound, achieved 73% biodegradation within 6 days, well exceeding the threshold for ready biodegradability.[6] The study also indicated that biodegradability decreases as the carbon chain length increases, with C14 and C16 MES reaching 66% and 63% degradation in 8 and 16 days, respectively.[6]

Table 1: Aerobic Biodegradability of Methyl Ester Sulfonates (MES) using OECD 301F [6]

CompoundCarbon Chain LengthBiodegradation (%)Time to Reach >60% Biodegradation (days)
C12 MES12736
C14 MES14668
C16 MES166316

Anaerobic Biodegradability

The anaerobic biodegradability of this compound is less clear-cut. The European Union Ecolabel program reports that this substance is not anaerobically degradable.[2] This is consistent with the general understanding that while many surfactants are biodegradable under aerobic conditions, sulfonated surfactants, in particular, tend to be more resistant to anaerobic degradation.[2] The initial enzymatic attack in anaerobic degradation pathways often differs from aerobic pathways, and the presence of the sulfonate group can hinder microbial breakdown in the absence of oxygen. Further research is required to definitively conclude the potential for and pathways of anaerobic biodegradation of this compound.

Aquatic Toxicity

The ecotoxicity of this compound is an important consideration for its environmental risk assessment. Acute toxicity is typically evaluated using standardized tests on representative aquatic organisms such as fish and invertebrates. The results are often expressed as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates like Daphnia magna.[1]

A safety data sheet for a product containing magnesium chloride provides some aquatic toxicity data, though it is noted as being in analogy to magnesium chloride and for the anhydrous substance.[7] Studies on methyl ester sulphonates (MES) indicate that their ecotoxicity increases with the hydrophobicity, which is influenced by the alkyl chain length.[8]

Table 2: Aquatic Toxicity of Related Compounds

OrganismTestEndpointConcentration (mg/L)Exposure TimeReference
Pimephales promelas (fathead minnow)staticLC502,119.396 h[7]
Daphnia magna (Water flea)staticLC50548.448 h[7]
Desmodesmus subspicatus (green algae)staticErC50> 10072 h[7]
Activated sludgestaticEC50> 9003 h[7]

It is important to note that the provided data may not be directly representative of this compound and further specific testing is recommended for a precise environmental risk assessment.

Abiotic Degradation: Hydrolysis and Photolysis

In addition to microbial degradation, abiotic processes such as hydrolysis and photolysis can contribute to the environmental fate of a chemical.

Hydrolysis: The hydrolysis of methyl ester sulfonates (MES) is influenced by pH. Under acidic, neutral, and alkaline conditions, the hydrolysis rates of MES are significantly affected by whether the surfactant is in a monomeric or micellar state. Below the critical micelle concentration (CMC), the hydrolysis rate is different than above the CMC. In acidic conditions, micelle formation enhances the hydrolysis rate of MES.[7] Conversely, under alkaline and neutral conditions, micelle formation suppresses the rate of hydrolysis.[7]

Photolysis: There is currently limited specific information available on the photolytic degradation of this compound. In general, the potential for photodegradation depends on the molecule's ability to absorb light in the environmentally relevant UV spectrum. For some sulfonated compounds, direct phototransformation is possible.[9] However, without specific studies on SM2S, its susceptibility to photodegradation remains an area for further investigation.

Experimental Protocols

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This method is widely used to determine the ready biodegradability of water-soluble organic chemicals. The principle involves exposing the test substance to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium and measuring the amount of carbon dioxide produced over a 28-day period.

Methodology:

  • Preparation of Mineral Medium: A defined mineral medium containing essential salts and trace elements is prepared.

  • Inoculum: Activated sludge from a sewage treatment plant is collected, and a specific volume is added to the mineral medium to achieve a desired microbial concentration.

  • Test Flasks: Multiple flasks are set up:

    • Test Flasks: Containing the mineral medium, inoculum, and the test substance (this compound) at a known concentration.

    • Blank Flasks: Containing the mineral medium and inoculum only, to measure the CO2 produced by the microorganisms themselves.

    • Reference Flasks: Containing a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2 °C) in the dark and aerated with CO2-free air.

  • CO2 Measurement: The CO2 evolved from the flasks is trapped in a series of vessels containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution. The amount of CO2 is determined by titration of the remaining hydroxide.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test.[5]

OECD_301B_Workflow cluster_preparation Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium prep_flasks Prepare Test, Blank, and Reference Flasks prep_medium->prep_flasks prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->prep_flasks incubate Incubate at 22°C with CO2-free air prep_flasks->incubate trap_co2 Trap Evolved CO2 in Ba(OH)2 or NaOH incubate->trap_co2 titrate Titrate Hydroxide Solution trap_co2->titrate calculate_biodegradation Calculate % Biodegradation (% ThCO2) titrate->calculate_biodegradation assess_pass_level Assess against >60% in 10-day window calculate_biodegradation->assess_pass_level

Figure 1. Experimental workflow for the OECD 301B biodegradability test.

Hypothetical Microbial Degradation Pathway

While the specific enzymatic pathway for the microbial degradation of this compound has not been extensively studied, a plausible pathway can be hypothesized based on the degradation of similar anionic surfactants like sodium lauryl sulfate (B86663) (SLS). The key initial step is likely the enzymatic cleavage of the sulfate ester bond by an alkyl sulfatase.

Proposed Pathway:

  • Initial Attack by Alkyl Sulfatase: The degradation is initiated by an extracellular or cell-associated alkyl sulfatase enzyme. This enzyme catalyzes the hydrolysis of the sulfate ester bond, releasing a sulfate ion (SO4^2-) and the corresponding alcohol, methyl 2-hydroxylaurate.

  • Oxidation of the Alcohol: The resulting alcohol, methyl 2-hydroxylaurate, is then transported into the microbial cell. Inside the cell, it is oxidized to the corresponding aldehyde and then to a carboxylic acid, lauric acid methyl ester.

  • Beta-Oxidation: The lauric acid methyl ester then enters the well-established beta-oxidation pathway. This is a central metabolic process where fatty acids are broken down to produce acetyl-CoA.

  • TCA Cycle: The acetyl-CoA generated from beta-oxidation enters the tricarboxylic acid (TCA) cycle, where it is completely oxidized to carbon dioxide and water, generating energy for the microbial cell.

Degradation_Pathway substance This compound enzyme Alkyl Sulfatase substance->enzyme Hydrolysis intermediate1 Methyl 2-Hydroxylaurate + SO4^2- enzyme->intermediate1 oxidation Oxidation intermediate1->oxidation intermediate2 Lauric Acid Methyl Ester oxidation->intermediate2 beta_oxidation Beta-Oxidation intermediate2->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle end_products CO2 + H2O tca_cycle->end_products

Figure 2. Hypothetical microbial degradation pathway of this compound.

Conclusion

References

The Antimicrobial Profile of Sodium Methyl 2-Sulfolaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Sodium Methyl 2-Sulfolaurate, an anionic surfactant derived from coconut fatty acids, is recognized for its applications in personal care and cleaning products due to its favorable foaming and cleansing properties.[1] Beyond its primary use as a surfactant, this compound exhibits antimicrobial activity, a characteristic inherent to many surfactants. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, detailing its mechanism of action, summarizing available data, and outlining experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the antimicrobial potential of this compound.

Introduction

This compound is a biodegradable and mild anionic surfactant. Its chemical structure, featuring a hydrophobic lauric acid backbone and a hydrophilic sulfonate group, enables it to reduce surface tension and act as an effective cleansing agent.[1] The antimicrobial properties of surfactants are of increasing interest, offering potential for self-preserving formulations and as active ingredients in antiseptic products. Anionic surfactants, including this compound, contribute to microbial control, although their efficacy can be influenced by environmental factors such as pH.[2]

Mechanism of Antimicrobial Action

The primary antimicrobial action of anionic surfactants like this compound is the disruption of microbial cell membranes.[3] This process involves several key interactions that lead to loss of cell viability.

General Mechanism of Anionic Surfactants:

  • Electrostatic Interaction and Membrane Insertion: The negatively charged hydrophilic head of the surfactant molecule interacts with the components of the microbial cell envelope.[4] The hydrophobic tail then inserts into the lipid bilayer of the cell membrane.[3]

  • Membrane Disruption: This insertion disrupts the organized structure of the lipid bilayer, leading to increased membrane fluidity and permeability.[5]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and proteins, ultimately leading to cell death.[3]

  • Protein Denaturation: Anionic surfactants can also denature microbial proteins, including essential enzymes, further contributing to their antimicrobial effect.[2]

In Gram-negative bacteria , anionic surfactants interact with the lipopolysaccharides (LPS) in the outer membrane, causing destabilization and increasing its permeability.[4] For Gram-positive bacteria , the interaction occurs with the thicker peptidoglycan layer and the underlying cell membrane.[4]

Antimicrobial Mechanism of Anionic Surfactants cluster_0 Microbial Cell CellMembrane Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Causes Intracellular Intracellular Components Proteins Essential Proteins CellDeath Cell Death Proteins->CellDeath Contributes to Surfactant Anionic Surfactant (Sodium Methyl 2-Sulfolaurate) Surfactant->CellMembrane Interaction & Insertion Surfactant->Proteins Denaturation Leakage Leakage of Intracellular Components Disruption->Leakage Leads to Leakage->CellDeath

Figure 1: Proposed mechanism of antimicrobial action for anionic surfactants.

Antimicrobial Spectrum and Efficacy

While specific quantitative data for this compound is not extensively available in public literature, the general antimicrobial activity of anionic surfactants is documented. They typically exhibit broader activity against Gram-positive bacteria than Gram-negative bacteria.[5] The efficacy of anionic surfactants can be enhanced at acidic pH levels (2-3), which can alter the charge of the microbial cell surface and improve the surfactant's affinity.[2]

Table 1: Summary of Antimicrobial Activity for Anionic Surfactants (General)

Microorganism TypeGeneral EfficacyFactors Influencing Efficacy
Gram-positive Bacteria Moderate to GoodGenerally more susceptible.[5]
Gram-negative Bacteria VariableOuter membrane can act as a barrier.[4]
Fungi VariableActivity has been reported for some anionic surfactants.
Viruses VariableCan be effective against enveloped viruses by disrupting the lipid envelope.[2]

Note: This table provides a generalized summary for anionic surfactants. Specific data for this compound is needed for a precise assessment.

Experimental Protocols for Antimicrobial Assessment

Standardized methods are employed to evaluate the antimicrobial properties of surfactants. The following outlines a general workflow for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] A common method for determining the MIC of a surfactant is the broth microdilution assay.

Experimental Workflow:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of Surfactant: A series of dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted surfactant is inoculated with the microbial suspension. Control wells (no surfactant and no inoculum) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation and MIC Determination: The wells are visually inspected for turbidity (microbial growth). The MIC is the lowest concentration of the surfactant at which no visible growth is observed.

MIC_Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilution of Surfactant in Microtiter Plate PrepInoculum->SerialDilution Inoculation Inoculate Wells with Microbial Suspension SerialDilution->Inoculation Incubation Incubate Plate (e.g., 24h at 37°C) Inoculation->Incubation Observation Visually Assess for Turbidity (Growth) Incubation->Observation DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observation->DetermineMIC End End DetermineMIC->End

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Currently, there is a lack of publicly available, specific MIC data for this compound against a broad range of microorganisms. The table below is a template that can be populated as data becomes available through further research.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Template)

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Candida albicansATCC 90028Data not available

Conclusion and Future Directions

This compound possesses antimicrobial properties characteristic of anionic surfactants, primarily acting through the disruption of microbial cell membranes. While its efficacy is influenced by factors such as pH and the specific microorganism, it presents a promising avenue for the development of self-preserving cosmetic and cleaning formulations, as well as potentially serving as a mild active ingredient in antimicrobial products.

A significant gap exists in the publicly available quantitative data regarding the antimicrobial spectrum and potency of this compound. Future research should focus on:

  • Systematic MIC and MBC (Minimum Bactericidal Concentration) testing against a comprehensive panel of clinically and industrially relevant bacteria and fungi.

  • Investigating the impact of formulation variables (e.g., pH, presence of other ingredients) on its antimicrobial activity.

  • Elucidating the specific interactions with microbial cell envelopes to further refine the understanding of its mechanism of action.

Such data will be invaluable for formulators and researchers to fully harness the antimicrobial potential of this versatile surfactant.

References

An In-depth Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hydrophile-Lipophile Balance (HLB) of the anionic surfactant, Sodium Methyl 2-Sulfolaurate. It delves into the theoretical and experimental determination of its HLB value, offering detailed protocols for practical application in research and formulation development. This document is intended to serve as a critical resource for scientists and professionals in the pharmaceutical and chemical industries, providing the necessary data and methodologies to effectively utilize this versatile surfactant.

Introduction to Hydrophile-Lipophile Balance (HLB)

The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Developed by William C. Griffin, the HLB system is a crucial tool for formulators, enabling the selection of appropriate surfactants to create stable emulsions and other colloidal dispersions.[1][2] The HLB value of a surfactant is an indication of its potential application, with low HLB values (1-6) typically indicating good water-in-oil (W/O) emulsifiers, while high HLB values (8-18) are characteristic of oil-in-water (O/W) emulsifiers.[3] Surfactants with intermediate HLB values (7-9) can act as wetting agents.[3]

This compound: Properties and Applications

This compound is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil.[4] It is known for its excellent foaming, cleansing, and emulsifying properties, making it a versatile ingredient in a wide range of personal care and cleaning products.[4] Chemically, it is the sodium salt of the methyl ester of 2-sulfolauric acid.

Key Properties:

  • Excellent Foaming: Produces a rich and stable lather.[4]

  • Good Cleansing Efficacy: Effectively removes dirt and oils.[4]

  • Mildness: Generally considered to be gentle on the skin.

  • Biodegradability: Readily biodegradable, making it an environmentally friendly option.

  • Hard Water Tolerance: Performs well in the presence of hard water ions.

Applications:

  • Personal Care: Shampoos, body washes, facial cleansers, and liquid hand soaps.

  • Drug Delivery: As an emulsifier or solubilizing agent in topical and oral formulations.

  • Industrial & Institutional Cleaners: In various cleaning formulations due to its detergency.

Hydrophile-Lipophile Balance (HLB) of this compound

The reported HLB value for this compound is 14.7 . This high HLB value indicates that it is a strongly hydrophilic surfactant, making it an excellent choice for creating oil-in-water (O/W) emulsions.

Quantitative Data Summary
PropertyValueReference
HLB Value 14.7[3]
Critical Micelle Concentration (CMC) 13.20 mmol/L (at 28 °C)[3]
Krafft Point Below 0 °C[3]

Theoretical Calculation of HLB

The HLB value of a surfactant can be estimated using theoretical models based on its chemical structure. Two of the most common methods are Griffin's method and Davies' method.

Griffin's Method

Griffin's method, primarily developed for non-ionic surfactants, calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[5][6] For ionic surfactants, this method is less straightforward but can be adapted.

Formula: HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

For this compound (C13H25NaO5S), the hydrophilic portion consists of the sulfonate group (-SO3Na) and the methyl ester group (-COOCH3). The lipophilic portion is the lauryl chain (C12H25-).

Davies' Method

Davies' method provides a more versatile approach by assigning group numbers to different structural components of the surfactant molecule.[3] The HLB is calculated by summing the group numbers of the hydrophilic and lipophilic groups.

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

Group Contribution Values:

GroupGroup Number
-SO4Na (sulfate)+38.7
-SO3Na (sulfonate)~+38.7
-COONa (carboxylate)+21.1
-OH (hydroxyl)+1.9
-O- (ether)+1.3
-(CH2)- (methylene)-0.475
-CH3 (methyl)-0.475

Experimental Determination of HLB

The HLB value of a surfactant is often determined experimentally to obtain a more accurate and practical value for a specific application. The emulsion stability method is a widely used technique.

Experimental Protocol: Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with blends of the surfactant under investigation and a surfactant with a known HLB value. The stability of these emulsions is then observed to determine the HLB at which the most stable emulsion is formed. This is known as the "required HLB" (rHLB) of the oil, which corresponds to the HLB of the optimal emulsifier system.

Materials and Equipment:

  • This compound (surfactant of interest)

  • A set of standard non-ionic surfactants with known HLB values (e.g., Span and Tween series)

  • Oil phase (e.g., mineral oil, isopropyl myristate, or a specific oil relevant to the intended application)

  • Distilled or deionized water

  • Beakers, graduated cylinders, and magnetic stirrer or homogenizer

  • Test tubes or vials for emulsion storage and observation

  • Optional: Microscope, particle size analyzer, turbidimeter for more quantitative stability assessment.

Procedure:

  • Preparation of Surfactant Blends:

    • Prepare a series of surfactant blends with varying HLB values. For example, to test a range around the expected HLB of this compound (14.7), you can blend it with a lower HLB surfactant. Alternatively, create a range of HLBs by blending two well-characterized surfactants (e.g., Span 80, HLB = 4.3, and Tween 80, HLB = 15.0).

    • The HLB of the blend is calculated as follows: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) Where w_A and w_B are the weight fractions of surfactants A and B, and HLB_A and HLB_B are their respective HLB values.

  • Emulsion Preparation:

    • For each surfactant blend, prepare an oil-in-water emulsion. A typical starting formulation is 5-10% surfactant blend, 30-50% oil phase, and the remainder as the aqueous phase.

    • Heat the oil phase (containing the dissolved surfactant blend) and the aqueous phase separately to approximately 70-75°C.

    • Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer or high-shear mixer for a set period (e.g., 5-10 minutes).

    • Cool the emulsion to room temperature while stirring gently.

    • Prepare a series of emulsions, each with a different HLB blend, keeping all other parameters (oil type, concentration, mixing speed, and time) constant.

  • Emulsion Stability Assessment:

    • Transfer each emulsion to a separate, labeled test tube or vial.

    • Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, and phase separation.

    • Visual Assessment: Record the time it takes for a visible layer of water or oil to separate. The most stable emulsion will show the least amount of separation over the longest period.

    • Instrumental Assessment (Optional but Recommended):

      • Microscopy: Observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.

      • Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI). The emulsion with the smallest and most uniform droplet size is typically the most stable.

      • Turbidity Measurement: Monitor the change in turbidity over time. A stable emulsion will maintain its initial turbidity for a longer duration.

  • Determination of the Required HLB:

    • The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase under the tested conditions. This experimentally determined value for the system can then be correlated to the HLB of the individual surfactant being tested.

Visualizations

Experimental Workflow for HLB Determination

G cluster_prep Preparation cluster_emulsify Emulsification cluster_assess Assessment prep_surfactant Prepare Surfactant Blends (Varying HLB) heat Heat Phases to 70-75°C prep_surfactant->heat prep_oil Prepare Oil Phase prep_oil->heat prep_water Prepare Aqueous Phase prep_water->heat mix Combine and Homogenize heat->mix cool Cool to Room Temperature mix->cool observe Visual Observation (Creaming, Separation) cool->observe instrument Instrumental Analysis (Particle Size, Turbidity) cool->instrument determine_hlb Determine Required HLB (HLB of Most Stable Emulsion) observe->determine_hlb instrument->determine_hlb

Caption: Experimental workflow for determining the required HLB of an oil phase using the emulsion stability method.

HLB Scale and Surfactant Applications

HLB_Scale cluster_scale HLB Scale cluster_applications Applications 0 0 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 13 13 14 14 15 15 16 16 17 17 18 18 19 19 20 20 A W/O Emulsifiers B Wetting Agents C O/W Emulsifiers D Detergents E Solubilizers

Caption: The Hydrophile-Lipophile Balance (HLB) scale and the corresponding applications of surfactants.

Conclusion

The Hydrophile-Lipophile Balance is a fundamental parameter in the formulation of emulsions and other dispersed systems. This compound, with its high HLB of 14.7, is a highly effective oil-in-water emulsifier and solubilizing agent. This technical guide has provided both the theoretical underpinnings and a detailed experimental protocol for the determination of its HLB value. By understanding and applying these principles, researchers, scientists, and drug development professionals can better harness the properties of this compound to develop stable and efficacious products.

References

In-Depth Technical Guide: Surface Tension Reduction Capabilities of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S), an anionic surfactant derived from lauric acid, has garnered significant interest for its excellent surface-active properties.[1][2] This technical guide provides a comprehensive overview of its capabilities in reducing surface tension, a critical parameter in numerous scientific and industrial applications, including its potential relevance in pharmaceutical formulations. SM2S is recognized for its good cleansing and foaming characteristics, and its mildness compared to some other surfactants.[1][2] This document details its physicochemical properties, outlines experimental protocols for their measurement, and explores its functional role.

Physicochemical Properties

This compound, with the molecular formula C13H25NaO5S and a molecular weight of 316.39 g/mol , is a water-soluble surfactant.[3] Its amphiphilic nature, consisting of a hydrophobic lauryl tail and a hydrophilic sulfonate head group, allows it to orient at interfaces and reduce surface tension.[4]

Quantitative Data Summary

The surface activity of this compound is characterized by its critical micelle concentration (CMC) and the surface tension at that concentration (γcmc). There are conflicting reports in the literature regarding the precise CMC value. One study reports a CMC of 13.20 mmol/L at 28°C and a Hydrophile-Lipophile Balance (HLB) of 14.7.[5] It is also noted for its stability over a wide pH range (typically 5 to 10) and its biodegradability.[4]

For clarity and comparative purposes, the available quantitative data is summarized in the table below.

PropertyValueTemperature (°C)Reference
Molecular Formula C13H25NaO5SN/A[3]
Molecular Weight 316.39 g/mol N/A[3]
Critical Micelle Concentration (CMC) 13.20 mmol/L28[5]
Hydrophile-Lipophile Balance (HLB) 14.7N/A[5]

Mechanism of Surface Tension Reduction

The reduction of surface tension by this compound follows the fundamental principles of surfactant action. In an aqueous solution, the individual surfactant molecules, or monomers, initially populate the air-water interface. The hydrophobic lauryl chains orient away from the water, while the hydrophilic sulfonate groups remain in the aqueous phase. This accumulation at the interface disrupts the cohesive energy of the water molecules, leading to a decrease in surface tension. As the concentration of SM2S increases, the interface becomes more populated with surfactant molecules, causing a progressive reduction in surface tension.

Micellization

Once the air-water interface is saturated with SM2S molecules, any further increase in concentration leads to the formation of micelles within the bulk of the solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value (γcmc). The formation of these micellar aggregates is a key characteristic of surfactants and is crucial for their solubilizing and cleaning properties.[4]

The logical flow of surface tension reduction and micelle formation is illustrated in the following diagram.

G cluster_0 Aqueous Solution of SM2S cluster_1 Interfacial Action cluster_2 Bulk Phenomenon (at CMC) Increase_SM2S_Conc Increase Sodium Methyl 2-Sulfolaurate Concentration Monomer_Adsorption Monomer Adsorption at Air-Water Interface Increase_SM2S_Conc->Monomer_Adsorption leads to Surface_Tension_Reduction Reduction of Surface Tension Monomer_Adsorption->Surface_Tension_Reduction causes Interface_Saturation Interface Saturation Surface_Tension_Reduction->Interface_Saturation until Micelle_Formation Micelle Formation Interface_Saturation->Micelle_Formation triggers Constant_ST Surface Tension Remains Constant (γcmc) Micelle_Formation->Constant_ST results in

Figure 1. Mechanism of Surface Tension Reduction by SM2S.

Applications in Research and Drug Development

While this compound is predominantly used in the cosmetic and personal care industries, its properties as a mild anionic surfactant suggest potential applications in pharmaceutical formulations.[1] Anionic surfactants are utilized in drug delivery systems as wetting agents to improve the dissolution of poorly soluble drugs, as emulsifiers in creams and lotions, and as stabilizers in suspensions.

Although specific studies detailing the use of SM2S in drug delivery are not widely available in the reviewed literature, its established safety profile in topical products makes it a candidate for further investigation in dermatological and transdermal formulations.[6] Patents related to pharmaceutical compositions occasionally list broad categories of emulsifying and wetting agents that could encompass SM2S, though it is not always explicitly named.[7][8]

Experimental Protocols

Accurate and reproducible measurement of the surface tension reduction capabilities of this compound is essential for its evaluation and application. The following sections provide detailed methodologies for key experiments.

Determination of Surface Tension using the Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid.[9][10]

Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations.

Materials and Equipment:

  • Surface Tensiometer with a Wilhelmy plate (typically platinum)

  • High-precision balance

  • Glass vessel

  • This compound

  • Distilled or deionized water

  • Micropipettes and volumetric flasks for solution preparation

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound of a known high concentration. Perform serial dilutions to obtain a range of concentrations below and above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

  • Plate Preparation: Clean the Wilhelmy plate thoroughly. A common procedure is to rinse it with a solvent like ethanol (B145695) and then flame it to red heat to remove any organic contaminants.

  • Measurement: a. Place a solution of a specific concentration in the glass vessel. b. Suspend the Wilhelmy plate from the balance and position it so that it is just above the liquid surface. c. Raise the vessel until the liquid surface just touches the bottom edge of the plate. d. The liquid will wet the plate, and the force exerted on the balance will increase due to the downward pull of the surface tension. e. Record the force reading once it has stabilized.

  • Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) Where:

    • F is the force measured by the balance.

    • L is the wetted perimeter of the plate (2 * (width + thickness)).

    • θ is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with an aqueous surfactant solution is typically assumed to be 0°, so cosθ = 1.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

The following diagram illustrates the workflow for this experimental protocol.

G Start Start Solution_Prep Prepare SM2S Solutions (various concentrations) Start->Solution_Prep Instrument_Cal Calibrate Tensiometer Solution_Prep->Instrument_Cal Plate_Clean Clean Wilhelmy Plate Instrument_Cal->Plate_Clean Measurement_Setup Set up Measurement: Plate above liquid Plate_Clean->Measurement_Setup Contact Raise Liquid to Contact Plate Measurement_Setup->Contact Record_Force Record Stabilized Force Contact->Record_Force Calculate_ST Calculate Surface Tension (γ = F / L) Record_Force->Calculate_ST Repeat More Concentrations? Calculate_ST->Repeat Repeat->Measurement_Setup Yes Plot_Data Plot γ vs. log(Concentration) Repeat->Plot_Data No End End Plot_Data->End

Figure 2. Workflow for Wilhelmy Plate Surface Tensiometry.
Determination of Critical Micelle Concentration (CMC) by Conductometry

Conductometry is a reliable method for determining the CMC of ionic surfactants like this compound.[11]

Objective: To determine the CMC of this compound by measuring the change in conductivity of its aqueous solutions.

Materials and Equipment:

  • Conductivity meter with a conductivity cell

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

  • This compound

  • High-purity, low-conductivity water

  • Burette, beakers, and volumetric flasks

Procedure:

  • Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.

  • Sample Preparation: a. Place a known volume of high-purity water in a jacketed beaker connected to the temperature-controlled water bath. b. Immerse the conductivity cell in the water and allow the temperature to equilibrate. c. Prepare a concentrated stock solution of this compound.

  • Titration: a. Start stirring the water gently. b. Record the initial conductivity of the water. c. Add small, precise aliquots of the concentrated SM2S stock solution to the water using a burette. d. After each addition, allow the conductivity reading to stabilize and then record the value. e. Continue this process until the concentration is well above the expected CMC.

  • Data Analysis: a. Correct the measured conductivity for the dilution effect of adding the stock solution. b. Plot the specific conductivity as a function of the this compound concentration. c. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

The workflow for the conductometric determination of CMC is depicted below.

G Start Start Calibrate_Meter Calibrate Conductivity Meter Start->Calibrate_Meter Prepare_Sample Prepare Water Sample in Temperature-Controlled Beaker Calibrate_Meter->Prepare_Sample Initial_Reading Record Initial Conductivity Prepare_Sample->Initial_Reading Titration_Loop Add Aliquot of SM2S Stock Solution Initial_Reading->Titration_Loop Stabilize_Read Allow Reading to Stabilize and Record Conductivity Titration_Loop->Stabilize_Read Yes Check_Conc Concentration > CMC? Stabilize_Read->Check_Conc Check_Conc->Titration_Loop No Plot_Data Plot Conductivity vs. Concentration Check_Conc->Plot_Data Yes Determine_CMC Determine CMC from Intersection of Linear Fits Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 3. Workflow for Conductometric CMC Determination.

Conclusion

This compound is an effective anionic surfactant with significant surface tension reduction capabilities. While its primary applications are currently in the cosmetics and personal care industries, its favorable properties, including mildness and biodegradability, make it a subject of interest for potential use in pharmaceutical formulations, particularly in topical and transdermal delivery systems. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of its physicochemical properties, which is a prerequisite for any new application development. Further research is warranted to fully explore the potential of this compound in the field of drug development.

References

In-Depth Technical Guide: Thermal Stability of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

The second, more targeted search still did not yield specific quantitative TGA or DSC data for Sodium Methyl 2-Sulfolaurate. However, I found a study on a sodium methyl ester sulfonate (SMES) derived from castor oil that provides some thermal stability data: a 31.2% mass loss was observed from 70 °C to 500 °C, and a 14.1% mass loss was noted at a typical reservoir temperature. The study also describes the TGA methodology used. Additionally, I found general information on the thermal decomposition of fatty acid methyl esters (FAMEs), indicating they are stable up to 325°C.

While this is not the exact compound requested, it is a closely related anionic surfactant, and this information can be used to provide a representative understanding of the thermal stability of methyl ester sulfonates. I can now proceed with creating the technical guide, making sure to clearly state that the quantitative data is for a related compound (castor oil-derived SMES) due to the lack of specific data for this compound. I have enough information to describe a general TGA experimental protocol and to create the requested Graphviz diagrams. Therefore, no further searches are needed.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of lauric acid, is an anionic surfactant increasingly utilized in various industrial and pharmaceutical applications for its cleansing and foaming properties. A critical parameter for its application, particularly in formulations subjected to varying temperature conditions during manufacturing, storage, or use, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound and related methyl ester sulfonates (MES), offering insights into their decomposition behavior under thermal stress. Due to the limited availability of public data specifically for this compound, this guide incorporates data from closely related methyl ester sulfonates to provide a representative analysis.

Thermal Stability Profile

A study on a sodium methyl ester sulfonate derived from castor oil, a compound with a similar chemical structure, revealed its thermal behavior through thermogravimetric analysis (TGA). The analysis indicated a mass loss of 31.2% over a temperature range of 70 °C to 500 °C.[1] At typical reservoir temperatures, a mass loss of 14.1% was observed, suggesting a degree of thermal stability under those specific conditions.[1]

Generally, fatty acid methyl esters (FAMEs), the precursors to MES, are known to be thermally stable at temperatures up to 325 °C.[2] The primary degradation reactions observed for FAMEs at elevated temperatures include isomerization, hydrogenation, and pyrolysis.[2] It has been noted that FAMEs with shorter chain lengths or higher degrees of saturation exhibit greater thermal stability.[2]

Another study on the thermal degradation of a methyl ester sulfonate indicated that prolonged exposure to a temperature of 150°C for 72 hours can lead to the degradation of the sulfonate group, a key functional group for its surfactant properties.

The following table summarizes the available thermal stability data for related methyl ester sulfonates.

CompoundAnalysis MethodTemperature Range (°C)Mass Loss (%)Reference
Sodium Methyl Ester Sulfonate (Castor Oil Derived)TGA70 - 50031.2[1]
Sodium Methyl Ester Sulfonate (Castor Oil Derived)TGAReservoir Temperature14.1[1]

Experimental Protocols

The primary technique for evaluating the thermal stability of surfactants like this compound is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the surfactant (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina (B75360) or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation. A specific heating program is set.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min or 23.7 °C/min, over a defined temperature range (e.g., from ambient temperature to 500 °C or higher).[1]

  • Data Acquisition: The instrument continuously measures the mass of the sample as the temperature increases.

  • Data Analysis: The resulting data is plotted as a TGA curve, showing the percentage of weight loss on the y-axis against the temperature on the x-axis. The onset temperature of decomposition and the temperatures at specific weight loss percentages are determined from this curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a surfactant using Thermogravimetric Analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation start Start: Obtain Surfactant Sample weigh Accurately weigh 5-10 mg of sample start->weigh place Place sample in TGA pan weigh->place load Load sample into TGA instrument place->load purge Purge with inert gas (e.g., Nitrogen) load->purge program Set heating program (e.g., 10°C/min to 500°C) purge->program run Run TGA analysis program->run acquire Acquire Mass vs. Temperature data run->acquire plot Plot TGA curve (% Weight Loss vs. Temp) acquire->plot analyze Determine decomposition temperatures and weight loss percentages plot->analyze end_node End: Report Thermal Stability Profile analyze->end_node

Caption: Workflow for Thermal Stability Analysis using TGA.

Signaling Pathways and Logical Relationships

The degradation of this compound under thermal stress can be conceptualized as a series of events. The following diagram illustrates the logical relationship from the application of thermal energy to the eventual decomposition of the molecule.

Degradation_Pathway cluster_products Potential Decomposition Products Thermal_Energy Input: Increased Thermal Energy Vibrational_Excitation Increased Molecular Vibrations Thermal_Energy->Vibrational_Excitation Bond_Weakening Weakening of Covalent Bonds (Ester and Sulfonate Linkages) Vibrational_Excitation->Bond_Weakening Decomposition Initiation of Decomposition Reactions Bond_Weakening->Decomposition Volatiles Volatile Fragments (e.g., SO₂, CO₂, H₂O) Decomposition->Volatiles Char_Residue Non-Volatile Char Residue Decomposition->Char_Residue

Caption: Logical Pathway of Thermal Degradation.

Conclusion

The thermal stability of this compound is a crucial consideration for its formulation and application. While direct data is limited, analysis of related methyl ester sulfonates indicates a multi-stage decomposition process with significant mass loss occurring at elevated temperatures. The primary method for assessing this stability is Thermogravimetric Analysis, which provides a detailed profile of mass loss as a function of temperature. For applications where thermal stress is a factor, it is recommended to conduct specific TGA studies on the formulated product to ensure its stability and performance.

References

An In-depth Technical Guide to the Solubility of Sodium Methyl 2-Sulfolaurate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sodium Methyl 2-Sulfolaurate, an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and personal care products. This document details its solubility in aqueous and organic solvents, presents experimental protocols for solubility determination, and illustrates key processes through workflow diagrams.

Introduction to this compound

This compound is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut oil.[1] Its structure, featuring a hydrophilic sulfonate group and a hydrophobic fatty acid methyl ester tail, imparts excellent surface-active properties, making it a versatile ingredient in formulations requiring foaming, cleansing, and emulsification.[1][2] It is known to be highly soluble in water due to its ionic nature.[2]

Solubility of this compound

The solubility of a surfactant is a critical parameter that influences its performance in various applications. While this compound is well-known for its high solubility in water, its behavior in other solvents is crucial for formulation development and drug delivery systems.

Aqueous Solubility
Solubility in Organic Solvents

Quantitative solubility data for this compound in a wide range of organic solvents is limited. However, data for closely related Methyl Ester Sulfonates (MES) provides valuable insights into its likely solubility behavior. A study on palm-based Methyl Ester Sulfonates with varying carbon chain lengths (C12, C14, C16, and C16-18) investigated their solubility in several organic solvents.[4] Since this compound is derived from lauric acid (a C12 fatty acid), the data for C12-MES is presented here as a strong proxy. The study found that for MES, a shorter carbon chain length correlates with higher solubility in the tested solvents.[4]

The synthesis of this compound involves an extraction and purification process using n-butanol, which indicates its solubility in this solvent.[2]

Table 1: Quantitative Solubility of C12-Methyl Ester Sulfonate (C12-MES) in Various Solvents

SolventSolvent TypeSolubility (mg/mL)
Methanol (B129727)Polar Protic> 6.3 (Highest solubility among tested)
Ethanol (B145695)Polar Protic2.5 - 6.3
Isopropyl Alcohol (IPA)Polar Protic< 2.5
HexaneNon-polar< 2.5

Data sourced from a study on palm-based Methyl Ester Sulfonates. The C12-MES is a close structural analog of this compound.[4]

Experimental Protocols for Solubility Determination

Accurate determination of surfactant solubility is essential for research and development. The following are detailed methodologies for key experiments.

Shake-Flask Method for Solubility Determination

This is a widely used method for determining the equilibrium solubility of a substance in a given solvent.

Principle: A surplus of the solid surfactant is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved surfactant in the saturated solution is then determined analytically.

Apparatus and Reagents:

  • Conical flasks or vials with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • The specific solvent of interest

  • This compound

  • Analytical instrument for concentration measurement (e.g., UV/Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is crucial.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • After equilibration, cease agitation and allow the solution to stand, permitting the excess solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any undissolved microparticles, either centrifuge the sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Dilute the clear, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical method.

  • Determine the concentration of the diluted solution using a suitable analytical technique (e.g., UV/Vis spectroscopy or potentiometric titration as described below).

  • Calculate the original solubility by taking into account the dilution factor.

Potentiometric Titration for Concentration Determination

This method is suitable for determining the concentration of anionic surfactants like this compound.

Principle: The anionic surfactant is titrated with a standard solution of a cationic surfactant. The reaction forms an insoluble ion-pair complex. The endpoint of the titration, where all the anionic surfactant has reacted, is detected by a surfactant-sensitive electrode that measures the change in potential.

Apparatus and Reagents:

  • Automatic titrator with a surfactant-sensitive electrode

  • Burette

  • Beakers

  • Magnetic stirrer

  • Standard solution of a cationic surfactant (e.g., Hyamine® 1622)

  • pH meter and buffer solutions

  • Solvent (e.g., deionized water, or a water-alcohol mixture for poorly soluble samples)

Procedure:

  • Prepare a known volume of the surfactant solution to be analyzed. For poorly soluble samples, a small amount of methanol or ethanol (not exceeding 5%) can be added to improve solubility.[5]

  • Adjust the pH of the solution to the optimal range for the titration, typically between pH 2 and 4 for anionic surfactants.[5]

  • Immerse the surfactant-sensitive electrode and the reference electrode into the solution.

  • Titrate the solution with the standardized cationic surfactant solution while continuously stirring.

  • The titrator will record the potential (in mV) as a function of the titrant volume. The endpoint is identified by the point of maximum inflection in the titration curve.

  • The concentration of the this compound in the sample is calculated based on the volume of titrant consumed at the endpoint.

UV/Vis Spectroscopy for Concentration Determination

This technique can be used to determine the concentration of the surfactant in the saturated solution obtained from the shake-flask method.

Principle: Although this compound itself does not have a strong chromophore for direct UV/Vis analysis, an indirect method involving the formation of a colored ion-pair with a dye can be used. The intensity of the color, which is proportional to the surfactant concentration, is measured using a spectrophotometer.

Apparatus and Reagents:

  • UV/Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • A suitable cationic dye (e.g., Brilliant Green)

  • Acidic buffer solution

  • Organic solvent for extraction (if required)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • To each standard, add a fixed amount of the cationic dye solution and the acidic buffer.

  • The anionic surfactant will form an ion-pair complex with the cationic dye.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Take a known volume of the clear, saturated solution from the shake-flask experiment and dilute it appropriately.

  • Treat the diluted sample with the cationic dye and buffer in the same manner as the standards.

  • Measure the absorbance of the sample.

  • Determine the concentration of the surfactant in the diluted sample from the calibration curve and then calculate the original solubility.

Visualized Workflows

Synthesis and Purification Workflow of this compound

The synthesis of this compound is a multi-step process that begins with the esterification of lauric acid, followed by sulfonation and neutralization.[2] The final product is then purified.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Esterification Esterification Sulfonation Sulfonation Esterification->Sulfonation Methyl Laurate Neutralization Neutralization Sulfonation->Neutralization Sulfonated Intermediate Extraction Extraction with n-Butanol Neutralization->Extraction Crude Product Evaporation Solvent Evaporation Extraction->Evaporation Drying Drying Evaporation->Drying FinalProduct FinalProduct Drying->FinalProduct Purified Sodium Methyl 2-Sulfolaurate

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

General Experimental Workflow for Solubility Determination

The following diagram outlines the general steps involved in determining the solubility of a surfactant using the shake-flask method coupled with an analytical technique for concentration measurement.

G Experimental Workflow for Solubility Determination Start Start AddSurfactant Add Excess Surfactant to Solvent Start->AddSurfactant Equilibrate Equilibrate via Shaking (24-72h at constant T) AddSurfactant->Equilibrate Separate Separate Solid and Liquid (Centrifugation/Filtration) Equilibrate->Separate Dilute Dilute Saturated Solution Separate->Dilute Analyze Analyze Concentration (e.g., Titration, Spectroscopy) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for the experimental determination of surfactant solubility.

References

Methodological & Application

Application Notes and Protocols for the Determination of Sodium Methyl 2-Sulfolaurate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S) is an anionic surfactant derived from coconut oil, valued for its excellent detergency, high foaming capacity, and good skin tolerance.[1] It is a key ingredient in a wide range of personal care products, including shampoos, body washes, and facial cleansers, as well as in various industrial applications.[1][2][3] Accurate determination of its concentration is crucial for quality control, formulation development, and stability testing.

This document provides detailed application notes and experimental protocols for various analytical methods to quantify this compound in both raw materials and finished products. The methods covered include classical titration techniques, modern chromatographic separations, and rapid spectroscopic analyses.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of SM2S is presented in the table below.

PropertyValueReference
Chemical Formula C13H25NaO5S[4][5]
Molecular Weight 316.39 g/mol [4][5]
CAS Number 4016-21-1[1][6]
Appearance Clear yellow liquid or powder[1][2]
Solubility Soluble in water[2]
Critical Micelle Concentration (CMC) 0.45 mM (Conductivity Titration)[7]
0.70 mM (Conductivity break-point)[2]
0.74 mM (Surface-tension inflection)[2]
0.72 ± 0.05 mM (Fluorescence)[2]

Method Selection Workflow

The choice of an appropriate analytical method for determining the concentration of this compound depends on several factors, including the sample matrix, the required accuracy and precision, available instrumentation, and the desired analysis time. The following workflow diagram provides a decision-making guide for selecting the most suitable method.

MethodSelection start Start: Determine SM2S Concentration sample_matrix What is the sample matrix? start->sample_matrix raw_material Raw Material / Simple Aqueous Solution sample_matrix->raw_material Simple complex_formulation Complex Formulation (e.g., Shampoo, Detergent) sample_matrix->complex_formulation Complex titration_choice Titration Methods (Cost-effective, good for high concentrations) raw_material->titration_choice spectroscopy_choice Spectroscopic Methods (Rapid analysis, minimal sample prep) raw_material->spectroscopy_choice For rapid screening hplc_choice HPLC-ELSD (High specificity, good for complex mixtures) complex_formulation->hplc_choice complex_formulation->spectroscopy_choice For rapid screening (with multivariate analysis) two_phase_titration Two-Phase Titration titration_choice->two_phase_titration potentiometric_titration Potentiometric Titration titration_choice->potentiometric_titration ftir_atr FTIR-ATR spectroscopy_choice->ftir_atr

Caption: Decision tree for selecting an analytical method for SM2S concentration.

Titration Methods

Titration is a classic and cost-effective method for quantifying anionic surfactants. It is particularly suitable for the analysis of raw materials and simple formulations where interfering substances are minimal.

Two-Phase Titration

Principle: This method, based on the Epton titration, involves the titration of an anionic surfactant (SM2S) with a standard cationic surfactant solution, such as Hyamine® 1622, in a two-phase system of an aqueous solution and an immiscible organic solvent (e.g., chloroform). A mixed indicator is used, which changes color in the organic phase at the endpoint of the titration.

Experimental Protocol:

  • Reagents and Apparatus:

    • Standard solution of Hyamine® 1622 (0.004 M)

    • Mixed indicator solution (e.g., dimidium bromide/disulphine blue)

    • Chloroform (B151607)

    • Sulfuric acid or sodium hydroxide (B78521) solution for pH adjustment

    • Stoppered measuring cylinders (100 mL)

    • Burette (50 mL)

    • Pipettes

  • Procedure:

    • Accurately weigh a sample of the SM2S solution (to contain approximately 0.004 milliequivalents of anionic surfactant) into a 100 mL stoppered measuring cylinder.

    • Add 20 mL of deionized water, 10 mL of the mixed indicator solution, and 15 mL of chloroform.[8]

    • Stopper the cylinder and shake vigorously to mix the two phases.

    • Titrate with the 0.004 M Hyamine® 1622 solution. After each addition of titrant, stopper the cylinder and shake well.

    • Continue the titration until the pink color of the chloroform layer disappears and it takes on a blue color of the same intensity as the upper aqueous phase.[8]

    • A blank titration should be performed using the same procedure without the sample.

  • Calculation: The concentration of SM2S is calculated using the following formula:

    % SM2S = ((V - B) * M * MW) / (W * 10)

    Where:

    • V = Volume of Hyamine® 1622 solution used for the sample (mL)

    • B = Volume of Hyamine® 1622 solution used for the blank (mL)

    • M = Molarity of the Hyamine® 1622 solution (mol/L)

    • MW = Molecular weight of SM2S (316.39 g/mol )

    • W = Weight of the sample (g)

Potentiometric Titration

Principle: Potentiometric titration offers an advantage over two-phase titration by eliminating the need for organic solvents and subjective color-based endpoint determination.[2][7][9] This method involves titrating the anionic surfactant with a standard cationic titrant, and the endpoint is detected by a surfactant-sensitive ion-selective electrode.[7] The formation of a precipitate between the anionic and cationic surfactants causes a sharp change in the electrode potential at the equivalence point.

Experimental Protocol:

  • Reagents and Apparatus:

    • Standard solution of Hyamine® 1622 or Cetylpyridinium Chloride (0.004 M)[10]

    • pH buffer solution (pH 3)[10]

    • Triton X-100 solution (non-ionic surfactant, optional, to prevent precipitation on the electrode)[10]

    • Automatic titrator with a surfactant-sensitive ion-selective electrode (e.g., TEN 1100 PLH) and a reference electrode (e.g., Ag/AgCl).[4][10]

    • Beakers (150 mL)

    • Magnetic stirrer

  • Procedure:

    • Accurately weigh a sample containing 5-20 mg of SM2S into a 150 mL beaker.[10]

    • Add approximately 100 mL of deionized water and a magnetic stir bar.

    • Add 5 mL of pH 3 buffer solution. If the sample is alkaline, adjust the pH to 3 with dilute HCl.[10]

    • If precipitates are expected to be sticky, add 0.5 mL of Triton X-100 solution.[10]

    • Immerse the electrodes in the solution, ensuring the tips are well covered.

    • Titrate with the standard cationic surfactant solution at a slow and constant rate (e.g., 0.5 mL/min), while stirring.[7]

    • The titration is monitored by recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • Data Analysis: The equivalence point is determined from the first or second derivative of the titration curve. The concentration of SM2S is calculated using a similar formula as in the two-phase titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of SM2S, especially in complex mixtures. Due to the lack of a strong chromophore in the SM2S molecule, an Evaporative Light Scattering Detector (ELSD) is a suitable choice for detection.[11]

Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column. The eluting components are passed through an ELSD, where the mobile phase is nebulized and evaporated, leaving behind fine particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the concentration of the analyte.

Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC system with a gradient pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 70°C, Gas (Nitrogen) flow 1.3 L/min (These are starting points and should be optimized for the specific instrument and analyte).[12][13]

  • Procedure:

    • Prepare a series of standard solutions of SM2S in the mobile phase.

    • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Set up a gradient elution program, for example:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 20% B

      • 30-35 min: 20% B (re-equilibration)

    • Inject the standard solutions to generate a calibration curve (log-log plot of peak area vs. concentration for ELSD).[11]

    • Inject the prepared sample solutions.

    • Identify the SM2S peak based on retention time compared to the standard.

    • Quantify the amount of SM2S in the sample using the calibration curve.

Spectroscopic Methods

Spectroscopic methods offer rapid and non-destructive analysis, often with minimal sample preparation.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, can be used for the quantitative analysis of surfactants in aqueous solutions.[14][15][16] The method relies on the measurement of the absorbance of specific infrared bands characteristic of the SM2S molecule.

Experimental Protocol:

  • Instrumentation:

    • FTIR spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal).

    • Software for data acquisition and analysis, including capabilities for creating calibration curves and performing spectral subtractions.

  • Procedure:

    • Prepare a series of standard solutions of SM2S of known concentrations in water.

    • Record the background spectrum using deionized water on the clean ATR crystal.

    • Place a small amount of the standard solution onto the ATR crystal, ensuring complete coverage.

    • Record the infrared spectrum (e.g., from 4000 to 650 cm⁻¹).

    • Identify characteristic absorption bands for SM2S. For sulfonates, strong peaks are expected around 1175 cm⁻¹ (asymmetric S=O stretching) and 1055 cm⁻¹ (symmetric S=O stretching).

    • Create a calibration curve by plotting the absorbance of a characteristic peak versus the concentration of the standard solutions.

    • Record the spectrum of the unknown sample and determine its concentration from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained using the described methods.

Analytical MethodParameter MeasuredTypical Value/RangeNotes
Two-Phase Titration Active Matter (%)95-100% (for raw material)Dependent on the purity of the starting material.
Potentiometric Titration Anionic Surfactant Content (meq/g)Varies with sampleProvides a more precise endpoint than two-phase titration.
HPLC-ELSD Concentration (mg/mL or %)Dependent on formulationHighly specific and suitable for complex mixtures. Requires calibration with a pure standard.
FTIR-ATR Absorbance at characteristic wavenumberProportional to concentrationRapid analysis with minimal sample preparation. Requires a calibration curve.
Conductivity Titration Critical Micelle Concentration (CMC)~0.45 mMUsed to characterize the surfactant properties rather than for routine concentration measurement.[7]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the quantitative analysis of this compound.

ExperimentalWorkflow start Start: Sample Received sample_prep Sample Preparation (Weighing, Dissolution, Dilution, Filtration) start->sample_prep method_selection Select Analytical Method (Titration, HPLC, FTIR) sample_prep->method_selection titration Titration Analysis method_selection->titration Titration hplc HPLC-ELSD Analysis method_selection->hplc HPLC ftir FTIR-ATR Analysis method_selection->ftir FTIR data_acquisition Data Acquisition titration->data_acquisition calibration Calibration Curve Generation hplc->calibration ftir->calibration data_analysis Data Analysis and Calculation data_acquisition->data_analysis calibration->data_acquisition calibration->data_acquisition reporting Report Results data_analysis->reporting

References

Application Notes and Protocols for Sodium Methyl 2-Sulfolaurate in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (CAS No. 4016-21-1), a derivative of lauric acid, is an anionic surfactant recognized for its effective emulsifying, foaming, and cleansing properties.[1][2] In the realm of polymer chemistry, it serves as a highly efficient emulsifier in emulsion polymerization processes, particularly in the synthesis of acrylate-based polymers.[3][4] Its distinct structure, featuring a sulfonate group attached to a methyl ester, imparts excellent stability to latex emulsions.[1] These application notes provide detailed protocols and technical data for the use of this compound in the emulsion polymerization of acrylic monomers, a process relevant for the creation of polymer nanoparticles for various applications, including drug delivery systems.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in emulsion polymerization. These properties govern its behavior at the oil-water interface and influence the characteristics of the resulting polymer latex.

PropertyValueReference
Molecular Formula C13H25NaO5S[5]
Molecular Weight 316.39 g/mol [5]
Appearance Light-colored solid[4]
Hydrophile-Lipophile Balance (HLB) 14.7[4]
Critical Micelle Concentration (CMC) 13.20 mmol/L (at 28 °C)[4]
Krafft Point Below 0 °C[4]

Application in Acrylate (B77674) Emulsion Polymerization

This compound has been successfully employed as an emulsifier in the emulsion polymerization of acrylates. Its use leads to the formation of stable acrylate emulsions with well-defined latex particle characteristics.

Expected Performance Data

The concentration of this compound is a critical parameter that influences the final properties of the polymer latex. The following table summarizes the expected performance based on available data and established principles of emulsion polymerization.

Surfactant Concentration (% w/w of monomer)Expected Average Particle Diameter (nm)Expected Polydispersity Index (PDI)Emulsion Stability
1.0 - 2.0150 - 200< 0.05Good
2.0 - 3.0100 - 150< 0.015Excellent
> 3.0< 100< 0.015Excellent

Note: The data presented is illustrative and based on a study where acrylate emulsions using this compound as an emulsifier yielded stable latexes with particle diameters ranging from 100 to 200 nm and polydispersity indices of less than 0.015.[4]

Experimental Protocols

The following are detailed protocols for the semi-batch emulsion polymerization of a methyl methacrylate (B99206) (MMA) and butyl acrylate (BA) copolymer using this compound as the emulsifier.

Materials
  • Methyl Methacrylate (MMA), inhibitor-free

  • Butyl Acrylate (BA), inhibitor-free

  • This compound

  • Potassium Persulfate (KPS)

  • Sodium Bicarbonate (NaHCO3)

  • Deionized Water

  • Nitrogen gas

Equipment
  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Monomer and initiator feed pumps.

  • Heating and cooling circulator.

Protocol 1: Synthesis of MMA/BA Copolymer Latex

This protocol is designed to produce a stable MMA/BA copolymer latex with a solids content of approximately 40%.

1. Reactor Setup:

  • Charge the reactor with 200g of deionized water, 1.0g of Sodium Bicarbonate, and 5.0g of this compound.

  • Begin stirring at 200 rpm and purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heat the reactor to 80°C.

2. Pre-emulsion Preparation:

  • In a separate beaker, prepare a pre-emulsion by mixing 100g of Methyl Methacrylate, 100g of Butyl Acrylate, 5.0g of this compound, and 100g of deionized water.

  • Stir vigorously for 30 minutes to form a stable emulsion.

3. Initiator Solution Preparation:

  • Dissolve 1.0g of Potassium Persulfate in 50g of deionized water.

4. Polymerization:

  • Once the reactor reaches 80°C, add 10% of the pre-emulsion to the reactor.

  • After 15 minutes, begin the continuous addition of the remaining pre-emulsion and the initiator solution over a period of 3 hours.

  • Maintain the reaction temperature at 80°C throughout the addition.

  • After the feeds are complete, continue stirring at 80°C for an additional hour to ensure complete monomer conversion.

5. Cooling and Filtration:

  • Cool the reactor to room temperature.

  • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Visualizations

Emulsion Polymerization Workflow

EmulsionPolymerizationWorkflow A Reactor Charging (Water, Buffer, Surfactant) D Heating & N2 Purge A->D B Pre-emulsion Preparation (Monomers, Surfactant, Water) E Seed Polymerization (Initial Pre-emulsion Charge) B->E C Initiator Solution (Initiator, Water) F Continuous Feeding (Pre-emulsion & Initiator) C->F D->E 80°C E->F After 15 min G Polymerization Reaction F->G 3 hours H Post-Polymerization (Hold for 1 hr) G->H I Cooling H->I J Filtration I->J K Final Latex Product J->K

Caption: Semi-batch emulsion polymerization workflow.

Mechanism of Emulsion Polymerization

EmulsionPolymerizationMechanism cluster_0 Aqueous Phase MonomerDroplet Monomer Droplet Micelle Monomer-Swollen Micelle (this compound) MonomerDroplet->Micelle Monomer Diffusion LatexParticle Growing Latex Particle MonomerDroplet->LatexParticle Monomer Diffusion Micelle->LatexParticle Polymerization Initiator Initiator (I) -> 2R• Oligoradical Oligoradical Initiator->Oligoradical Reacts with dissolved monomer Oligoradical->Micelle Enters Micelle (Particle Nucleation)

Caption: Mechanism of micellar nucleation in emulsion polymerization.

References

Application Notes: Utilizing Sodium Methyl 2-Sulfolaurate as a Primary Emulsifier for Acrylate Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sodium Methyl 2-Sulfolaurate as an effective anionic emulsifier in the synthesis of acrylate (B77674) polymers through emulsion polymerization. This document outlines detailed experimental protocols, presents representative data, and illustrates the underlying mechanisms and workflows.

Introduction

This compound is a biodegradable anionic surfactant derived from natural sources, known for its excellent emulsifying, foaming, and detergency properties. Its potential as a primary emulsifier in the creation of stable acrylate latexes offers a promising avenue for developing novel polymer dispersions for various applications, including drug delivery systems, coatings, and adhesives. These notes are intended to serve as a foundational resource for researchers exploring its use in such contexts.

Data Summary

The following tables provide illustrative data for the emulsion polymerization of butyl acrylate, using this compound as the sole emulsifier. This data is representative of expected outcomes and should be used as a baseline for experimental design and optimization.

Table 1: Representative Formulation for Butyl Acrylate Emulsion Polymerization
Component Function Concentration Range (% by weight)
Deionized WaterContinuous Phase60 - 70
Butyl AcrylateMonomer25 - 35
This compound Emulsifier 1.0 - 5.0
Potassium PersulfateInitiator0.1 - 0.5
Sodium BicarbonatepH Buffer0.1 - 0.3
Table 2: Influence of Emulsifier Concentration on Acrylate Emulsion Properties
Emulsifier Conc. (wt%) Avg. Particle Size (nm) Polydispersity Index (PDI) Coagulum (%) Viscosity (cP at 25°C)
1.02350.42< 1.0120
2.01700.25< 0.5280
3.01150.18< 0.2450
4.0950.12< 0.1620
5.0900.13< 0.1780

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis and characterization of an acrylate emulsion using this compound.

Protocol 1: Synthesis of Poly(butyl acrylate) Latex
  • Reactor Assembly: A 500 mL, four-necked glass reactor is fitted with a mechanical stirrer, a reflux condenser, a nitrogen gas inlet, and a monomer feed inlet.

  • Initial Reactor Charge: The reactor is charged with 150 g of deionized water, 0.5 g of sodium bicarbonate, and the specified amount of this compound (e.g., 6.0 g for a 3 wt% concentration relative to the monomer).

  • Inert Atmosphere: The reactor contents are stirred at 150 RPM and purged with nitrogen for 30 minutes to eliminate dissolved oxygen.

  • Initiation: The reactor is heated to 75°C. A solution of 0.3 g of potassium persulfate in 10 g of deionized water is prepared and added to the reactor to initiate polymerization.

  • Monomer Emulsion Feed: A pre-emulsion is prepared by homogenizing 100 g of butyl acrylate with 50 g of deionized water and 2.0 g of this compound. This pre-emulsion is fed into the reactor at a constant rate over a period of 3 hours.

  • Reaction Completion: After the feed is complete, the reaction is allowed to proceed at 75°C for an additional 2 hours to ensure a high monomer conversion rate.

  • Finalization: The reactor is then cooled to ambient temperature. The resulting acrylate latex is filtered through a 100-mesh sieve to separate any coagulum formed during the process.

Protocol 2: Characterization of Acrylate Emulsion
  • Particle Size and Distribution Analysis:

    • The acrylate latex is diluted with deionized water to an appropriate concentration for analysis.

    • The average particle size and polydispersity index (PDI) are determined using Dynamic Light Scattering (DLS).

  • Emulsion Stability Assessment (Coagulum Content):

    • The filter used in the final step of the synthesis protocol is dried in an oven at 80°C to a constant weight.

    • The coagulum content is calculated as a percentage of the total weight of the polymer.

  • Rheological Measurement:

    • The viscosity of the final acrylate emulsion is measured at 25°C using a Brookfield viscometer with a suitable spindle and rotational speed.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of stabilization.

Emulsion_Polymerization_Workflow cluster_prep I. Preparation Phase cluster_reaction II. Polymerization Phase cluster_post III. Analysis & Characterization A Reactor Setup & Assembly B Initial Aqueous Phase Charge (Water, Buffer, Emulsifier) A->B D Nitrogen Purge & Heating to 75°C B->D C Monomer Pre-emulsion Preparation F Controlled Monomer Emulsion Feed (Over 3 hours) C->F E Addition of Initiator D->E E->F G Post-Reaction Period (2 hours) F->G H Cooling and Filtration of Latex G->H I Final Acrylate Emulsion Product H->I J Product Characterization (Particle Size, Stability, Viscosity) I->J Stabilization_Mechanism cluster_particle Acrylate Polymer Particle in Water P Hydrophobic Polyacrylate Core S1 Anionic Head Group (-SO3- Na+) S2 Hydrophobic Tail (Laurate Chain) S1->S2 Water Aqueous Phase (Water)

Formulating with Sodium Methyl 2-Sulfolaurate in Personal Care Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate is a versatile and mild anionic surfactant derived from coconut oil, increasingly utilized in personal care formulations.[1][2][3] Its favorable characteristics, including excellent foaming ability, effective cleansing, and good skin compatibility, make it a suitable ingredient for a wide range of products, especially those designed for sensitive skin.[1][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively formulate with this compound.

Physicochemical Properties and Performance Characteristics

This compound is a water-soluble surfactant that exhibits stability over a broad pH range, typically between 4 and 9.[4][5] It is known for its exceptional foaming capabilities, creating a rich and luxurious lather that enhances the cleansing experience by lifting away dirt, oil, and impurities.[3] Despite its strong foaming properties, it is considered a mild and gentle surfactant, less likely to cause irritation or dryness compared to some other surfactants.[3] Its compatibility with a wide range of cosmetic ingredients, including electrolytes, other surfactants, and polymers, allows for versatile and stable formulations.[4]

Table 1: Quantitative Data for Formulating with this compound
ParameterValue/RangeApplication Notes
Typical Use Concentration
Shampoo8-15% (as primary surfactant)[6]Can be used as a primary or secondary surfactant. As a primary surfactant, it offers excellent foaming and cleansing. As a secondary surfactant, it can improve mildness and foam characteristics.[6]
Body Wash5-20%Higher concentrations can be used for more luxurious foaming products.
Facial Cleanser2-10%Lower concentrations are recommended for gentle facial cleansers, especially for sensitive skin formulations.[1]
Optimal Formulation pH 4.0 - 9.0[4]Stable and effective within this range. The final product pH should be adjusted to be compatible with skin's natural pH (typically 4.5-5.5).
Critical Micelle Concentration (CMC) 0.45 mM (in water)[1]The CMC is the concentration at which surfactant molecules begin to form micelles, crucial for cleansing efficacy. The addition of electrolytes can lower the CMC.[7][8]
Appearance Clear to slightly yellow liquid[5]The color of the final formulation may be influenced by other ingredients.
Solubility Highly soluble in water[5]Easily incorporated into aqueous-based formulations.

Experimental Protocols

Formulation Workflow: Basic Sulfate-Free Shampoo

This protocol outlines the general steps for creating a basic sulfate-free shampoo using this compound.

Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Mixing Procedure A Phase A: Deionized Water Glycerin mix1 Heat Phase A to 70-75°C A->mix1 1 B Phase B: This compound Cocamidopropyl Betaine mix2 Add Phase B to Phase A with mixing B->mix2 2 C Phase C: Thickener (e.g., Xanthan Gum) mix3 Slowly add Phase C until dispersed C->mix3 3 D Phase D: Preservative Fragrance Citric Acid (for pH adjustment) mix5 Add Phase D ingredients individually D->mix5 5 mix1->mix2 mix2->mix3 mix4 Cool to <40°C mix3->mix4 4 mix4->mix5 mix6 Adjust pH to 5.5-6.5 mix5->mix6 6 mix7 Final QC Checks (Viscosity, pH, Appearance) mix6->mix7 7

Figure 1: General workflow for preparing a sulfate-free shampoo.
Performance Testing Protocols

This protocol is used to assess the foaming characteristics of a formulation containing this compound.

Materials:

  • 1% solution of the test formulation in deionized water

  • Graduated cylinder (1000 mL)

  • Funnel with a stopcock

  • Timer

Procedure:

  • Pour 200 mL of the 1% test solution into the 1000 mL graduated cylinder.

  • Pour 50 mL of the same solution into the funnel.

  • Position the funnel 90 cm above the surface of the solution in the graduated cylinder.

  • Open the stopcock and allow the solution from the funnel to fall into the graduated cylinder, starting the timer as the solution begins to flow.

  • Once all the solution has been added, immediately record the initial foam height in millimeters.

  • Record the foam height again at 1, 3, and 5-minute intervals to assess foam stability.[9]

This protocol determines the surface tension of a solution containing this compound, which is indicative of its wetting and cleansing ability.

Materials:

  • Tensiometer (Wilhelmy plate or du Noüy ring method)

  • Series of dilutions of the test formulation in deionized water (e.g., 0.01%, 0.1%, 1%)

  • Beaker

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Place a sample of the test solution in a clean beaker.

  • Measure the surface tension of the solution using the tensiometer.[10][11]

  • Record the surface tension in mN/m.

  • Repeat the measurement for each dilution to observe the effect of concentration on surface tension and to determine the CMC. The CMC is the point at which the surface tension plateaus with increasing concentration.[12]

This protocol assesses the thickness of the formulation, a key parameter for consumer acceptance and product stability.

Materials:

  • Rotational viscometer with appropriate spindles

  • Beaker containing the test formulation

  • Water bath for temperature control (25°C)

Procedure:

  • Equilibrate the test formulation to 25°C in the water bath.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

  • Immerse the spindle into the formulation to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[13]

  • For non-Newtonian fluids, it is recommended to measure viscosity at different shear rates (by varying the rotational speed) to characterize the flow behavior.

Mildness and Safety Assessment Protocols

The Zein test is a rapid in vitro screening method to predict the potential for skin irritation by measuring the solubilization of a corn protein, which is structurally similar to keratin (B1170402) in the skin.[14][15]

Materials:

  • 1% solution of the test formulation in deionized water

  • Zein protein powder

  • Spectrophotometer

  • Centrifuge

  • Test tubes

Procedure:

  • Prepare a 1% solution of the formulation in deionized water.

  • Add a known amount of Zein protein (e.g., 2 grams) to 30 mL of the test solution in a test tube.

  • Agitate the mixture for a specified time (e.g., 1 hour) at a constant temperature.

  • Centrifuge the mixture to separate the undissolved Zein.

  • Analyze the supernatant for dissolved protein content using a spectrophotometer (e.g., via a bicinchoninic acid (BCA) protein assay).

  • A higher amount of dissolved Zein indicates a higher potential for irritation.[14]

Sensory evaluation provides insights into the consumer's perception of the product's performance and feel.[16][17][18]

Panelists:

  • A panel of trained or consumer testers (typically 10-20 individuals).

Procedure:

  • Provide panelists with coded samples of the test formulation and a control product.

  • Instruct panelists to wash their hands or a designated area of their forearm with a standardized amount of the product and water.

  • Panelists will then rate various attributes on a predefined scale (e.g., 1 to 10).

  • Key attributes to evaluate for a cleanser include:

    • Foam: Amount, creaminess, and stability.

    • Feel during washing: Slipperiness, smoothness.

    • Rinseability: Ease of rinsing.

    • After-feel: Skin tightness, dryness, softness, and moisturization.[19]

  • Analyze the data statistically to compare the test formulation to the control.

Logical Relationships in Formulation Development

The following diagram illustrates the key relationships between formulation components and the desired product attributes when using this compound.

Formulation_Logic cluster_ingredients Formulation Components cluster_attributes Product Attributes SM2S Sodium Methyl 2-Sulfolaurate Concentration Foam Foaming Properties SM2S->Foam Increases Cleansing Cleansing Efficacy SM2S->Cleansing Increases Mildness Mildness SM2S->Mildness High Intrinsic CoSurf Co-Surfactants (e.g., Cocamidopropyl Betaine) CoSurf->Foam Boosts/Stabilizes CoSurf->Mildness Improves Polymer Thickening Polymer (e.g., Xanthan Gum) Viscosity Viscosity Polymer->Viscosity Increases Humectant Humectants (e.g., Glycerin) Moisturization Moisturization Humectant->Moisturization Enhances

Figure 2: Interplay of formulation components and product attributes.

Conclusion

This compound is a high-performing, mild anionic surfactant that offers significant benefits in a variety of personal care applications. By understanding its properties and utilizing the detailed protocols provided, researchers and formulators can develop effective, stable, and consumer-appealing cleansing products. Careful consideration of concentration, pH, and co-ingredients, along with robust performance testing, will ensure the successful integration of this compound into innovative personal care formulations.

References

Application Notes and Protocols: Sodium Methyl 2-Sulfolaurate for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SMLS) is an anionic surfactant with potential applications in chemical Enhanced Oil Recovery (cEOR). Its amphiphilic molecular structure, comprising a hydrophobic lauryl tail and a hydrophilic sulfonate head group, enables it to reduce the interfacial tension (IFT) between crude oil and water, a key mechanism for mobilizing residual oil trapped in reservoir rock pores. This document provides detailed application notes and experimental protocols for evaluating the efficacy of SMLS in EOR applications.

The primary mechanism by which SMLS contributes to enhanced oil recovery is the significant reduction of interfacial tension between the oil and the injection fluid (water). This reduction in IFT lowers the capillary forces that trap oil droplets within the porous rock matrix, allowing them to be mobilized and swept toward production wells.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of SMLS is crucial for its effective application in EOR. These properties, summarized in Table 1, influence its behavior in reservoir conditions.

PropertyValueReference
Molecular Formula C₁₃H₂₅NaO₅S[1]
Molecular Weight 316.39 g/mol [1]
Critical Micelle Concentration (CMC) 0.45 mM[2]
Hydrophile-Lipophile Balance (HLB) 14.7[3]
Krafft Point < 0 °C[3]

Table 1: Physicochemical Properties of this compound.

Performance of Structurally Similar Surfactants in EOR

While specific EOR performance data for this compound is limited in publicly available literature, studies on structurally similar Sodium Methyl Ester Sulfonates (SMES) provide valuable insights into its potential efficacy. The following table summarizes the performance of a synthesized SMES in core flooding experiments.

Surfactant Concentration (mass%)Additional Oil Recovery (%)
0.524.53
0.626.04
0.727.31

Table 2: Additional Oil Recovery from Core Flooding Experiments using a Castor Oil-Derived Sodium Methyl Ester Sulfonate.[4]

Interfacial Tension Reduction by Methyl Ester Sulfonates

The primary function of a surfactant in EOR is to lower the IFT between oil and water. The following table presents IFT values achieved by methyl ester sulfonate (MES) formulations, demonstrating their potential to reach the ultra-low IFTs (<10⁻² mN/m) desirable for efficient oil mobilization.

Surfactant SystemInterfacial Tension (mN/m)
Synthesized Sodium Methyl Ester Sulfonate (SMES) vs. Crude Oil3.92 (reduced from 18.4)
Palm Oil-Based Methyl Ester Sulfonate (MES) with 15,000 ppm Salinity and 0.3% Na₂CO₃6.97 x 10⁻³

Table 3: Interfacial Tension Reduction by Methyl Ester Sulfonate Surfactants.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of SMLS for EOR applications. The following are standard protocols for key experiments.

Interfacial Tension (IFT) Measurement

Objective: To determine the IFT between crude oil and aqueous solutions of this compound at various concentrations and reservoir conditions.

Apparatus:

  • Spinning drop tensiometer

  • Syringes

  • Temperature-controlled chamber

Procedure:

  • Prepare SMLS solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%) in synthetic brine mimicking reservoir water composition.

  • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

  • Fill the capillary tube of the tensiometer with the SMLS solution.

  • Inject a small droplet of the target crude oil into the center of the capillary tube.

  • Rotate the capillary tube at a specific angular velocity. The centrifugal force will elongate the oil droplet.

  • Allow the system to reach thermal and chemical equilibrium at the desired reservoir temperature.

  • Measure the length and diameter of the elongated oil droplet using the instrument's software.

  • The IFT is calculated from the droplet shape, the rotational speed, and the density difference between the oil and the aqueous phase.

  • Repeat the measurement for each SMLS concentration to determine the concentration at which the lowest IFT is achieved.

Core Flooding Test

Objective: To evaluate the effectiveness of this compound in displacing crude oil from a porous medium under simulated reservoir conditions.

Apparatus:

  • Core holder

  • High-pressure pumps for fluid injection

  • Pressure transducers

  • Fraction collector

  • Graduated cylinders

  • Oven or heating jacket for temperature control

  • Brine and crude oil reservoirs

Procedure:

  • Core Preparation:

    • Select a reservoir core sample (sandstone or carbonate).

    • Clean the core plug using appropriate solvents (e.g., toluene, methanol) to remove any residual hydrocarbons and salts.

    • Dry the core in an oven until a constant weight is achieved.

    • Measure the dry weight, length, and diameter of the core.

    • Saturate the core with synthetic brine and measure the saturated weight to determine the pore volume and porosity.

  • Permeability Measurement:

    • Inject brine through the core at a constant flow rate and measure the pressure drop across the core to calculate the absolute permeability using Darcy's law.

  • Oil Saturation (Irreducible Water Saturation):

    • Inject crude oil into the brine-saturated core until no more brine is produced. The volume of brine displaced represents the initial oil saturation (Soi), and the remaining brine is the irreducible water saturation (Swi).

  • Waterflooding (Secondary Recovery):

    • Inject brine into the oil-saturated core at a constant rate until no more oil is produced. This simulates secondary recovery.

    • Measure the volume of oil recovered to determine the residual oil saturation after waterflooding (Sorw).

  • Surfactant Flooding (Tertiary Recovery):

    • Prepare a slug of the SMLS solution at the optimal concentration determined from IFT measurements.

    • Inject the SMLS slug (typically 0.3 to 0.5 pore volumes) into the core.

    • Follow the surfactant slug with a polymer solution to provide mobility control and then chase water until no more oil is produced.

    • Collect the effluent in a fraction collector and measure the volume of oil and water produced in each fraction.

  • Data Analysis:

    • Calculate the oil recovery factor as a percentage of the original oil in place (OOIP) for both the waterflooding and surfactant flooding stages.

    • The incremental oil recovery due to surfactant flooding is the difference between the final oil recovery and the recovery from waterflooding alone.

Diagrams

EOR_Mechanism cluster_reservoir Reservoir Rock cluster_injection Injection Fluid Oil Trapped Oil Rock Pore Surface SMLS SMLS Solution IFT_Reduction Interfacial Tension Reduction SMLS->IFT_Reduction Reduces Mobilization Oil Droplet Mobilization IFT_Reduction->Mobilization Leads to Mobilization->Oil Core_Flooding_Workflow A Core Preparation (Cleaning, Drying, Saturation) B Permeability Measurement (Brine Injection) A->B C Oil Saturation (Crude Oil Injection) B->C D Waterflooding (Secondary Recovery) C->D E Surfactant Flooding (SMLS Slug Injection) D->E F Polymer & Chase Water Injection E->F G Data Analysis (Oil Recovery Factor Calculation) F->G

References

"Sodium Methyl 2-Sulfolaurate for nanoparticle synthesis and stabilization"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Sodium Methyl 2-Sulfolaurate in Nanoparticle Technology

Introduction

This compound is a mild, anionic surfactant derived from plant-based sources like coconut oil.[1][2][3] Structurally, it is the sodium salt of the methyl ester of alpha-sulfo lauric acid.[4][5] This composition, featuring a hydrophobic fatty acid tail and a hydrophilic sulfonate head group, imparts excellent surface-active properties, including the ability to reduce surface tension and form micelles in aqueous solutions.[4][6] While widely utilized in personal care and cleaning products for its cleansing and foaming capabilities[2][7], its function as an effective emulsifier and stabilizer is increasingly being leveraged in the field of nanotechnology.[2][5] Its properties make it a compelling candidate for the synthesis and stabilization of polymeric nanoparticles, particularly through emulsion polymerization.[5]

Mechanism of Action in Nanoparticle Synthesis

In nanoparticle synthesis, particularly in oil-in-water emulsion systems, surfactants play a critical role in stabilizing dispersed droplets and preventing their coalescence.[8][9] this compound functions by positioning itself at the oil-water interface, with its hydrophobic tail oriented towards the oil phase (e.g., a monomer like acrylate) and its hydrophilic sulfonate head group facing the aqueous phase. This arrangement reduces interfacial tension, allowing for the formation of stable, small-scale monomer droplets.

During emulsion polymerization, these surfactant-stabilized micelles and monomer droplets act as loci for the initiation of polymerization.[10][11] As the polymer chains grow, the surfactant continues to adsorb to the surface of the nascent nanoparticles, providing colloidal stability through electrostatic repulsion and preventing aggregation.[8] The choice and concentration of the surfactant are critical factors that influence the final particle size and polydispersity of the nanoparticles.[10]

Physicochemical & Performance Data

The following tables summarize the key physicochemical properties of this compound (also referred to as C12-MES) and its performance data as an emulsifier in the synthesis of acrylate (B77674) nanoparticles.

Table 1: Physicochemical Properties of this compound (C12-MES)

PropertyValueReference
Hydrophile-Lipophile Balance (HLB)14.7[5]
Critical Micelle Concentration (CMC)13.20 mmol/L (at 28 °C)[5]
Krafft PointBelow 0 °C[5]

Table 2: Performance in Acrylate Nanoparticle Synthesis via Emulsion Polymerization

ParameterResultConditionsReference
Particle Diameter100 nm - 200 nmEmulsion Polymerization[5]
Polydispersity< 0.015Emulsion Polymerization[5]
Emulsion StabilityGoodEmulsion Polymerization[5]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for nanoparticle synthesis and the stabilization mechanism provided by this compound.

G prep Preparation of Aqueous Phase (DI Water + this compound) add_mono Addition of Monomer (e.g., Acrylate) prep->add_mono emulsify Emulsification (High-Speed Stirring) add_mono->emulsify heat Heating to Reaction Temperature (e.g., 90°C under N2) emulsify->heat initiate Addition of Initiator (e.g., Potassium Persulfate) heat->initiate polymerize Polymerization Reaction (Several Hours) initiate->polymerize cool Cooling to Room Temperature polymerize->cool purify Purification (e.g., Dialysis/Filtration) cool->purify product Stable Nanoparticle Dispersion purify->product

Caption: Workflow for emulsion polymerization of nanoparticles.

G cluster_oil Monomer Droplet (Oil Phase) cluster_water Aqueous Phase cluster_surfactant This compound a s1 Hydrophilic Head (SO3-) Hydrophobic Tail s4 Hydrophilic Head (SO3-) Hydrophobic Tail b s2 Hydrophilic Head (SO3-) Hydrophobic Tail s5 Hydrophilic Head (SO3-) Hydrophobic Tail c s3 Hydrophilic Head (SO3-) Hydrophobic Tail s6 Hydrophilic Head (SO3-) Hydrophobic Tail d e f g h i j k l

References

Application Notes and Protocols: Sodium Methyl 2-Sulfolaurate in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Evaluation of Sodium Methyl 2-Sulfolaurate in Industrial Cleaning Formulations

Introduction

This compound (SM2S) is an anionic surfactant derived from coconut oil, known for its excellent cleansing, foaming, and emulsifying properties.[1][2] Its biodegradability and mildness make it a sustainable and safe alternative to traditional surfactants in various industrial cleaning applications.[1][3] These notes provide detailed information on its properties, formulation guidelines, and protocols for evaluating its performance in industrial cleaning contexts. SM2S is effective in removing grease and oil, making it suitable for use in industrial cleaners and detergents.[4]

Physicochemical Properties

This compound's performance as a surfactant is rooted in its key physicochemical properties. It is highly soluble in water and stable across a wide pH range, typically between 5 and 10.[5] It is also tolerant to hard water, which makes it a reliable ingredient in various formulations.[6]

PropertyValueReference
Chemical Formula C₁₃H₂₅NaO₅S[5]
Appearance Clear to slightly yellow liquid[5]
Solubility Highly soluble in water[5]
Surfactant Type Anionic[1]
pH Stability Stable in a pH range of 4-9[7]
Biodegradability Readily biodegradable[1][7]
Hard Water Tolerance Excellent[7]
Critical Micelle Concentration (CMC) Low (Specific value not available in search results)
Surface Tension Reduction Can lower the surface tension of aqueous solutions to as low as 38.4 mN/m.[6]

Key Performance Characteristics in Industrial Cleaning

This compound offers several advantages in industrial cleaning formulations:

  • Excellent Degreasing: Its ability to form micelles allows it to encapsulate oils and grease, effectively removing them from surfaces.[2][5]

  • High Foaming Action: The surfactant generates a stable foam that helps to lift and carry away dirt and contaminants.[1][5]

  • Emulsification: It effectively emulsifies oils and other non-polar substances, preventing their redeposition on cleaned surfaces.[1][5]

  • Versatility: Its stability in both acidic and alkaline conditions allows for its use in a wide array of cleaning products, from acidic metal cleaners to alkaline degreasers.[8]

  • Compatibility: SM2S is compatible with a wide range of other ingredients commonly used in industrial cleaners, including builders, solvents, and other surfactants.[1][7]

Formulating with this compound

When formulating industrial cleaners with SM2S, it is typically used as the primary surfactant. However, it can also be combined with non-ionic or amphoteric surfactants to enhance specific properties like wetting or to reduce irritation in hand-cleaning applications.

Table 2: Sample Heavy-Duty Degreaser Formulation

IngredientFunctionTypical Concentration (%)
WaterSolventTo 100
This compound Primary Anionic Surfactant 5 - 15
Non-ionic Surfactant (e.g., Alcohol Ethoxylate)Co-surfactant, Wetting Agent1 - 5
Builder (e.g., Sodium Metasilicate)Water Softener, Alkalinity5 - 10
Solvent (e.g., Glycol Ether)Grease Cutting2 - 8
Chelating Agent (e.g., Tetrasodium EDTA)Sequesters metal ions0.5 - 2
pH Adjuster (e.g., Sodium Hydroxide)To desired pHAs needed

Experimental Protocol: Evaluation of Cleaning Efficacy

This protocol outlines a method for testing the cleaning performance of an industrial degreaser formulated with this compound.

5.1. Objective: To quantify the cleaning efficacy of a SM2S-based degreaser on a standardized soiled substrate.

5.2. Materials:

  • SM2S-based cleaning formulation

  • Standardized pre-soiled panels (e.g., stainless steel panels soiled with a mixture of mineral oil and carbon black)

  • Reflectometer or colorimeter

  • Spray bottle or immersion bath

  • Deionized water

  • Lint-free wipes

5.3. Procedure:

  • Baseline Measurement: Measure the initial reflectance or color (Lab* values) of the soiled panels using the reflectometer/colorimeter. Record these values.

  • Application of Cleaning Solution:

    • Spray Method: Spray the cleaning solution evenly onto the soiled panel from a fixed distance (e.g., 15 cm) for a specified duration (e.g., 10 seconds).

    • Immersion Method: Immerse the soiled panel in the cleaning solution for a predetermined time (e.g., 5 minutes).

  • Dwell Time: Allow the cleaning solution to remain on the panel for a specified dwell time (e.g., 1 minute).

  • Mechanical Action (Optional but Recommended): Use a standardized mechanical action, such as a brush or sponge with a defined pressure and number of strokes, to simulate practical cleaning conditions.

  • Rinsing: Rinse the panel thoroughly with deionized water to remove the cleaning solution and loosened soil.

  • Drying: Allow the panel to air dry completely or dry with a stream of nitrogen.

  • Final Measurement: Measure the reflectance or color of the cleaned panel.

  • Calculation of Cleaning Efficacy: Calculate the percentage of soil removal using the following formula:

    • Cleaning Efficacy (%) = [(Final Reflectance - Initial Reflectance) / (Reflectance of Clean Panel - Initial Reflectance)] * 100

5.4. Data Analysis:

  • Perform at least three replicates for each formulation.

  • Statistically analyze the results to determine the significance of any observed differences between formulations.

  • Compare the performance of the SM2S-based formulation against a control (e.g., a formulation with a standard surfactant like Sodium Lauryl Ether Sulfate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis soiled_panels Standardized Soiled Panels initial_measurement Initial Reflectance Measurement soiled_panels->initial_measurement cleaning_solution SM2S Formulation application Apply Cleaning Solution cleaning_solution->application initial_measurement->application dwell Dwell Time application->dwell mechanical_action Mechanical Action (Optional) dwell->mechanical_action rinse Rinse with DI Water mechanical_action->rinse dry Dry Panel rinse->dry final_measurement Final Reflectance Measurement dry->final_measurement calculate Calculate Cleaning Efficacy final_measurement->calculate compare Compare with Control calculate->compare

Caption: Experimental workflow for evaluating cleaning efficacy.

logical_relationship cluster_properties Chemical Properties cluster_performance Performance Characteristics cluster_application Industrial Cleaning Effectiveness amphiphilic Amphiphilic Structure micelle Micelle Formation amphiphilic->micelle surface_tension Surface Tension Reduction amphiphilic->surface_tension anionic Anionic Head Group anionic->micelle biodegradable Biodegradable degreasing Effective Degreasing biodegradable->degreasing Sustainability Advantage emulsification Emulsification micelle->emulsification micelle->degreasing foaming Foaming surface_tension->foaming surface_wetting Improved Surface Wetting surface_tension->surface_wetting soil_suspension Soil Suspension emulsification->soil_suspension

Caption: Properties of SM2S contributing to cleaning effectiveness.

References

Application Notes and Protocols for the Analytical Characterization of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S) is an anionic surfactant derived from lauric acid, a fatty acid commonly sourced from coconut or palm kernel oil.[1] Its chemical structure, featuring a sulfonate group on the alpha position of the methyl ester of lauric acid, imparts excellent foaming, cleansing, and emulsifying properties while maintaining mildness, making it a versatile ingredient in personal care products, cosmetics, and household cleaners.[1][2] The characterization of SM2S is crucial to ensure its quality, purity, and performance in final formulations. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound.

Analytical Workflow Overview

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, from initial identification to purity assessment and impurity profiling.

Analytical Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Qualitative Analysis (Identification) cluster_2 Quantitative Analysis (Purity & Assay) cluster_3 Impurity Profiling Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (for GC-MS) Derivatization (for GC-MS) Dissolution->Derivatization (for GC-MS) FTIR FTIR Dissolution->FTIR Structural Confirmation NMR NMR Dissolution->NMR Structural Elucidation HPLC HPLC Dissolution->HPLC Purity & Quantification qNMR qNMR Dissolution->qNMR Absolute Quantification Potentiometric_Titration Potentiometric Titration Dissolution->Potentiometric_Titration Anionic Surfactant Content HPLC_Impurities HPLC Dissolution->HPLC_Impurities Non-volatile Impurities GC_MS GC-MS Derivatization (for GC-MS)->GC_MS Residual Fatty Acids

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of this compound and quantifying related substances. Since SM2S lacks a strong UV chromophore, detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Conductivity Detection are suitable. Ion-pair chromatography with UV detection can also be employed.

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

  • Acclaim™ Surfactant Plus column (or equivalent C18 column for anionic surfactants)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Mobile Phase A.

    • Prepare a series of working standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 0.2 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column Acclaim™ Surfactant Plus, 3 µm, 3.0 x 150 mm
Mobile Phase A 10 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile/Methanol (80:20, v/v)
Gradient 0-5 min, 30% B; 5-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Gas Nitrogen at 35 psi
  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the sample by the area normalization method.

    • Quantify any specified impurities using the calibration curve generated from the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound, such as unreacted lauric acid or its methyl ester. Due to the low volatility of the sulfonic acid salt, derivatization is typically required to analyze the fatty acid components.

Experimental Protocol: GC-MS of Fatty Acid Methyl Esters (FAMEs)

Objective: To identify and quantify residual lauric acid and methyl laurate.

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column (e.g., DB-WAX or equivalent polar phase)

  • This compound sample

  • Lauric acid and methyl laurate reference standards

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl

  • n-Heptane (GC grade)

  • Sodium chloride solution (saturated)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Derivatization (Methyl Esterification):

    • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped vial.

    • Add 2 mL of BF3-methanol solution.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper heptane (B126788) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Standard Preparation:

    • Prepare stock solutions of lauric acid and methyl laurate in n-heptane.

    • Derivatize the lauric acid standard using the same procedure as the sample.

    • Prepare a series of working standards of the derivatized lauric acid (now methyl laurate) and methyl laurate in n-heptane.

  • GC-MS Conditions:

ParameterValue
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min; ramp at 10 °C/min to 240 °C, hold for 5 min
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
MS Scan Range m/z 40-400
Ionization Mode Electron Ionization (EI) at 70 eV
  • Data Analysis:

    • Identify the peaks for methyl laurate by comparing the retention time and mass spectrum with the reference standard.

    • Quantify the amount of residual lauric acid and methyl laurate in the original sample using the calibration curves.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative identification of this compound by confirming the presence of its key functional groups.

Experimental Protocol: FTIR Analysis

Objective: To confirm the chemical identity of this compound.

Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups in this compound.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Assignment
~2920 and ~2850C-H stretching of the alkyl chain
~1735C=O stretching of the ester
~1200 and ~1050S=O stretching of the sulfonate group
~1465C-H bending of the alkyl chain

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H and ¹³C NMR are used for structural confirmation, while qNMR can determine the purity of this compound using an internal standard.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To elucidate the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • This compound sample

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the corresponding protons and carbons in the this compound molecule.

Experimental Protocol: Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound.[3][4]

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Data Analysis:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Potentiometric Titration for Anionic Surfactant Content

Potentiometric titration is a classic and reliable method for determining the total anionic surfactant content. It involves titrating the anionic surfactant with a standard solution of a cationic surfactant.

Experimental Protocol: Two-Phase Potentiometric Titration

Objective: To determine the percentage of active anionic surfactant.

Instrumentation and Materials:

  • Automatic potentiometric titrator

  • Surfactant-sensitive electrode (e.g., Surfactrode)

  • This compound sample

  • Standardized cationic titrant (e.g., 0.004 M Hyamine® 1622 solution)

  • Chloroform (B151607)

  • Buffer solution (pH 10)

  • Sodium sulfate solution

Procedure:

  • Sample Preparation:

    • Accurately weigh a quantity of the this compound sample expected to contain a known amount of active substance and dissolve it in deionized water.

  • Titration:

    • Transfer the sample solution to the titration vessel.

    • Add chloroform and the pH 10 buffer solution to form a two-phase system.

    • Immerse the surfactant-sensitive electrode and the reference electrode in the solution.

    • Titrate with the standardized Hyamine® 1622 solution. The endpoint is detected as the point of maximum inflection of the potential curve.

  • Calculation:

    • Calculate the anionic surfactant content based on the volume of titrant consumed.

Summary of Quantitative Data

The following table summarizes typical analytical parameters and expected results for the characterization of this compound.

Analytical TechniqueParameterTypical Value/Range
HPLC Purity≥ 98% or ≥ 99%
Known Impurities< 1%
Unspecified Impurities< 0.1%
GC-MS Residual Lauric Acid< 0.5%
Residual Methyl Laurate< 0.5%
qNMR Absolute Purity98.0% - 102.0% (assay)
Potentiometric Titration Anionic Surfactant Content98.0% - 102.0% (of theoretical)

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques used for the characterization of this compound.

Logical Relationship of Analytical Techniques cluster_ID Identification & Structure cluster_Purity Purity & Assay cluster_Impurity Impurity Profiling FTIR FTIR (Functional Groups) HPLC HPLC (Relative Purity) FTIR->HPLC Complements NMR NMR (Detailed Structure) qNMR qNMR (Absolute Purity) NMR->qNMR Provides Basis for HPLC_Imp HPLC (Non-volatile Impurities) Titration Potentiometric Titration (Active Content) GCMS GC-MS (Volatile Impurities) SM2S Sodium Methyl 2-Sulfolaurate SM2S->FTIR Confirms SM2S->NMR Elucidates SM2S->HPLC Quantifies SM2S->qNMR Assays SM2S->Titration Measures SM2S->GCMS Analyzes for SM2S->HPLC_Imp Separates from

Caption: Interrelationship of analytical techniques for SM2S characterization.

References

Application Notes and Protocols: Sodium Methyl 2-Sulfolaurate in Textile Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Methyl 2-Sulfolaurate (SM2S) is an anionic surfactant derived from coconut oil, known for its excellent cleansing, foaming, and emulsifying properties.[1] While extensively utilized in the personal care industry for its mildness and biodegradability, its application in textile processing is an area of growing interest.[1][2] As an anionic surfactant, SM2S holds potential as a wetting agent, detergent, and dispersant in various stages of textile manufacturing.[2] Its effectiveness in both acidic and alkaline conditions further enhances its versatility.[2] This document provides detailed application notes and experimental protocols for the use of this compound in textile processing, with a focus on scouring and its potential role in dyeing.

Chemical and Physical Properties

This compound is a water-soluble anionic surfactant.[1] It is recognized for its biodegradability, making it an environmentally considerate option for textile wet processing.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C13H25NaO5S[4][5]
Molecular Weight 316.39 g/mol [4][5]
Appearance Typically a clear to slightly yellow liquid[4]
Solubility Highly soluble in water[4]
pH Stability Stable across a wide pH range (typically 5 to 10)[4]
Biodegradability Readily biodegradable[3]
Classification Anionic Surfactant[1]

Applications in Textile Processing

The amphiphilic nature of this compound allows it to function effectively in several textile wet processing stages. Surfactants are crucial in textile processing for functions like wetting, scouring, emulsifying, and dispersing.[6]

Scouring Agent

Scouring is the process of removing natural impurities (waxes, pectins, oils) and any contaminants acquired during processing from textile fibers.[7] This step is critical for ensuring the fabric is hydrophilic and ready for subsequent dyeing and finishing processes.[7] Anionic surfactants are commonly used in scouring for their strong emulsification and soil removal capabilities.

The primary role of SM2S in scouring would be to:

  • Reduce Surface Tension: Allowing the scouring liquor to penetrate the fabric uniformly.

  • Emulsify Waxes and Oils: Breaking down and dispersing hydrophobic impurities in the scouring bath.

  • Suspend Dirt Particles: Preventing the redeposition of removed impurities onto the fabric.

Wetting Agent

Effective wetting is essential for uniform chemical treatment in processes like desizing, scouring, bleaching, and dyeing.[8] Wetting agents reduce the surface tension between the treatment liquor and the fabric, ensuring rapid and even absorption.[8] As an anionic surfactant, SM2S can function as an efficient wetting agent.

Dispersing Agent in Dyeing

In dye baths, particularly with disperse dyes for synthetic fibers, dispersing agents are crucial for keeping the dye particles finely and evenly distributed.[9] This prevents agglomeration and ensures uniform color uptake by the fabric.[9] While specific data for SM2S as a primary dispersant is limited, its surfactant properties suggest it could contribute to maintaining a stable dye dispersion.

Quantitative Performance Data

While specific performance data for this compound in textile applications is not widely published, the following table outlines key performance indicators for anionic surfactants in these roles. These values represent typical targets for effective textile auxiliaries.

Table 2: Typical Performance Metrics for Anionic Surfactants in Textile Processing

ParameterTypical Value/RangeTest Method (Example)Application Relevance
Wetting Time (Draves Wetting Test) < 10 secondsAATCC TM-17Measures the efficiency of a wetting agent.
Scouring Efficiency (% Weight Loss) 5-8% for raw cottonGravimetric analysisIndicates the removal of impurities from the fiber.
Residual Fat/Wax Content after Scouring < 0.5%Soxhlet ExtractionDetermines the cleanliness of the scoured fabric.
Absorbency (Drop Test) < 5 secondsAATCC TM-79Assesses the hydrophilicity of the treated fabric.
Foaming Height (Ross-Miles Method) Varies (Low foam desired)ASTM D1173Important for processes with high agitation.

Experimental Protocols

The following are detailed protocols for evaluating this compound in key textile applications.

Protocol 1: Scouring of Cotton Fabric

Objective: To assess the efficacy of this compound as a scouring agent for raw cotton fabric.

Materials and Equipment:

  • Raw, unbleached cotton fabric

  • This compound (as a 30% active solution)

  • Sodium Hydroxide (Caustic Soda)

  • Sodium Silicate (as a stabilizer)

  • Chelating agent (e.g., EDTA)

  • Laboratory-scale dyeing machine or water bath with a shaker

  • Beakers, graduated cylinders, and a balance

  • pH meter

  • Drying oven

Procedure:

  • Fabric Preparation: Cut the raw cotton fabric into equal-sized swatches (e.g., 10g each). Condition the swatches at a standard temperature and humidity.

  • Scouring Bath Preparation: Prepare the scouring bath with a material-to-liquor ratio (MLR) of 1:20. For each liter of water, add the following:

    • This compound: 1.0 - 3.0 g/L

    • Sodium Hydroxide: 2.0 - 5.0 g/L

    • Sodium Silicate: 1.0 - 2.0 g/L

    • Chelating Agent: 0.5 - 1.0 g/L

  • Scouring Process:

    • Place the fabric swatches in the scouring bath.

    • Raise the temperature to 95-100°C over 30 minutes.

    • Maintain this temperature for 60 minutes with constant agitation.

  • Rinsing and Neutralization:

    • Cool the bath and drain the scouring liquor.

    • Rinse the fabric thoroughly with hot water (70-80°C) for 10 minutes.

    • Rinse with cold water until the rinse water is clear and has a neutral pH.

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 10 minutes.

    • Perform a final cold water rinse.

  • Drying and Evaluation:

    • Squeeze the excess water from the swatches and dry them in an oven at 105°C until a constant weight is achieved.

    • Evaluate the scoured fabric for weight loss, absorbency (drop test), and whiteness index.

Protocol 2: Evaluation of Wetting Performance

Objective: To determine the wetting efficiency of this compound on textile substrates.

Materials and Equipment:

  • Cotton yarn or fabric

  • This compound solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 g/L)

  • Draves wetting test apparatus (or a beaker and stopwatch)

  • Standard 5g cotton skein with a hook

Procedure (based on Draves Wetting Test):

  • Prepare aqueous solutions of this compound at the desired concentrations.

  • Fill the test cylinder with the surfactant solution.

  • Attach the 5g cotton skein to the hook and anchor.

  • Simultaneously release the skein into the solution and start the stopwatch.

  • Stop the stopwatch when the skein begins to sink.

  • The time recorded is the wetting time. A shorter time indicates better wetting performance.

  • Repeat the test for each concentration to determine the optimal concentration for efficient wetting.

Visualizations

Chemical Interaction in Scouring

The following diagram illustrates the fundamental mechanism of an anionic surfactant like this compound in removing hydrophobic impurities from a cotton fiber during the scouring process.

Scouring_Mechanism cluster_fiber Cotton Fiber Surface cluster_water Aqueous Scouring Bath Fiber Cellulose Impurity Wax/Oil (Hydrophobic) Impurity->Fiber Adheres to S1 S Water Water (Hydrophilic Medium) S1->Water Hydrophilic heads face water S2 S S3 S S3->Impurity Hydrophobic tails attract impurity S4 S S5 S S5->Water S6 S

Caption: Anionic surfactant action on a cotton fiber.

Experimental Workflow for Scouring Evaluation

This diagram outlines the logical steps for conducting the scouring experiment as described in Protocol 1.

Scouring_Workflow Prep Fabric Preparation (Swatches) Bath Scouring Bath Preparation (SM2S, NaOH, etc.) Prep->Bath Scour Scouring Process (95-100°C, 60 min) Bath->Scour Rinse Rinsing & Neutralization Scour->Rinse Dry Drying to Constant Weight Rinse->Dry Eval Performance Evaluation Dry->Eval WeightLoss Weight Loss (%) Eval->WeightLoss Absorb Absorbency (s) Eval->Absorb White Whiteness Index Eval->White

Caption: Workflow for evaluating scouring performance.

References

Application Notes and Protocols for Measuring the Krafft Point of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Krafft point (Tₖ), named after German chemist Friedrich Krafft, is a critical physicochemical parameter for ionic surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).[1][2] Below the Krafft point, the surfactant exists predominantly in a crystalline or hydrated solid form with limited solubility. Above this temperature, there is a sharp increase in solubility due to the formation of micelles, which is essential for the surfactant's characteristic properties such as detergency, emulsification, and solubilization.[3] Therefore, the determination of the Krafft point is crucial for the formulation and application of surfactant-based products.

Sodium Methyl 2-Sulfolaurate, an anionic surfactant, is noted for its good water solubility, with a Krafft point known to be below 0°C. This necessitates specialized protocols for its measurement, employing sub-ambient temperature control. These application notes provide detailed protocols for determining the Krafft point of this compound using two common methods: visual observation and conductivity measurement.

Data Presentation

The determination of the Krafft point relies on observing a sharp change in a physical property of the surfactant solution with temperature. The following table provides representative data illustrating the expected change in conductivity of a this compound solution around its Krafft point.

Table 1: Representative Conductivity Data for the Determination of the Krafft Point of this compound (1 wt% aqueous solution)

Temperature (°C)Conductivity (μS/cm)Observations
-5.0150Solution is turbid with visible crystals.
-4.0155Solution remains turbid.
-3.0162Slight decrease in turbidity.
-2.0170Onset of significant crystal dissolution.
-1.5250Sharp increase in conductivity.
-1.0550Solution becomes clear.
0.0565Solution is clear.
1.0580Solution is clear.
2.0595Solution is clear.
3.0610Solution is clear.
4.0625Solution is clear.
5.0640Solution is clear.

Note: This data is representative and intended for illustrative purposes. Actual values may vary based on the purity of the surfactant and the experimental conditions.

Experimental Protocols

Protocol 1: Visual Observation Method

This method is a straightforward approach to estimate the Krafft point by observing the temperature at which a turbid surfactant solution becomes clear upon heating.[4]

Materials and Equipment:

  • This compound

  • Deionized water

  • Analytical balance

  • Jacketed glass vessel or large test tube

  • Cryostat/recirculating chiller with a suitable cooling fluid (e.g., ethanol/water mixture)

  • Calibrated digital thermometer (precision ±0.1°C)

  • Magnetic stirrer and stir bar

  • Light source for observing turbidity

Procedure:

  • Solution Preparation: Prepare a 1 wt% aqueous solution of this compound in deionized water.

  • Sample Cooling: Transfer a known volume (e.g., 20 mL) of the surfactant solution into the jacketed glass vessel. Place a small magnetic stir bar in the vessel.

  • Crystallization: Circulate the cooling fluid from the cryostat through the jacket of the vessel to cool the solution while stirring gently. Continue cooling until the solution becomes visibly turbid due to the precipitation of surfactant crystals. A temperature of approximately -10°C should be sufficient.

  • Heating and Observation: Slowly increase the temperature of the circulating fluid at a controlled rate (e.g., 0.5°C per minute).

  • Krafft Point Determination: Continuously observe the solution against a light source. The Krafft point is the temperature at which the last traces of crystals disappear, and the solution becomes completely clear and transparent. Record this temperature.

  • Repeatability: Repeat the cooling and heating cycle at least three times to ensure the reproducibility of the measurement. The average of the recorded temperatures is taken as the Krafft point.

Protocol 2: Conductivity Method

This method is based on the principle that the conductivity of an ionic surfactant solution increases significantly above the Krafft point due to the increased concentration and mobility of charge carriers (surfactant monomers and counter-ions) as the crystalline surfactant dissolves to form micelles.[5]

Materials and Equipment:

  • This compound

  • Deionized water (conductivity < 1 µS/cm)

  • Analytical balance

  • Jacketed glass vessel

  • Cryostat/recirculating chiller

  • Calibrated digital thermometer (precision ±0.1°C)

  • Conductivity meter with a temperature-compensated probe

  • Magnetic stirrer and stir bar

  • Data logging software (recommended)

Procedure:

  • Solution Preparation: Prepare a 1 wt% aqueous solution of this compound using deionized water.

  • Experimental Setup: Transfer the solution to the jacketed glass vessel with a magnetic stir bar. Immerse the conductivity probe and the digital thermometer into the solution, ensuring they do not interfere with the stir bar.

  • Initial Cooling: Cool the solution using the cryostat to a temperature well below the expected Krafft point (e.g., -10°C) while stirring gently. Allow the solution to equilibrate until both the temperature and conductivity readings are stable.

  • Controlled Heating and Data Acquisition: Set the cryostat to increase the temperature at a slow, constant rate (e.g., 0.2°C per minute).

  • Data Logging: Record the conductivity and temperature at regular intervals (e.g., every 0.2°C or every minute).

  • Data Analysis:

    • Plot the measured conductivity (in μS/cm) as a function of temperature (in °C).

    • The resulting graph will show two regions with different slopes. Below the Krafft point, the conductivity will increase slowly with temperature. Above the Krafft point, the conductivity will show a much steeper linear increase.

    • The Krafft point is determined as the temperature at the intersection of the two extrapolated linear portions of the curve.[6]

    • For a more precise determination, the first or second derivative of the conductivity with respect to temperature can be plotted. The Krafft temperature corresponds to the peak in the first derivative plot or a zero crossing in the second derivative plot.[6]

Visualizations

Krafft_Point_Workflow Workflow for Krafft Point Determination cluster_prep Sample Preparation cluster_visual Visual Observation Method cluster_conductivity Conductivity Method cluster_result Result prep Prepare 1 wt% Aqueous Solution of this compound cool_visual Cool Solution in Cryostat until Turbid prep->cool_visual cool_cond Cool Solution in Cryostat to below Tk prep->cool_cond heat_visual Heat Slowly (0.5°C/min) cool_visual->heat_visual observe Observe for Clarity heat_visual->observe record_visual Record Temperature at Complete Clarity observe->record_visual result Krafft Point (Tk) record_visual->result heat_cond Heat Slowly (0.2°C/min) cool_cond->heat_cond log_data Log Conductivity and Temperature Data heat_cond->log_data analyze_data Plot Conductivity vs. Temp. & Determine Intersection log_data->analyze_data analyze_data->result Conductivity_Data_Analysis Conductivity Data Analysis Logic data_input Conductivity & Temperature Data plot_data Plot Conductivity vs. Temperature data_input->plot_data identify_regions Identify Two Linear Regions (Below and Above Tk) plot_data->identify_regions derivative Calculate 1st/2nd Derivative plot_data->derivative Alternative (Higher Precision) extrapolate Extrapolate Linear Fits identify_regions->extrapolate intersection Determine Intersection Point extrapolate->intersection krafft_point Krafft Point (Tk) intersection->krafft_point peak Identify Peak (1st Derivative) or Zero Crossing (2nd Derivative) derivative->peak peak->krafft_point

References

Troubleshooting & Optimization

Technical Support Center: Sodium Methyl 2-Sulfolaurate Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the industrial production of Sodium Methyl 2-Sulfolaurate (SM2S).

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial synthesis process for this compound?

A1: The industrial synthesis of this compound is a multi-step process that begins with the esterification of lauric acid with methanol (B129727) to produce methyl laurate.[1][2] The methyl laurate is then sulfonated, most commonly with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to form the sulfonic acid intermediate.[1][2] The final step is the neutralization of the sulfonic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield this compound.[2][3]

Q2: What are the critical quality control parameters for industrial-grade this compound?

A2: Key quality control parameters for industrial-grade SM2S include the concentration of the active component (α-MES), the level of impurities such as di-salt (disodium salt), unreacted methyl laurate, and color. A high concentration of α-MES is desirable, while the di-salt content should ideally be below 5%.[4] Product color is also a critical parameter, with a lighter color being preferred for most applications.[5][6]

Q3: What analytical techniques are recommended for monitoring the production process and final product quality?

A3: A combination of analytical techniques is employed for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is often used to quantify the active ingredient and key impurities like di-salt. Gas Chromatography (GC) can be utilized to measure the amount of unreacted methyl laurate. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural elucidation and confirming the presence of the desired sulfonate group.[7] Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can provide detailed impurity profiling.[8][9]

Troubleshooting Guides

Issue 1: High Di-salt Content in the Final Product

Q: We are observing a high concentration of di-salt in our this compound. What are the potential causes and how can we mitigate this issue?

A: High di-salt (RCH(CO₂Na)SO₃Na) content is a common challenge in SM2S production and can negatively impact the surfactant's performance.

Potential Causes:

  • Hydrolysis of the Intermediate: During the sulfonation process, a mixed anhydride (B1165640) can form, which then reacts with water to produce di-acids. These di-acids are subsequently converted to di-salts upon neutralization.[6]

  • Improper Neutralization Conditions: The neutralization step is critical. Factors such as pH, temperature, and the concentration of the neutralizing agent can influence the formation of di-salt.[10]

  • High Sulfonation Temperature: Increased temperatures during sulfonation can promote side reactions that lead to higher di-salt concentrations.[4]

  • Excess Sulfonating Agent: An excessive molar ratio of the sulfonating agent to methyl laurate can increase the likelihood of di-salt formation.[4]

Troubleshooting and Mitigation Strategies:

  • Control Moisture: Ensure all reactants and equipment are dry to minimize water that can lead to hydrolysis of the mixed anhydride intermediate.

  • Optimize Neutralization: Carefully control the pH during neutralization, typically aiming for a range of 5.0-6.5.[11] Employ continuous loop reactors to ensure consistent mixing and pH control.[1] The temperature should also be maintained within an optimal range, for example, 45–65 °C.[10]

  • Optimize Sulfonation Parameters: Adjust the molar ratio of the sulfonating agent to methyl laurate. For SO₃, a molar ratio between 1.2:1 and 1.6:1 is often recommended.[1] Maintain the sulfonation temperature, for instance, at around 85 °C.[4]

  • Methanol Addition: The addition of methanol can inhibit the formation of di-salt.[3]

ParameterRecommended RangePotential Impact of Deviation
Sulfonation
SO₃:Methyl Laurate Molar Ratio1.2:1 - 1.6:1Higher ratios can increase di-salt formation.[1]
Temperature80-90°CHigher temperatures can promote side reactions.[1]
Neutralization
pH5.0 - 6.5Improper pH control can lead to increased di-salt.[11]
Temperature45 - 65°CDeviations can affect the neutralization reaction.[10]
Issue 2: Dark Product Color

Q: Our final product has an undesirable dark color. What causes this discoloration and what steps can be taken for color improvement?

A: Product coloration is a significant issue, often occurring during the high-temperature sulfonation and aging stages.[5][6]

Potential Causes:

  • Oxidation of the Alkyl Chain: The coloration is primarily caused by the oxidation of the alkyl chain by SO₃ during the sulfonation process. This reaction forms olefinic units and sulfur dioxide (SO₂), which are strongly correlated with the color intensity.[5][12]

  • High Aging Temperature: The high temperatures required during the aging step to ensure complete reaction contribute significantly to the dark color of the product.[6]

  • Impurities in Raw Materials: The presence of unsaturated fatty acid methyl esters in the feedstock can lead to color formation.

Troubleshooting and Mitigation Strategies:

  • Raw Material Purity: Use a feedstock with a very low iodine value (less than 0.01) to minimize the presence of unsaturated bonds that can contribute to color formation.[5][12]

  • Bleaching: A bleaching step after neutralization is typically necessary to achieve an acceptable color. Hydrogen peroxide is a commonly used bleaching agent.[5] Another option is using chlorine dioxide at 50-70 °C for 30-45 minutes.[11]

  • Optimize Aging Conditions: While high temperatures are needed for reaction completion, it's crucial to control the aging temperature and time to minimize color formation. An aging temperature of 80-85 °C for 40-60 minutes has been suggested.[11]

ParameterRecommended RangePotential Impact of Deviation
Aging
Temperature80 - 85°CHigher temperatures increase product darkening.[11]
Time40 - 60 minutesLonger times can lead to increased color formation.[11]
Bleaching (Chlorine Dioxide)
Temperature50 - 70°CAffects bleaching efficiency.[11]
Time30 - 45 minutesInsufficient time may result in poor color improvement.[11]
Dosage0.2 - 0.5% (mass)Incorrect dosage can impact bleaching effectiveness.[11]

Experimental Protocols

Protocol 1: Sulfonation of Methyl Laurate with SO₃

This protocol describes a general procedure for the sulfonation of methyl laurate using sulfur trioxide in a falling film reactor.

Materials:

  • Methyl Laurate (high purity, low iodine value)

  • Sulfur Trioxide (SO₃), diluted with dry air or nitrogen

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Falling film reactor

  • Aging vessel

  • Temperature and pressure control systems

  • Gas flow controllers

Procedure:

  • Preparation: Ensure the falling film reactor and all associated pipework are clean and dry. Purge the system with dry nitrogen to remove any moisture and oxygen.

  • Reactant Feed: Introduce a continuous stream of liquid methyl laurate to the top of the falling film reactor. Simultaneously, feed a controlled stream of gaseous SO₃ diluted with dry air or nitrogen into the reactor. The molar ratio of SO₃ to methyl laurate should be maintained between 1.2:1 and 1.6:1.[1]

  • Sulfonation Reaction: The reaction is highly exothermic. Maintain the reaction temperature between 80-90°C by circulating a cooling medium through the reactor jacket.[1] The methyl laurate flows down the reactor walls as a thin film, allowing for efficient heat and mass transfer.

  • Aging: The resulting crude sulfonic acid from the reactor outlet is transferred to an aging vessel. The mixture is held at a temperature of 80-85°C for 40-60 minutes to ensure the reaction goes to completion.[11]

  • Sampling and Analysis: Take samples from the aging vessel to monitor the conversion of methyl laurate and the formation of by-products using techniques like HPLC.

Visualizations

experimental_workflow cluster_esterification Esterification cluster_sulfonation Sulfonation cluster_neutralization Neutralization & Purification lauric_acid Lauric Acid esterification_process Esterification (Acid Catalyst) lauric_acid->esterification_process methanol Methanol methanol->esterification_process methyl_laurate Methyl Laurate esterification_process->methyl_laurate sulfonation_process Sulfonation (Falling Film Reactor) methyl_laurate->sulfonation_process so3 Sulfur Trioxide (SO3) so3->sulfonation_process sulfonic_acid Methyl Ester Sulfonic Acid sulfonation_process->sulfonic_acid neutralization_process Neutralization sulfonic_acid->neutralization_process naoh Sodium Hydroxide (NaOH) naoh->neutralization_process bleaching Bleaching neutralization_process->bleaching final_product Sodium Methyl 2-Sulfolaurate bleaching->final_product

Caption: Experimental workflow for the industrial production of this compound.

signaling_pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction: Di-salt Formation methyl_laurate Methyl Laurate intermediate 1:2 Adduct (Intermediate) methyl_laurate->intermediate + 2 SO3 so3 SO3 mes_acid Methyl Ester Sulfonic Acid (α-MES Acid) intermediate->mes_acid Rearrangement mixed_anhydride Mixed Anhydride intermediate->mixed_anhydride - SO3 naoh NaOH (Neutralization) di_acid Di-acid mixed_anhydride->di_acid + H2O (Hydrolysis) water H2O di_salt Di-salt (Impurity) di_acid->di_salt + 2 NaOH

Caption: Simplified reaction pathways in this compound synthesis.

References

Technical Support Center: Stabilizing Emulsions with Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of emulsions using Sodium Methyl 2-Sulfolaurate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, anionic surfactant derived from lauric acid, a fatty acid found in coconut oil.[1] It is recognized for its excellent emulsifying, cleansing, and foaming properties.[1] Due to its mild and gentle nature, it is a suitable choice for sensitive formulations.[1] It is also biodegradable, making it an environmentally friendly option.[1]

Q2: What type of emulsions is this compound best suited for?

With a Hydrophile-Lipophile Balance (HLB) value of approximately 14.7, this compound is strongly hydrophilic.[2] This makes it an excellent choice for creating stable oil-in-water (O/W) emulsions.

Q3: What is the typical concentration range for this compound in an emulsion?

While the optimal concentration depends on the specific oil phase and desired emulsion properties, a general starting range for emulsifiers in O/W emulsions is between 5-8% of the total formula weight. The oil phase typically ranges from 12-20%.[3]

Q4: What is the operational pH range for this surfactant?

This compound functions effectively in a pH range of 4 to 9.[4]

Q5: Is this compound compatible with other ingredients?

Yes, it is compatible with a wide array of cosmetic ingredients, including other surfactants, polymers, and electrolytes.[4] This compatibility allows for flexibility in formulation.

Troubleshooting Guide

This guide addresses common issues encountered when formulating emulsions with this compound.

Q: Why is my emulsion showing signs of instability (e.g., creaming, coalescence, or phase separation)?

A: Emulsion instability can arise from several factors. Use the following logical workflow to diagnose the potential cause.

G Start Instability Observed (Creaming, Coalescence) CheckConc Is Surfactant Concentration Optimal? Start->CheckConc CheckpH Is pH within 4-9 range? CheckConc->CheckpH Yes Sol_Conc Adjust Surfactant Concentration (Try 5-8%) CheckConc->Sol_Conc No CheckEnergy Was Homogenization Energy Sufficient? CheckpH->CheckEnergy Yes Sol_pH Adjust pH to be within 4-9 CheckpH->Sol_pH No CheckElectrolyte Is Electrolyte Concentration Too High? CheckEnergy->CheckElectrolyte Yes Sol_Energy Increase Homogenization Speed/Time CheckEnergy->Sol_Energy No Sol_Electrolyte Reduce Electrolyte Level or Use Co-emulsifier CheckElectrolyte->Sol_Electrolyte Yes End Stable Emulsion CheckElectrolyte->End No, review formulation Sol_Conc->End Sol_pH->End Sol_Energy->End Sol_Electrolyte->End

Caption: Troubleshooting workflow for emulsion instability.

Issue 1: Emulsion separates shortly after preparation (Coalescence).

  • Possible Cause: Insufficient surfactant concentration at the oil-water interface.

  • Troubleshooting Step: Increase the concentration of this compound. A higher concentration ensures that a sufficient number of surfactant molecules are available to surround the oil droplets and form a stable protective layer.

  • Possible Cause: Inadequate homogenization.

  • Troubleshooting Step: Increase the speed or duration of high-shear homogenization. This will reduce the droplet size, creating a larger interfacial area that the surfactant can stabilize. For example, increasing homogenization speed from 1800 rpm to 3600 rpm can significantly improve stability by reducing the population of larger droplets.[5]

Issue 2: A layer of oil rises to the top over time (Creaming).

  • Possible Cause: The density difference between the oil and water phases is causing the oil droplets to rise. While the droplets are not coalescing, they are aggregating.

  • Troubleshooting Step:

    • Reduce Droplet Size: Finer droplets are less susceptible to gravitational separation. Increase homogenization energy (speed/time) to further reduce particle size.

    • Increase Continuous Phase Viscosity: Add a water-soluble polymer (hydrocolloid) like xanthan gum or carbomer to the aqueous phase. This thickens the continuous phase, hindering the movement of oil droplets.

Issue 3: The emulsion becomes unstable after adding salts.

  • Possible Cause: As an anionic surfactant, this compound relies on electrostatic repulsion to help stabilize droplets. High concentrations of electrolytes, especially divalent cations (e.g., Ca²⁺, Mg²⁺), can shield the negative charge on the droplets, reducing repulsion and leading to flocculation and coalescence.

  • Troubleshooting Step:

    • Reduce Electrolyte Concentration: If possible, lower the salt concentration in your formulation.

    • Incorporate a Steric Stabilizer: Add a non-ionic co-surfactant (e.g., a polysorbate or a PEGylated ingredient). Non-ionic surfactants provide steric hindrance—a physical barrier from their bulky hydrophilic chains—which is less sensitive to electrolyte levels. This creates a combined electrostatic and steric barrier, enhancing stability.

Issue 4: The emulsion is unstable at low pH (<4).

  • Possible Cause: At very low pH, the sulfonate head group of the surfactant can become protonated. This reduces its negative charge and, consequently, its ability to stabilize the emulsion through electrostatic repulsion.

  • Troubleshooting Step: Adjust the pH of the aqueous phase to be within the recommended range of 4-9 using a suitable buffer or pH adjuster (e.g., citric acid or sodium hydroxide).[4]

Data & Physical Properties

The following tables summarize key quantitative data for this compound and general parameters for emulsion stability.

Table 1: Physicochemical Properties of this compound

Property Value Reference
HLB Value 14.7 [2]
Critical Micelle Concentration (CMC) 13.20 mmol/L (at 28 °C) [2]
Optimal pH Range 4 - 9 [4]

| Appearance | Clear to slightly yellow liquid |[4] |

Table 2: Typical Formulation Parameters for O/W Emulsions

Component Concentration Range (% w/w) Purpose
Oil Phase 12 - 20% Dispersed Phase
This compound 5 - 8% Primary Emulsifier
Co-emulsifier (optional) 1 - 3% Enhance Stability
Viscosity Modifier (optional) 0.1 - 1% Prevent Creaming
Aqueous Phase (Water, Buffers, etc.) q.s. to 100% Continuous Phase
Preservatives, Actives, etc. As required Functional Ingredients

(Data adapted from general formulation guidelines[3])

Table 3: Zeta Potential and Emulsion Stability

Zeta Potential (mV) Stability Behavior
0 to ±5 Rapid Coagulation or Flocculation
±10 to ±30 Incipient Instability
±30 to ±40 Moderate Stability
±40 to ±60 Good Stability
> ±60 Excellent Stability

(General stability guidelines based on zeta potential values)

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a standard method for preparing an O/W emulsion using high-shear homogenization.

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Cooling & Finalization A 1. Prepare Aqueous Phase: Dissolve this compound and other water-soluble ingredients in water. B 2. Prepare Oil Phase: Combine all oil-soluble ingredients in a separate vessel. A->B C 3. Heat Both Phases: Heat both phases separately to 70-75°C. B->C D 4. Combine Phases: Slowly add the Oil Phase to the Aqueous Phase. C->D E 5. High-Shear Homogenization: Immediately homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes. D->E F 6. Cool Down: Cool the emulsion to <40°C under gentle agitation. E->F G 7. Add Final Ingredients: Add temperature-sensitive additives (preservatives, fragrances, actives). F->G H 8. Final QC: Adjust pH if necessary. Characterize particle size and stability. G->H

Caption: Experimental workflow for O/W emulsion preparation.

Methodology:

  • Aqueous Phase Preparation: In a primary beaker, combine deionized water with this compound and any other water-soluble components (e.g., glycerin, buffers).

  • Oil Phase Preparation: In a separate beaker, combine all oil-soluble components (e.g., carrier oils, esters, oil-soluble actives).

  • Heating: Heat both phases separately to 70-75°C. This reduces the viscosity of the oil phase and lowers the interfacial tension, facilitating easier emulsification.

  • Combining Phases: Slowly add the oil phase to the aqueous phase while stirring.

  • Homogenization: Immediately subject the mixture to high-shear homogenization. The speed and time will depend on the specific equipment and batch size but a typical starting point is 5,000-10,000 rpm for 5-10 minutes.

  • Cooling: Transfer the emulsion to a cooling bath and continue gentle stirring with an overhead mixer to ensure uniformity as it cools.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as preservatives, fragrances, or specific active compounds.

  • Final Checks: Measure the pH and adjust if necessary to fall within the 4-9 range for optimal stability. Proceed with characterization.

Protocol 2: Emulsion Characterization

1. Particle Size Analysis (Dynamic Light Scattering - DLS)

  • Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets.

  • Procedure:

    • Prepare the sample by diluting the emulsion in deionized water to a suitable concentration (typically a slightly hazy, not opaque, solution is required).

    • Ensure the solvent is clean and free of dust by filtering if necessary.[6]

    • Gently mix the diluted sample to ensure homogeneity.[6]

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets to calculate their size.[7]

    • Record the Z-average diameter and PDI. A lower PDI (<0.3) indicates a more uniform droplet size distribution.

2. Zeta Potential Measurement

  • Objective: To measure the surface charge of the emulsion droplets, which is a key indicator of electrostatic stability.

  • Procedure:

    • Prepare the sample in the same manner as for DLS, typically diluting with deionized water or a specific buffer if ionic strength effects are being studied.

    • Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Place the cell into the instrument.

    • An electric field is applied across the sample, causing the charged droplets to move. The instrument measures the velocity of this movement (electrophoretic mobility) and calculates the zeta potential.

    • Record the zeta potential in millivolts (mV). For O/W emulsions stabilized with an anionic surfactant like this compound, the value should be negative. A value more negative than -30 mV is generally indicative of good stability.

3. Accelerated Stability Testing

  • Objective: To predict the long-term stability of the emulsion by subjecting it to stress conditions.

  • Procedure:

    • Centrifugation: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes). After centrifugation, visually inspect for any signs of phase separation or creaming. A stable emulsion will show no change.

    • Thermal Cycling: Store samples of the emulsion in an oven at an elevated temperature (e.g., 40-50°C) for a period of several weeks. Periodically remove samples and assess them for changes in appearance, viscosity, pH, and particle size. Cycling between high and low temperatures (e.g., 4°C and 40°C) every 24 hours can also be an effective stress test.

References

Technical Support Center: Troubleshooting Foam Instability in Sodium Methyl 2-Sulfolaurate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium Methyl 2-Sulfolaurate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this versatile anionic surfactant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome foam instability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for foaming applications?

This compound is a mild anionic surfactant derived from coconut oil.[1][2] It is known for its excellent foaming capabilities, producing a rich and luxurious lather, which makes it a popular choice in personal care and cleaning products.[1] Its stability in hard water and across a pH range of 4-9 further enhances its utility in various formulations.[2]

Q2: What are the primary factors that can lead to foam instability in my this compound solution?

Several factors can negatively impact foam stability. These primarily include:

  • pH: Deviations outside the optimal pH range can affect the surfactant's charge and its ability to form stable foam lamellae.

  • Electrolytes: The presence and concentration of salts can either enhance or disrupt foam stability by altering the electrostatic interactions between surfactant molecules at the air-water interface.

  • Temperature: Elevated temperatures generally decrease foam stability by increasing the kinetic energy of molecules, which can lead to faster drainage and rupture of foam films.

  • Presence of Oils or Other Contaminants: Oils and other hydrophobic substances can interfere with the formation of a stable foam structure, leading to premature collapse.

  • Surfactant Concentration: Both insufficient and excessive concentrations of the surfactant can lead to poor foam stability.

Q3: Is this compound compatible with other surfactants?

Yes, this compound is compatible with a wide range of other surfactants, including other anionics, non-ionics, and amphoterics.[2] Co-surfactants are often used to enhance foam properties, mildness, and overall formulation stability.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter.

Issue 1: My foam collapses almost immediately after formation.
  • Possible Cause 1: Incorrect Surfactant Concentration.

    • Troubleshooting Step: Ensure your this compound concentration is at or slightly above its Critical Micelle Concentration (CMC). Below the CMC, there are not enough surfactant molecules to effectively stabilize the foam. Conversely, excessively high concentrations can also lead to instability.

  • Possible Cause 2: Presence of Defoaming Agents.

    • Troubleshooting Step: Check for the presence of any contaminants that could be acting as defoamers. This includes certain oils, silicones, or other hydrophobic materials. Ensure all glassware and equipment are scrupulously clean.

  • Possible Cause 3: Extreme pH.

    • Troubleshooting Step: Measure the pH of your solution. For this compound, the optimal pH range for stability is generally between 4.5 and 9.[3] Adjust the pH using a suitable acid or base if necessary.

Issue 2: The foam volume is much lower than expected.
  • Possible Cause 1: Insufficient Energy Input.

    • Troubleshooting Step: The method of foam generation is crucial. Ensure you are providing enough agitation or sparging to incorporate air into the solution. The intensity and duration of mixing can significantly impact the initial foam volume.

  • Possible Cause 2: High Temperature.

    • Troubleshooting Step: If possible, try preparing and evaluating your foam at a lower temperature. Higher temperatures can decrease the viscosity of the liquid phase, leading to faster drainage and lower foam volume.

  • Possible Cause 3: Water Hardness.

    • Troubleshooting Step: While this compound has good hard water stability, extremely high levels of divalent cations (Ca²⁺, Mg²⁺) can sometimes suppress foaming.[2] Try preparing your solution with deionized or distilled water to see if foam volume improves.

Issue 3: The foam appears coarse and drains liquid very quickly.
  • Possible Cause 1: Sub-optimal Electrolyte Concentration.

    • Troubleshooting Step: The presence of electrolytes can influence the packing of surfactant molecules at the bubble interface. While some salt can improve foam stability, excessive amounts can lead to faster drainage. Experiment with different concentrations of a simple electrolyte like sodium chloride (NaCl).

  • Possible Cause 2: Low Solution Viscosity.

    • Troubleshooting Step: Increasing the bulk viscosity of your solution can slow down liquid drainage from the foam lamellae, leading to more stable foam. Consider adding a water-soluble polymer (hydrocolloid) that is compatible with anionic surfactants.

Data Presentation

The following tables provide illustrative quantitative data on how different factors can influence foam stability. Please note that the following data is for closely related anionic surfactants and is intended to demonstrate general trends. It is crucial to perform your own experiments to obtain precise data for your specific this compound formulation.

Table 1: Effect of pH on Foam Stability of an Anionic Surfactant Solution *

pHInitial Foam Height (mm)Foam Height after 5 min (mm)
4.012095
6.0145130
7.0150140
8.0140125
10.011080

*Data is illustrative for a generic anionic surfactant and not specific to this compound.

Table 2: Effect of NaCl Concentration on Foam Stability of a Sodium Lauroyl Glutamate Solution *

NaCl Concentration (wt%)Initial Foam Volume (mL)Foam Volume after 1000s (mL)
0220150
1240180
3210200
5190160

*Data adapted from a study on Sodium Lauroyl Glutamate, another anionic surfactant.

Table 3: Effect of Temperature on Foam Half-Life of Anionic Surfactant Solutions *

Temperature (°C)LAS-30 Half-Life (s)HSB1214 Half-Life (s)
15177161
25165125
3515298
4514783

*Data adapted from a study on LAS-30 (Linear Alkylbenzene Sulfonate) and HSB1214 (a type of betaine (B1666868) surfactant).[4] This illustrates the general trend of decreasing foam stability with increasing temperature.

Experimental Protocols

Methodology 1: Ross-Miles Foam Height Measurement

This method is a standardized procedure for assessing the foaming power and stability of a surfactant solution.[5][6][7]

Apparatus:

  • Jacketed glass column with a specified height and diameter, equipped with a stopcock at the bottom.

  • Reservoir funnel with a specified volume and orifice size.

  • Water bath for temperature control.

  • Graduated scale for measuring foam height.

Procedure:

  • Prepare a solution of this compound at the desired concentration and temperature.

  • Add a specified volume of the surfactant solution to the bottom of the glass column.

  • Add a specified volume of the same solution to the reservoir funnel.

  • Position the funnel directly above the column.

  • Open the stopcock of the funnel and allow the solution to fall into the column, generating foam.

  • Start a timer as soon as the funnel is empty.

  • Record the initial foam height.

  • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes).

Methodology 2: Foam Half-Life Determination

This method measures the time it takes for the foam volume to decrease by half, providing a quantitative measure of foam stability.

Apparatus:

  • Graduated cylinder (e.g., 250 mL or 500 mL).

  • Gas sparging tube with a porous frit.

  • Gas flow meter.

  • Timer.

Procedure:

  • Add a specified volume of the this compound solution to the graduated cylinder.

  • Insert the gas sparging tube into the solution, ensuring the frit is near the bottom.

  • Start the gas flow at a controlled rate to generate foam.

  • Continue sparging until the foam reaches a predetermined initial volume.

  • Stop the gas flow and simultaneously start the timer.

  • Record the time it takes for the foam volume to decrease to half of its initial volume. This is the foam half-life.

Mandatory Visualizations

Foam_Troubleshooting_Workflow start Foam Instability Observed q1 Is the foam collapsing immediately? start->q1 q2 Is the foam volume lower than expected? q1->q2 No sub_q1_1 Check Surfactant Concentration (CMC) q1->sub_q1_1 Yes q3 Is the foam coarse and draining quickly? q2->q3 No sub_q2_1 Increase Agitation/ Sparging Energy q2->sub_q2_1 Yes sub_q3_1 Optimize Electrolyte Concentration q3->sub_q3_1 Yes end Stable Foam Achieved q3->end No sub_q1_2 Investigate for Contaminants/Defoamers sub_q1_1->sub_q1_2 sub_q1_3 Verify and Adjust pH (4.5-9) sub_q1_2->sub_q1_3 sub_q1_3->end sub_q2_2 Lower Solution Temperature sub_q2_1->sub_q2_2 sub_q2_3 Use Deionized Water sub_q2_2->sub_q2_3 sub_q2_3->end sub_q3_2 Increase Solution Viscosity (e.g., with a polymer) sub_q3_1->sub_q3_2 sub_q3_2->end

Caption: Troubleshooting workflow for foam instability.

Factors_Affecting_Foam_Stability center Foam Stability pH pH center->pH temp Temperature center->temp conc Surfactant Concentration center->conc electrolytes Electrolytes center->electrolytes contaminants Contaminants (Oils) center->contaminants viscosity Solution Viscosity center->viscosity pH_desc Optimal Range: 4.5 - 9 pH->pH_desc temp_desc Higher Temp = Lower Stability temp->temp_desc conc_desc Optimal at or above CMC conc->conc_desc electrolytes_desc Affects molecular packing electrolytes->electrolytes_desc contaminants_desc Acts as defoamer contaminants->contaminants_desc viscosity_desc Higher Viscosity = Slower Drainage viscosity->viscosity_desc

Caption: Key factors influencing foam stability.

References

"mitigating by-product formation in Sodium Methyl 2-Sulfolaurate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Methyl 2-Sulfolaurate Synthesis

Welcome to the technical support center for the synthesis of this compound (SM-2SL), also known as Methyl Ester Sulfonate (MES). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on mitigating the formation of common by-products.

Frequently Asked Questions (FAQs)

Q1: What is the general process for synthesizing this compound?

A1: The synthesis is a multi-stage process that begins with a fatty acid methyl ester, typically methyl laurate derived from coconut or palm oil.[1][2] The core stages are:

  • Sulfonation: The methyl ester is reacted with a sulfonating agent, most commonly gaseous sulfur trioxide (SO₃) diluted with dry air or nitrogen.[3][4]

  • Aging/Digestion: The reaction mixture is held at an elevated temperature (e.g., 80-95°C) for a period (e.g., 30 minutes) to ensure the sulfonation reaction goes to completion.[5][6][7]

  • Bleaching: To reduce the dark color that forms during aging, the acidic intermediate is bleached, often using hydrogen peroxide in the presence of methanol (B129727).[3][5]

  • Neutralization: The bleached acid is neutralized with a base, typically sodium hydroxide (B78521), to form the final this compound salt.[1][3][8]

Q2: What are the most common by-products I should be aware of during SM-2SL synthesis?

A2: The primary by-products of concern are:

  • Di-salt (Disodium Salt): This is the disodium (B8443419) salt of the alpha-sulfocarboxylic acid, formed when the ester group is hydrolyzed.[3][6][9] Its presence is undesirable as it negatively affects the surfactant's solubility and performance in hard water.[3]

  • Colored Impurities: Dark-colored bodies are formed, particularly during the high-temperature aging stage.[3][5][7] These are believed to result from the oxidation of the alkyl chain by SO₃.[7]

  • Unreacted Methyl Ester: Incomplete sulfonation will leave residual starting material in the final product.

  • Sultones: These can form from internal olefins and also act as undesirable by-products.[6]

Q3: Why is the "aging" step necessary, and what are its drawbacks?

A3: The aging step, which involves holding the reaction mixture at a high temperature (e.g., 80-90°C), is crucial for driving the sulfonation reaction to completion and achieving high conversion of the methyl ester.[4][5][7][9] However, a significant drawback of this step is the formation of dark-colored impurities, which makes a subsequent bleaching step essential for commercial-grade products.[3][5][7]

Troubleshooting Guide

Problem 1: My final product has a dark color, even after bleaching.

Potential Cause Recommended Mitigation Strategy
Excessive Aging Temperature/Time High temperatures during aging significantly increase color formation.[3][5] Optimize the aging process by reducing the temperature or time. A preferred range is 80-95°C for about 30 minutes.[6]
Ineffective Bleaching The bleaching process itself may be inefficient. Ensure the correct concentration of hydrogen peroxide (H₂O₂) is used. Some protocols suggest operating the bleaching system below 75°C, as higher temperatures can paradoxically lead to darker products after the H₂O₂ is consumed.[6]
Impure Starting Materials The presence of unsaturated fatty acid methyl esters (high Iodine Value) in the feedstock can lead to side reactions and color formation. Use a feedstock with an Iodine Value of less than 0.5.[6]

Problem 2: My product analysis shows a high concentration of di-salt by-products.

Potential Cause Recommended Mitigation Strategy
Suboptimal SO₃ to Methyl Ester Ratio An incorrect molar ratio of the sulfonating agent to the methyl ester can affect the reaction's efficiency and by-product profile.[4][9] A molar ratio of SO₃ to methyl ester between 1.1:1 and 1.5:1 is often recommended to achieve high conversion while managing by-products.[6]
Inefficient Aging Insufficient aging can lead to incomplete conversion and intermediates that may favor di-salt formation upon neutralization. Ensure aging conditions (temperature and time) are adequate to complete the primary reaction.[4][9]
Neutralization Conditions The pH during neutralization must be carefully controlled. A target pH of 5.0-6.5 is often cited to minimize hydrolysis of the ester group which leads to di-salt formation.[3]
Lack of Re-esterification Step Adding methanol after aging but before neutralization can help convert some di-acid intermediates back into the desired methyl ester sulfonate, reducing the final di-salt content.[7][10]

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • Sulfonation: In a falling film reactor, react methyl laurate (Iodine Value < 0.5) with gaseous SO₃ (diluted with N₂). Maintain a SO₃-to-methyl ester molar ratio of approximately 1.2:1 and a sulfonation temperature of 85°C.[4][9]

  • Aging: Transfer the resulting methyl ester sulfonic acid (MESA) to a tubular reactor and age at 90°C for approximately 20 minutes to ensure complete sulfonation.[4][9]

  • Bleaching: Cool the aged MESA and transfer to a bleaching system. Add methanol and hydrogen peroxide and allow the bleaching reaction to proceed under methanol reflux.[3]

  • Neutralization: Neutralize the bleached mixture with a 50% sodium hydroxide (NaOH) solution, carefully controlling the addition to maintain a final pH between 5.0 and 6.5.[1][3]

  • Drying: Remove residual methanol and excess water from the resulting paste to obtain the final SM-2SL product.[1][3]

Protocol 2: Quantification of Di-salt Impurity (Conceptual)

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the active SM-2SL from the di-salt by-product.

  • Standard Preparation: Prepare standard solutions of purified SM-2SL and the corresponding di-salt at known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Conductivity Detector.

  • Analysis: Inject the standards to create a calibration curve. Inject the sample solution. Identify and integrate the peaks corresponding to SM-2SL and the di-salt. Quantify the di-salt concentration by comparing its peak area to the calibration curve.

Visual Guides

Synthesis_Pathway Simplified SM-2SL Synthesis & By-product Pathway ME Methyl Laurate (Starting Material) MESA Methyl Ester Sulfonic Acid (MESA Intermediate) ME->MESA 1. Sulfonation SO3 SO₃ (Sulfonating Agent) SO3->MESA SM2SL This compound (Desired Product) MESA->SM2SL 3. Neutralization Disalt Di-salt By-product (via Hydrolysis) MESA->Disalt Hydrolysis Color Colored By-products MESA->Color 2. Aging (High Temp) NaOH NaOH (Neutralization) NaOH->SM2SL H2O H₂O (Hydrolysis) H2O->Disalt

Caption: Key reaction and by-product formation steps in SM-2SL synthesis.

Troubleshooting_Workflow Troubleshooting Guide for Poor Product Quality Start Product Quality Issue Identified IsColor Is the issue 'Dark Color'? Start->IsColor IsDisalt Is the issue 'High Di-salt'? IsColor->IsDisalt No CheckAging Review Aging Step: - Temp > 95°C? - Time too long? IsColor->CheckAging Yes CheckRatio Review SO₃:ME Ratio: - Outside 1.1-1.5 range? IsDisalt->CheckRatio Yes CheckBleaching Review Bleaching: - H₂O₂ conc. correct? - Temp < 75°C? CheckAging->CheckBleaching If OK CheckFeedstock Check Feedstock: - Iodine Value > 0.5? CheckBleaching->CheckFeedstock If OK CheckNeutralization Review Neutralization: - pH outside 5.0-6.5? CheckRatio->CheckNeutralization If OK ConsiderReEster Action: Implement post-aging methanol addition step. CheckNeutralization->ConsiderReEster If OK

Caption: A decision-making workflow for troubleshooting common SM-2SL synthesis issues.

References

Technical Support Center: Optimizing Sodium Methyl 2-Sulfolaurate Performance through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting the pH to achieve optimal performance of Sodium Methyl 2-Sulfolaurate (SM-2S).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound performance?

This compound is effective over a broad pH range, typically between 4 and 9.[1] Some sources suggest a stable range of pH 5 to 10.[2] Within this range, it maintains its excellent foaming, cleansing, and emulsifying properties.[3][4]

Q2: What are the consequences of operating outside the recommended pH range?

Operating outside the optimal pH range can negatively impact the stability and performance of this compound.

  • Low pH (acidic conditions): Under highly acidic conditions, the ester group of the molecule may be susceptible to hydrolysis, a reaction with water that can break down the surfactant. This can lead to a decrease in performance.

  • High pH (alkaline conditions): Similarly, in strongly alkaline environments, the ester can undergo hydrolysis, a process sometimes referred to as saponification. This degradation will also result in reduced efficacy.

Q3: How do I properly adjust the pH of a this compound solution?

To adjust the pH of a solution containing this compound, it is recommended to use dilute acidic or alkaline solutions. Commonly used pH adjusters include citric acid or lactic acid to lower the pH, and sodium hydroxide (B78521) or triethanolamine (B1662121) to raise the pH. It is crucial to add the pH adjuster slowly and with constant stirring while monitoring the pH with a calibrated pH meter. This prevents localized areas of extreme pH that could cause degradation of the surfactant.

Q4: Does the optimal pH for this compound depend on the specific application?

Yes, the optimal pH can vary depending on the other ingredients in the formulation and the desired performance characteristics. For example, in personal care products, the final pH is often adjusted to be compatible with the natural pH of skin or hair (typically between 4.5 and 6.5). For industrial cleaning applications, a more alkaline pH might be desired for enhanced cleaning of certain soils. It is always recommended to perform a pH optimization study for your specific formulation.

Troubleshooting Guide

Q: My formulation is exhibiting poor foaming. Could pH be the cause?

A: Yes, if the pH of your formulation is outside the optimal range of 4-9, it could lead to hydrolysis of the this compound, which would reduce its foaming capabilities. Verify the pH of your solution with a calibrated pH meter. If it is too acidic or too alkaline, adjust it to within the recommended range. Also, consider that other ingredients in your formulation, such as oils or other surfactants, can impact foam volume and stability.

Q: I've noticed a decrease in the viscosity of my formulation over time. Is pH a potential factor?

A: Instability in viscosity can be related to pH. A shift in pH over time, perhaps due to the interaction of different ingredients, could lead to the degradation of this compound or other components, affecting the overall viscosity. Monitor the pH of your formulation over time to check for any drift. If a significant change is observed, you may need to incorporate a buffering system to maintain a stable pH.

Q: After adjusting the pH, my solution has become cloudy or has formed a precipitate. What should I do?

A: Cloudiness or precipitation after pH adjustment can indicate a few issues. The solubility of this compound itself is generally good within its stable pH range, but other ingredients in your formulation may be sensitive to pH changes and could be precipitating out of solution. Another possibility is that if a strong acid or base was added too quickly, it could have caused localized degradation of the surfactant. It is also important to consider the potential for interaction with other ions in your solution. Review the pH tolerance of all components in your formulation and consider using a more dilute pH adjuster, added slowly with adequate mixing.

Quantitative Data on this compound Properties

The following table summarizes the general properties and stability of this compound based on available data.

PropertyValueSource
Optimal pH Range 4.0 - 9.0[1]
Stable pH Range 5.0 - 10.0[2]
Appearance Clear to slightly yellow liquid[2]
Solubility Highly soluble in water[2]
Key Functions Foaming, Cleansing, Surfactant[3][4][5]

Experimental Protocol: Determination of Optimal pH for this compound Performance

This protocol provides a framework for systematically evaluating the performance of this compound at different pH values to determine the optimum for a specific application.

Objective: To identify the pH at which a this compound solution exhibits maximum foaming, surface tension reduction, and emulsion stability.

Materials and Equipment:

  • This compound

  • Deionized water

  • pH meter, calibrated

  • 0.1 M Citric Acid solution

  • 0.1 M Sodium Hydroxide solution

  • Graduated cylinders

  • Beakers

  • Magnetic stirrer and stir bars

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Homogenizer (for emulsion stability)

  • Oil phase (e.g., mineral oil, for emulsion stability)

  • Stopwatch

Methodology:

Part 1: Preparation of Test Solutions

  • Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 1% w/v).

  • Divide the stock solution into several aliquots (e.g., 5 beakers of 100 mL each).

  • Adjust the pH of each aliquot to a different value within the 4-9 range (e.g., pH 4, 5.5, 7, 8.5, 9) using the 0.1 M Citric Acid or 0.1 M Sodium Hydroxide solutions. Add the adjuster dropwise while stirring and monitoring with the pH meter.

  • Allow the solutions to equilibrate for at least 30 minutes before testing.

Part 2: Performance Evaluation

A. Foaming Performance (Ross-Miles Method Adaptation)

  • Pour a specific volume (e.g., 50 mL) of a pH-adjusted solution into a graduated cylinder.

  • Invert the cylinder a set number of times (e.g., 10 times) in a consistent manner to generate foam.

  • Immediately after shaking, record the initial foam volume.

  • Record the foam volume again after a set time (e.g., 5 minutes) to assess foam stability.

  • Repeat for each pH value.

B. Surface Tension Measurement

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each pH-adjusted solution.

  • Record the surface tension in mN/m for each pH value.

C. Emulsion Stability

  • For each pH-adjusted solution, create an oil-in-water emulsion by combining a set ratio of the aqueous solution and the oil phase (e.g., 70:30 aqueous to oil).

  • Homogenize the mixture for a consistent duration and at a constant speed.

  • Transfer the emulsion to a graduated cylinder and record the initial state.

  • Observe the emulsions at regular intervals (e.g., 1 hour, 4 hours, 24 hours) for signs of separation, such as creaming or coalescence. Record the time it takes for a visible layer of separated oil or water to appear.

Data Presentation Template:

The following table can be used to record and compare the experimental results.

pHInitial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)Surface Tension (mN/m)Time to Emulsion Separation (hours)
4.0
5.5
7.0
8.5
9.0

Foam Stability (%) = (Foam Volume after 5 min / Initial Foam Volume) x 100

Visualizations

G cluster_prep Solution Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis prep_stock Prepare SM-2S Stock Solution divide Divide into Aliquots prep_stock->divide adjust_ph Adjust pH of each Aliquot (e.g., 4, 5.5, 7, 8.5, 9) divide->adjust_ph equilibrate Equilibrate Solutions adjust_ph->equilibrate foam Foam Test equilibrate->foam surface_tension Surface Tension Measurement equilibrate->surface_tension emulsion Emulsion Stability Test equilibrate->emulsion record Record Quantitative Data foam->record surface_tension->record emulsion->record compare Compare Results record->compare optimal_ph Determine Optimal pH compare->optimal_ph

Caption: Workflow for Determining Optimal pH of this compound.

G cluster_ph pH of Formulation cluster_performance Performance & Stability ph pH Value low_ph Low pH (<4) ph->low_ph is optimal_ph Optimal pH (4-9) ph->optimal_ph is high_ph High pH (>9) ph->high_ph is hydrolysis_acid Potential for Acid Hydrolysis low_ph->hydrolysis_acid leads to stable Stable Surfactant (Optimal Performance) optimal_ph->stable leads to hydrolysis_alkaline Potential for Alkaline Hydrolysis high_ph->hydrolysis_alkaline leads to reduced_perf Reduced Performance hydrolysis_acid->reduced_perf max_perf Maximum Performance stable->max_perf hydrolysis_alkaline->reduced_perf

Caption: Impact of pH on this compound Stability and Performance.

References

"overcoming issues with Sodium Methyl 2-Sulfolaurate crystallization at low temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues with Sodium Methyl 2-Sulfolaurate (SM2S) crystallization at low temperatures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q: My this compound solution is crystallizing at low temperatures. What should I do?

A: Crystallization of this compound (a type of methyl ester sulfonate) in aqueous solutions at lower temperatures can be a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.

Troubleshooting Workflow

G start Crystallization Observed check_concentration Is the concentration too high for the storage temperature? start->check_concentration determine_solubility Determine the solubility curve of your SM2S batch. check_concentration->determine_solubility Yes add_cosurfactant Incorporate a co-surfactant (e.g., SLES, non-ionic surfactant). check_concentration->add_cosurfactant No/Concentration is fixed adjust_concentration Adjust concentration or control storage temperature. determine_solubility->adjust_concentration solution Crystallization issue resolved. adjust_concentration->solution add_hydrotrope Add a hydrotrope (e.g., propylene (B89431) glycol). add_cosurfactant->add_hydrotrope optimize_ph Optimize the solution's pH (neutral to slightly alkaline). add_hydrotrope->optimize_ph evaluate_additives Evaluate the effectiveness of additives via experimental protocols. optimize_ph->evaluate_additives evaluate_additives->solution

Caption: Troubleshooting logic for addressing SM2S crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the Krafft point of this compound and how does it relate to crystallization?

A1: The Krafft point is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Below the Krafft point, the surfactant exists as a crystalline solid and does not form micelles effectively. For C12-MES, a common term for this compound, the Krafft point is reported to be below 0°C. However, crystallization can still occur at temperatures above the Krafft point, especially at high concentrations or in the presence of other substances that reduce its solubility.

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is stable over a wide pH range, typically between 4 and 9. For anionic surfactants like SM2S, maintaining a neutral to slightly alkaline pH can enhance solubility and stability. Highly acidic conditions should be avoided as they can potentially lead to hydrolysis over time, although SM2S is generally more resistant to this than sulfate-based surfactants.

Q3: What is the role of electrolytes in this compound solutions?

A3: The presence of electrolytes, such as salts, can influence the solubility of surfactants. High concentrations of electrolytes can sometimes lead to a "salting-out" effect, where the surfactant becomes less soluble and may precipitate. It is important to consider the total ionic strength of your formulation.

Q4: What analytical methods can be used to characterize this compound solutions and their crystallization behavior?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and concentration of SM2S in your solution.

  • Differential Scanning Calorimetry (DSC): To determine the crystallization temperature and the effect of additives.

  • Turbidity Meter: To measure the cloud point of the solution, which can be an indicator of the onset of phase separation or crystallization.

  • Visual Observation: A simple yet effective method is to visually inspect samples at controlled temperatures to determine the temperature at which crystals appear.

Experimental Protocols

Protocol 1: Determination of the Aqueous Solubility of this compound

This protocol allows you to determine the solubility of your specific batch of SM2S in water at various temperatures.

Methodology:

  • Prepare a series of saturated solutions of SM2S in deionized water at different temperatures (e.g., 5°C, 10°C, 15°C, 20°C, 25°C, 30°C).

  • To ensure saturation, add an excess of SM2S to water in a sealed container and stir for at least 24 hours at a constant temperature.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully extract a known volume of the clear supernatant.

  • Gravimetrically determine the amount of dissolved SM2S by evaporating the water and weighing the remaining solid.

  • Calculate the solubility in grams per 100 mL of water.

  • Record your data in a table similar to the one below.

Data Recording Table:

Temperature (°C)Weight of SM2S (g)Volume of Water (mL)Solubility ( g/100 mL)
5100
10100
15100
20100
25100
30100

Experimental Workflow for Solubility Determination

G start Start prepare_solutions Prepare saturated SM2S solutions at various temperatures. start->prepare_solutions equilibrate Equilibrate for 24h with stirring. prepare_solutions->equilibrate settle Allow undissolved solid to settle. equilibrate->settle extract_supernatant Extract a known volume of clear supernatant. settle->extract_supernatant evaporate Evaporate water to dryness. extract_supernatant->evaporate weigh_solid Weigh the remaining solid SM2S. evaporate->weigh_solid calculate_solubility Calculate solubility (g/100 mL). weigh_solid->calculate_solubility end End calculate_solubility->end

Caption: Workflow for determining the solubility of SM2S.

Protocol 2: Evaluating Co-surfactants to Inhibit Crystallization

This protocol helps in screening for an effective co-surfactant and its optimal concentration to prevent SM2S crystallization.

Methodology:

  • Prepare a stock solution of SM2S in deionized water at a concentration known to crystallize at a specific low temperature (e.g., 5°C).

  • Prepare stock solutions of various co-surfactants (e.g., Sodium Lauryl Ether Sulfate - SLES, a non-ionic surfactant like a fatty alcohol ethoxylate).

  • Create a series of test solutions by blending the SM2S stock solution with different ratios of the co-surfactant stock solution.

  • Place all test solutions in a temperature-controlled bath and gradually lower the temperature.

  • Visually observe and record the temperature at which the first signs of crystallization or turbidity appear for each solution.

  • A control sample with only the SM2S solution should be included.

  • Compare the crystallization temperatures to determine the most effective co-surfactant and its optimal ratio.

Data Comparison Table:

SM2S:Co-surfactant RatioCrystallization Temperature (°C) with SLESCrystallization Temperature (°C) with Non-ionic Surfactant
100:0 (Control)
95:5
90:10
85:15
80:20
Protocol 3: Assessing Hydrotropes for Crystallization Prevention

This protocol is designed to quantify the effect of a hydrotrope, such as propylene glycol, on the crystallization temperature of an SM2S solution.

Methodology:

  • Prepare a stock solution of SM2S in deionized water at a concentration that crystallizes at a known low temperature.

  • Prepare a series of test solutions by adding varying percentages (w/w) of a hydrotrope (e.g., propylene glycol) to the SM2S stock solution.

  • Ensure thorough mixing to achieve a homogeneous solution.

  • Subject each test solution to a controlled cooling cycle.

  • Record the temperature at which crystallization begins for each concentration of the hydrotrope.

  • Analyze the data to determine the relationship between the hydrotrope concentration and the depression of the crystallization temperature.

Data Analysis Table:

Propylene Glycol Conc. (% w/w)Crystallization Onset Temperature (°C)Depression of Crystallization Temp. (°C)
0 (Control)0
2
4
6
8
10

Experimental Workflow for Additive Screening

G start Start prepare_stock Prepare SM2S stock solution. start->prepare_stock add_additive Prepare test solutions with varying concentrations of additive (co-surfactant or hydrotrope). prepare_stock->add_additive controlled_cooling Place solutions in a temperature-controlled bath and cool gradually. add_additive->controlled_cooling observe_crystallization Record the temperature of crystallization onset for each solution. controlled_cooling->observe_crystallization analyze_data Compare results to determine the most effective additive concentration. observe_crystallization->analyze_data end End analyze_data->end

Caption: Workflow for evaluating the effectiveness of additives.

Technical Support Center: Enhancing the Purity of Synthesized Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the purity of synthesized Sodium Methyl 2-Sulfolaurate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues that may arise during the synthesis of this compound.

Esterification of Lauric Acid with Methanol (B129727)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl Laurate Incomplete reaction due to insufficient catalyst, suboptimal temperature, or inadequate reaction time.[1][2]- Ensure the use of an effective acid catalyst such as sulfuric acid or a solid acid catalyst.[2][3]- Optimize the molar ratio of methanol to lauric acid; an excess of methanol can drive the equilibrium towards the product.[1][4]- Maintain the reaction temperature around 70°C.[1]- Extend the reaction time to ensure completion.[1]
Presence of water in the reaction mixture, leading to hydrolysis of the ester.[3]- Use anhydrous methanol and concentrated sulfuric acid to minimize water content.[3]- Consider using a dehydrating agent if water contamination is suspected.[3]
Product Contamination with Unreacted Lauric Acid Equilibrium not sufficiently shifted towards product formation.- Increase the excess of methanol used in the reaction.[4]- Ensure efficient removal of water as it is formed.
Sulfonation of Methyl Laurate
Problem Potential Cause(s) Recommended Solution(s)
Dark Product Color (Coloration) Oxidation of the alkyl chain by sulfur trioxide (SO₃), especially during the aging step.[5]- Carefully control the sulfonation temperature, typically between 80-90°C.[6]- Optimize the molar ratio of SO₃ to methyl laurate to avoid excess sulfonating agent.[6]- Implement a bleaching step after sulfonation using hydrogen peroxide or chlorine dioxide.[7][8]
Presence of impurities in the starting methyl laurate.- Ensure high purity of the methyl laurate starting material.
High Disodium (B8443419) Salt Content Hydrolysis of the intermediate methyl ester sulfonic acid before or during neutralization.[7]- Minimize the presence of water in the sulfonation and aging steps.[7]- Control the neutralization pH to be in the range of 5.0-6.5.[7]- Consider a re-esterification step by adding methanol before neutralization to convert some of the di-acid back to the mono-ester.[9]
Incomplete sulfonation reaction.- Ensure an adequate molar ratio of the sulfonating agent to methyl laurate and sufficient aging time.[6][9]
Low Yield of this compound Suboptimal reaction conditions (temperature, molar ratio, aging time).- For sulfonation with chlorosulfonic acid, a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2 and an aging time of 60 minutes can yield over 80% purity.[9]- For sulfonation with SO₃, a molar ratio of 1.2:1 to 1.6:1 and a temperature of 80-90°C are often used.[6]
Neutralization of Methyl Laurate Sulfonic Acid
Problem Potential Cause(s) Recommended Solution(s)
Product Hydrolysis (Formation of Disodium Salt) High local concentration of strong base (e.g., NaOH) leading to ester hydrolysis.[10]- Add the neutralizing agent (e.g., sodium hydroxide, sodium carbonate) slowly and with vigorous stirring to avoid localized high pH.[10][11]- Maintain the temperature of the neutralization mixture at a controlled level.[10]- Use a weaker base or a buffer solution for neutralization.
Presence of excess water during neutralization.[12]- Minimize the amount of water used in the neutralization step.
Incomplete Neutralization Insufficient amount of neutralizing agent added.- Carefully monitor the pH during the addition of the neutralizing agent and ensure it reaches the target range (typically 5.0-6.5).[7]
Product Discoloration Overheating or "hot-spots" during the exothermic neutralization reaction.[13]- Ensure efficient heat removal from the reaction vessel.[13]- Consider a continuous neutralization process with static mixers to improve heat and mass transfer.[13]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of synthesized this compound before purification?

A1: The purity of the crude product can vary significantly depending on the synthesis conditions. With optimized parameters, such as a molar ratio of methyl ester to chlorosulfonic acid of 1:1.2 and an aging time of 60 minutes, a purity of over 80% can be achieved.[9]

Q2: What are the main impurities I should be concerned about?

A2: The most common impurities are unreacted methyl laurate, disodium 2-sulfolaurate (disalt), and colored byproducts formed during sulfonation.[5][7] The disodium salt is formed due to the hydrolysis of the ester group.

Q3: How can I minimize the formation of the disodium salt?

A3: To minimize disodium salt formation, it is crucial to control the reaction conditions to prevent hydrolysis. This includes using anhydrous reagents, controlling the temperature during sulfonation and neutralization, and maintaining the pH during neutralization within a range of 5.0-6.5.[7] A re-esterification step with methanol before neutralization can also help reduce the disalt content.[9]

Q4: My final product has a yellow or brown color. What causes this and how can I fix it?

A4: The coloration is often due to the oxidation of the fatty acid chain by the sulfonating agent, particularly when using sulfur trioxide.[5] To obtain a lighter-colored product, a bleaching step is often necessary. This can be done using agents like hydrogen peroxide or chlorine dioxide after the sulfonation or neutralization step.[7][8]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying impurities.[14][15][16][17] Other techniques such as titration can be used to determine the content of disodium salt.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.

Principle: Recrystallization purifies solid compounds based on differences in their solubility in a given solvent at different temperatures. The impure solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a mixture such as n-hexane/acetone)[18]

  • Erlenmeyer flasks

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not effective, a two-solvent system can be used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and analysis software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water) in a ratio of 62:38 (v/v).[14] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 25°C.[15]

  • Detection Wavelength: 275 nm.[14]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Quantitative Data Summary

Table 1: Impact of Sulfonation Conditions on Product Purity

Sulfonating AgentMolar Ratio (Agent:Methyl Laurate)Aging Time (min)Temperature (°C)Resulting Purity (% C12-MES)Reference
Chlorosulfonic Acid1.2 : 160Not specified> 80[9]
Sulfur Trioxide (SO₃)1.2 : 119.785 (sulfonation), 90 (aging)86.3[19]
Sulfur Trioxide (SO₃)1.25 : 140-6080-85Not specified[7]

Table 2: Impact of Neutralization pH on Disodium Salt Content

Neutralization pHDisodium Salt ContentReference
5.0 - 6.5Minimized[7]
> 9 (Strongly alkaline)Increased risk of hydrolysis[20]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis esterification Esterification (Lauric Acid + Methanol) sulfonation Sulfonation (Methyl Laurate + SO3/ClSO3H) esterification->sulfonation Methyl Laurate neutralization Neutralization (with NaOH/Na2CO3) sulfonation->neutralization Methyl Laurate Sulfonic Acid bleaching Bleaching (optional) neutralization->bleaching Crude Product extraction Solvent Extraction neutralization->extraction recrystallization Recrystallization bleaching->recrystallization hplc Purity Assessment (HPLC) recrystallization->hplc Purified Product extraction->hplc Purified Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_sulfonation start Sulfonation Step issue Issue Encountered? start->issue dark_color Dark Product Color issue->dark_color Yes high_disalt High Disodium Salt issue->high_disalt Yes low_yield Low Yield issue->low_yield Yes end Proceed to Next Step issue->end No cause_oxidation Cause: Oxidation by SO3 dark_color->cause_oxidation cause_hydrolysis Cause: Hydrolysis high_disalt->cause_hydrolysis cause_conditions Cause: Suboptimal Conditions low_yield->cause_conditions solution_bleach Solution: Bleaching cause_oxidation->solution_bleach solution_control_h2o Solution: Control Water Content & pH cause_hydrolysis->solution_control_h2o solution_optimize Solution: Optimize Temp/Ratio/Time cause_conditions->solution_optimize

Caption: Troubleshooting logic for the sulfonation step.

References

"controlling particle size in Sodium Methyl 2-Sulfolaurate-based emulsion polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for controlling particle size in emulsion polymerization reactions utilizing Sodium Methyl 2-Sulfolaurate (C12-MES) as a surfactant.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters that control final particle size in an emulsion polymerization?

The final particle size is influenced by a combination of thermodynamic and kinetic factors.[1] The most critical parameters to control are:

  • Surfactant Concentration: The amount of surfactant dictates the number of micelles formed, which serve as the primary loci for particle nucleation.[2]

  • Initiator Concentration: The initiator concentration affects the rate of free radical generation, influencing the number of particles nucleated.[3]

  • Monomer Concentration & Feed Rate: The concentration of monomer can impact particle stability and swelling.[4] In semi-batch processes, the monomer feed rate is a powerful tool for manipulating particle size distribution.[5]

  • Temperature: Polymerization temperature influences the rates of initiation, propagation, and termination, as well as surfactant solubility, which can alter the average particle size.[3]

  • Ionic Strength: The presence of electrolytes in the aqueous phase can affect the stability of the charged particles, potentially leading to coagulation.[4][6]

  • Agitation Rate: Both excessive and insufficient mixing can compromise emulsion stability and lead to particle agglomeration.[4]

Q2: How does the concentration of this compound (C12-MES) affect particle size?

As an anionic surfactant, the concentration of C12-MES is a dominant factor. Generally, increasing the surfactant concentration above its Critical Micelle Concentration (CMC) increases the number of micelles available for polymerization. This leads to the formation of a larger number of initial polymer particles, resulting in a smaller final average particle size, as the available monomer is distributed among more particles.[1][2]

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The CMC is the concentration at which surfactant molecules begin to aggregate into micelles.[7][8] Below the CMC, surfactants exist as individual molecules. Above the CMC, additional surfactant forms micelles.[7] This is crucial because micelles are the primary sites of particle nucleation in classical emulsion polymerization. Operating above the CMC is essential for generating new particles. The CMC for this compound (C12-MES) has been reported as 13.20 mmol/L at 28°C.[9]

Q4: My final particles are too large. What are the likely causes and how can I reduce the particle size?

If the particle size is consistently too large, consider the following adjustments:

  • Increase Surfactant Concentration: This is often the most effective method. A higher concentration of C12-MES will generate more micelles, leading to a greater number of smaller particles.[2]

  • Increase Initiator Concentration: A higher initiator level can increase the rate of nucleation, which tends to produce more, smaller particles.[3]

  • Decrease Polymerization Temperature: Lowering the reaction temperature can sometimes help in controlling and reducing particle size.[3]

  • Consider a Co-Surfactant: Combining an anionic surfactant like C12-MES with a nonionic surfactant can have a synergistic effect, enhancing stability and producing smaller particles.[10][11]

Q5: I'm observing significant coagulum and a broad particle size distribution (high Polydispersity Index - PDI). What's wrong?

This issue, often termed agglomeration, occurs when polymer particles cluster together.[4][12] The primary causes include:

  • Inadequate Stabilization: The C12-MES concentration may be too low to sufficiently cover the surface area of the growing polymer particles.[4]

  • High Ionic Strength: High concentrations of electrolytes (e.g., from the initiator salt like potassium persulfate) can compress the electrostatic double layer around the particles, reducing repulsion and leading to coagulation.[4][6]

  • Improper Agitation: Excessive shear can overcome the repulsive barriers between particles, while insufficient mixing can create localized "hot spots" of high monomer concentration.[4]

  • High Monomer Concentration: An excessively high monomer concentration can cause particles to swell, reducing the effectiveness of the surfactant layer.[4]

To resolve this, try increasing the surfactant concentration, ensuring proper agitation, and controlling the addition of electrolytes.

Quantitative Data Summary

The following tables provide key data for this compound and summarize the general effects of process parameters on particle size.

Table 1: Properties of this compound (C12-MES)

Property Value Reference
Critical Micelle Concentration (CMC) 13.20 mmol/L (at 28°C) [9]
Hydrophile-Lipophile Balance (HLB) 14.7 [9]
Typical Particle Size Achieved 100 - 200 nm [9]

| Typical Polydispersity Index (PDI) | < 0.015 |[9] |

Table 2: Influence of Key Experimental Parameters on Particle Size

Parameter Effect of Increase on Particle Size Rationale
Surfactant Concentration Decrease More micelles lead to a higher number of nucleated particles.[2]
Initiator Concentration Decrease Higher radical flux increases the nucleation rate.[3]
Monomer Concentration Increase Can lead to particle swelling and secondary nucleation, broadening the distribution.[4]
Temperature Increase Affects reaction kinetics and can lead to larger particles.[3]

| Ionic Strength | Increase | Compresses the electrical double layer, reducing particle stability and promoting coagulation.[4][6] |

Troubleshooting Guide

Use the following logical workflow to diagnose and resolve common issues related to particle size control.

Caption: Troubleshooting workflow for particle size and stability issues.

Key Parameter Relationships

The following diagram illustrates how adjusting primary synthesis parameters typically influences the final particle characteristics.

Caption: Influence of key parameters on final particle characteristics.

Experimental Protocols

Protocol 1: Standard Batch Emulsion Polymerization

This protocol provides a general methodology for a lab-scale ab initio (from scratch) emulsion polymerization.

  • Reactor Setup: Charge a jacketed glass reactor with deionized water. The reactor should be equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30-60 minutes while heating to the desired reaction temperature (e.g., 70-80°C) to remove dissolved oxygen.[12]

  • Surfactant Addition: Dissolve the required amount of this compound in the deionized water in the reactor. Allow it to dissolve completely under gentle agitation.

  • Monomer Addition: Add the monomer (e.g., styrene, methyl methacrylate) to the reactor. Allow the system to equilibrate for 15-20 minutes to ensure proper emulsification and temperature stability.[4]

  • Initiation: Prepare a solution of the water-soluble initiator (e.g., potassium persulfate) in a small amount of deionized water. Add this solution to the reactor to start the polymerization.[4]

  • Polymerization: Maintain a constant temperature and stirring rate throughout the reaction. Monitor the reaction progress by taking small samples at set time intervals to analyze for monomer conversion (via gravimetry) and particle size.[13]

  • Cooling: Once the desired conversion is reached (typically after 3-6 hours), cool the reactor to room temperature to stop the polymerization.[4]

  • Characterization: Filter the final latex to determine the amount of coagulum formed. Analyze the filtered latex for particle size and polydispersity.[4]

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a common technique for measuring the size of nanoparticles in a suspension.[14]

  • Sample Preparation: Proper sample preparation is critical for accurate DLS measurements.

    • Take a small, representative aliquot of the final latex (e.g., one drop or ~0.1 g).[13]

    • Dilute the sample significantly with deionized, filtered water in a clean vial.[13][15] The goal is a slightly turbid, almost transparent solution. Over-concentration can cause multiple scattering errors.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to warm up.

    • Input the correct parameters for the dispersant (water), including temperature and viscosity.[15]

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to thermally equilibrate for a few minutes before starting the measurement.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter of the particles and the Polydispersity Index (PDI).[14] The Z-average diameter is the primary value reported for overall particle size.

References

Validation & Comparative

A Comparative Analysis of Sodium Methyl 2-Sulfolaurate and Other Methyl Ester Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

Methyl Ester Sulfonates (MES) are a class of anionic surfactants gaining prominence as high-performance, environmentally friendly alternatives to conventional petroleum-based surfactants. Derived from natural sources like palm or coconut oil, they offer excellent cleaning power, good biodegradability, and superior tolerance to hard water. Sodium Methyl 2-Sulfolaurate, the C12 homolog of MES, is a notable member of this class, widely used in personal care and cleaning products for its exceptional foaming and cleansing properties combined with mildness. This guide provides a comparative analysis of this compound against other common MES homologues (C14, C16, and C18), focusing on their performance metrics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is intrinsically linked to its physicochemical properties, which are primarily influenced by the length of its hydrophobic alkyl chain. This compound (C12 MES) possesses the shortest alkyl chain among the commonly used MES, which imparts distinct characteristics compared to its longer-chain counterparts like C14, C16, and C18 MES.

PropertyThis compound (C12 MES)C14 MESC16 MESC18 MES
Molecular Formula C13H25NaO5SC15H29NaO5SC17H33NaO5SC19H37NaO5S
Molecular Weight 316.39 g/mol 344.44 g/mol 372.50 g/mol 400.55 g/mol
Solubility HighModerateLowerLow
Critical Micelle Concentration (CMC) HigherIntermediateLowerLowest
Surface Tension at CMC (mN/m) ~30-35~35-40~40-45~45-50

Note: Exact CMC and surface tension values can vary with purity, temperature, and electrolyte concentration. The values presented are typical ranges.

Performance Characteristics

The variations in alkyl chain length directly impact the functional performance of methyl ester sulfonates in different applications.

Foaming Ability and Stability

This compound (C12 MES) is recognized for its excellent foaming capabilities, producing a rich and luxurious lather, which is highly desirable in personal care products like shampoos and body washes. Generally, shorter alkyl chains lead to quicker foam generation and higher initial foam volumes. As the chain length increases (C14 to C16), the foam becomes creamier with greater stability.

Detergency and Cleaning Power

Detergency, or cleaning effectiveness, generally improves with increasing alkyl chain length up to a certain point (typically C16-C18) as the longer hydrophobic tail enhances oil and soil removal. While C12 MES provides effective cleaning, C16/C18 MES blends are often favored in heavy-duty laundry detergents for their superior performance on oily stains.

Hard Water Tolerance and Calcium Soap Dispersion

A key advantage of MES over many other anionic surfactants is their excellent performance in hard water. They exhibit a remarkable ability to disperse calcium soap, preventing the formation of soap scum. This property generally improves with increasing alkyl chain length. One study highlighted that MES has a significantly better calcium soap dispersing ability compared to Linear Alkylbenzene Sulfonate (LAS).

Environmental and Toxicological Profile

The environmental and safety profile of surfactants is a critical consideration for formulation scientists.

Biodegradability

Methyl ester sulfonates are known for being readily biodegradable. However, the rate of biodegradation is influenced by the alkyl chain length. Shorter chains tend to biodegrade more rapidly.

Table 2: Biodegradability of Methyl Ester Sulfonate Homologues (OECD 301F)

Surfactant% BiodegradationTime to Reach >60%
C12 MES 73%6 days
C14 MES 66%8 days
C16 MES 63%16 days
LAS (benchmark) 60%8 days
(Source: Data adapted from a study on the biodegradation of palm-based methyl ester sulphonates)
Toxicity

The ecotoxicity of MES has been found to be dependent on the alkyl chain length, with longer chains exhibiting higher toxicity. However, even the longer chain variants are considered to have a favorable environmental safety profile compared to some traditional surfactants. Studies on the microalgae Pseudokirchneriella subcapitata have shown that C12 and C14 MES are practically non-toxic.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further research.

Determination of Critical Micelle Concentration (CMC)

The CMC is typically determined by measuring the surface tension of a series of surfactant solutions of varying concentrations using a tensiometer.

Methodology:

  • Prepare a stock solution of the methyl ester sulfonate in deionized water.

  • Create a series of dilutions from the stock solution.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a distinct break, after which the surface tension remains relatively constant.

Evaluation of Foaming Properties (Modified Ross-Miles Method)

The Ross-Miles method is a standard procedure for assessing the foaming capacity and stability of surfactants.

Methodology:

  • Prepare a surfactant solution of a specified concentration and temperature in a cylindrical vessel with a defined volume.

  • A fixed volume of the same solution is allowed to fall from a specified height through an orifice onto the surface of the initial solution in the vessel, which generates foam.

  • The initial foam height is measured immediately after all the solution has fallen.

  • The foam height is then measured at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Assessment of Biodegradability (OECD 301F Manometric Respirometry Test)

This method determines the ready biodegradability of a substance by an aerobic microbial inoculum.

Methodology:

  • A known volume of mineral medium is inoculated with microorganisms (typically from activated sludge).

  • The test substance is added as the sole source of organic carbon at a concentration typically around 100 mg/L.

  • The mixture is incubated in a closed flask at a constant temperature (e.g., 20-25°C) for up to 28 days.

  • The consumption of oxygen by the microorganisms is measured over time using a manometer or other pressure-sensing device.

  • The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.

Visualizations

Synthesis of Methyl Ester Sulfonates

G FattyAcid Fatty Acid (e.g., Lauric Acid) Esterification Esterification FattyAcid->Esterification Methanol Methanol Methanol->Esterification MethylEster Methyl Ester (e.g., Methyl Laurate) Esterification->MethylEster Sulfonation Sulfonation MethylEster->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., SO3) SulfonatingAgent->Sulfonation SulfonatedEster Sulfonated Methyl Ester Sulfonation->SulfonatedEster Neutralization Neutralization (e.g., NaOH) SulfonatedEster->Neutralization MES Methyl Ester Sulfonate (e.g., Sodium Methyl 2-Sulfolaurate) Neutralization->MES

Caption: General synthesis pathway for Methyl Ester Sulfonates.

Experimental Workflow for CMC Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions MeasureST Measure Surface Tension (Tensiometer) Dilutions->MeasureST PlotData Plot Surface Tension vs. log(Concentration) MeasureST->PlotData FindCMC Identify Breakpoint (CMC) PlotData->FindCMC Result CMC Value FindCMC->Result

Caption: Workflow for determining Critical Micelle Concentration (CMC).

Structure-Performance Relationship of MES

G cluster_increase Increasing Chain Length (C12 -> C18) AlkylChain Alkyl Chain Length Detergency Detergency (Increases) AlkylChain->Detergency HardWaterTol Hard Water Tolerance (Increases) AlkylChain->HardWaterTol Solubility Solubility (Decreases) AlkylChain->Solubility Biodegradability Biodegradation Rate (Decreases) AlkylChain->Biodegradability Foaming Flash Foaming (Decreases) AlkylChain->Foaming

Caption: Impact of alkyl chain length on MES properties.

"validating the performance of Sodium Methyl 2-Sulfolaurate as an emulsifier"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal emulsifier is a critical determinant of a formulation's stability, efficacy, and overall performance. This guide provides a comprehensive comparison of Sodium Methyl 2-Sulfolaurate (SM2S) against two commonly used alternatives, Polysorbate 80 and Glyceryl Stearate, offering a detailed examination of their emulsifying capabilities supported by experimental data.

This compound, an anionic surfactant derived from coconut fatty acids, is recognized for its excellent emulsifying, foaming, and cleansing properties.[1] Its performance as an emulsifier is crucial in various applications, including cosmetics, pharmaceuticals, and research formulations. This comparison guide delves into key performance indicators such as emulsion stability, particle size, and interfacial tension to provide a clear and objective evaluation of SM2S against established emulsifying agents.

Comparative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to Polysorbate 80 and Glyceryl Stearate.

Physicochemical Properties This compound (SM2S) Polysorbate 80 Glyceryl Stearate
HLB Value 14.7[2]~15~3.8 (Non-SE), 5-8 (SE)[3]
Critical Micelle Concentration (CMC) 13.20 mmol/L[2]Not specified in resultsNot specified in results
Type AnionicNon-ionicNon-ionic
Emulsification Performance This compound (SM2S) Polysorbate 80 Glyceryl Stearate
Mean Particle Size 100 - 200 nm[2]70 - 150 nm[4]2 - 10 µm[3]
Emulsion Stability (Creaming Index) Comparable to Sodium Dodecyl Sulfate (~60%)High stability, low creaming indexGood to Excellent (SE grade)[3]
Interfacial Tension Reduction EffectiveEffectiveModerate

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative assessment of emulsifier performance. The following sections outline the protocols for key experiments used to evaluate the emulsifiers discussed in this guide.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion formulation is prepared to ensure a consistent basis for comparison.

  • Phase Preparation :

    • Oil Phase : A predetermined amount of a carrier oil (e.g., mineral oil or a specific vegetable oil) is heated to 75°C. The emulsifier (this compound, Polysorbate 80, or Glyceryl Stearate) is added to the oil phase at a specified concentration (e.g., 2-5% w/w) and stirred until fully dissolved.

    • Aqueous Phase : Deionized water is heated separately to 75°C.

  • Emulsification : The heated aqueous phase is slowly added to the heated oil phase with continuous high-shear mixing using a homogenizer (e.g., at 5000-10000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse emulsion.

  • Homogenization : The coarse emulsion is then passed through a high-pressure homogenizer for a set number of cycles to achieve a fine and uniform emulsion.

  • Cooling : The resulting emulsion is cooled to room temperature under gentle agitation.

Emulsion Stability Testing

Emulsion stability is assessed over time through various methods to observe physical changes.

  • Visual Observation : Samples of the emulsions are stored in transparent glass containers at controlled temperatures (e.g., 4°C, 25°C, and 40°C). They are visually inspected at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of phase separation, creaming, or sedimentation.[5]

  • Centrifugation : To accelerate stability testing, emulsion samples are centrifuged at a specific force and duration (e.g., 3000 rpm for 30 minutes). The height of any separated layers (oil or cream) is measured.

  • Creaming Index (CI) : The creaming index is calculated using the formula: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100

Particle Size Analysis

The size of the dispersed oil droplets is a critical parameter for emulsion stability and performance.

  • Instrumentation : A dynamic light scattering (DLS) instrument is typically used to measure the particle size distribution and polydispersity index (PDI) of the emulsion droplets.

  • Sample Preparation : The emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement : The diluted sample is placed in a cuvette and analyzed by the DLS instrument. The mean particle diameter and PDI are recorded. Measurements are taken at different time points to monitor any changes in droplet size, which can indicate emulsion instability.

Interfacial Tension Measurement

The ability of an emulsifier to reduce the tension between the oil and water phases is a direct measure of its efficiency.[6]

  • Instrumentation : A tensiometer (e.g., using the Du Noüy ring method or pendant drop method) is used to measure the interfacial tension.

  • Procedure :

    • The oil phase is placed in a sample vessel.

    • The aqueous phase containing the dissolved emulsifier at a specific concentration is then carefully layered on top of or below the oil phase, depending on density.

    • The tensiometer probe (ring or needle) is positioned at the oil-water interface, and the force required to pull the probe through the interface is measured. This force is then used to calculate the interfacial tension in mN/m.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental process for evaluating emulsifier performance, the following diagrams are provided.

Emulsifier_Evaluation_Workflow cluster_prep Emulsion Preparation cluster_eval Performance Evaluation cluster_data Data Analysis prep_oil Prepare Oil Phase (Oil + Emulsifier) mix High-Shear Mixing prep_oil->mix prep_water Prepare Aqueous Phase prep_water->mix homogenize High-Pressure Homogenization mix->homogenize cool Cooling homogenize->cool stability Emulsion Stability (Visual, Centrifugation) cool->stability particle_size Particle Size Analysis (DLS) cool->particle_size interfacial_tension Interfacial Tension (Tensiometer) cool->interfacial_tension compare Comparative Data Analysis stability->compare particle_size->compare interfacial_tension->compare Emulsion_Destabilization_Pathways Emulsion Stable Emulsion Creaming Creaming/ Sedimentation Emulsion->Creaming Flocculation Flocculation Emulsion->Flocculation PhaseSeparation Phase Separation Creaming->PhaseSeparation Coalescence Coalescence Flocculation->Coalescence Coalescence->PhaseSeparation

References

A Comparative Analysis of Sodium Methyl 2-Sulfolaurate's Detergency Against Commercial Surfactant Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the detergency performance of Sodium Methyl 2-Sulfolaurate, a bio-based surfactant, against two widely used commercial standards: Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). The following sections present a detailed comparison of their key performance indicators, a robust experimental protocol for evaluating detergency, and visual representations of the experimental workflow and the interplay of surfactant properties.

Performance Snapshot: A Comparative Overview

The detergency of a surfactant is a multifaceted property influenced by its ability to reduce surface tension, form micelles, and ultimately remove soil from a substrate. The following table summarizes the key performance characteristics of this compound in comparison to SLS and SLES.

Performance MetricThis compoundSodium Lauryl Sulfate (SLS)Sodium Laureth Sulfate (SLES)
Critical Micelle Concentration (CMC) ~13.20 mmol/L~8.2 mmol/L~0.80 mmol/L
Surface Tension at CMC ~38.4 mN/m[1]~30 mN/m~34 mN/m
Cleaning Efficiency Exhibits excellent cleaning power, effective in removing various stains including pigment/oil/milk, cocoa, and tea.[2] Palm-based liquid detergents with Methyl Ester Sulphonates (MES) have shown superior performance to Linear Alkyl Benzene Sulfonate (LAS) based detergents.[3]Known for its strong cleaning capabilities and high foam production, but can be harsh on surfaces.[4]Possesses good cleansing properties, considered gentler than SLS.[4]
Hard Water Tolerance Demonstrates good performance in hard water.[5]Performance can be diminished in hard water.Generally performs better in hard water than SLS.
Mildness Considered a mild and gentle surfactant.[6]Can be irritating to the skin and strip natural oils.Milder than SLS due to its ethoxylated structure.
Biodegradability Readily biodegradable.[7]Readily biodegradable.Readily biodegradable.

Visualizing the Detergency Evaluation Process

The following diagram illustrates the experimental workflow for assessing the detergency of surfactants based on the ASTM D3050 standard test method.

experimental_workflow cluster_prep Preparation cluster_wash Washing Protocol cluster_analysis Data Analysis start Start prep_swatches Prepare Artificially Soiled Fabric Swatches start->prep_swatches prep_solutions Prepare Surfactant Solutions (SM-2S, SLS, SLES) start->prep_solutions measure_initial Measure Initial Reflectance of Soiled Swatches prep_swatches->measure_initial wash_cycle Conduct Standardized Washing Cycle prep_solutions->wash_cycle measure_initial->wash_cycle rinse_dry Rinse and Dry Swatches wash_cycle->rinse_dry measure_final Measure Final Reflectance of Washed Swatches rinse_dry->measure_final calculate_efficiency Calculate Soil Removal Efficiency (%) measure_final->calculate_efficiency compare Compare Detergency Performance calculate_efficiency->compare end End compare->end

Caption: Experimental workflow for detergency testing.

Understanding the Mechanism of Detergency

The cleaning efficacy of a surfactant is directly linked to its fundamental physicochemical properties. The diagram below illustrates the logical relationship between these properties and the overall detergency performance.

detergency_logic cluster_properties Surfactant Properties cluster_mechanisms Mechanisms of Action cluster_performance Performance Outcome cmc Critical Micelle Concentration (CMC) micelle_formation Micelle Formation (Encapsulation of Soil) cmc->micelle_formation surface_tension Surface Tension Reduction wetting Improved Wetting of Substrate surface_tension->wetting hard_water_tolerance Hard Water Tolerance detergency Detergency (Soil Removal) hard_water_tolerance->detergency emulsification Emulsification of Oily Soils micelle_formation->emulsification wetting->detergency emulsification->detergency

Caption: Relationship between surfactant properties and detergency.

Experimental Protocol: Soil Removal from Artificially Soiled Fabrics (Based on ASTM D3050)

This protocol outlines a standardized method for evaluating and comparing the detergency of surfactants.

1. Materials and Apparatus:

  • Artificially soiled fabric swatches (e.g., with sebum, carbon black, clay, etc.)

  • Test surfactants: this compound, Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES)

  • Laboratory washing apparatus (e.g., Launder-Ometer)

  • Spectrophotometer or colorimeter for reflectance measurements

  • Standard laboratory glassware

  • Deionized water

  • Water of known hardness (if evaluating hard water performance)

2. Procedure:

  • Preparation of Surfactant Solutions: Prepare stock solutions of each surfactant at a specified concentration (e.g., 0.1% w/v) in deionized water. For hard water testing, prepare solutions in water with a known concentration of calcium and magnesium salts.

  • Initial Reflectance Measurement: Using a spectrophotometer or colorimeter, measure the initial reflectance (R₀) of at least three artificially soiled fabric swatches for each surfactant to be tested. Record the average initial reflectance.

  • Washing Process:

    • Place a set of soiled swatches into each canister of the laboratory washing apparatus.

    • Add a specified volume of the respective surfactant solution to each canister.

    • Add a specified number of stainless steel balls to each canister to provide mechanical agitation.

    • Conduct the washing cycle at a controlled temperature (e.g., 40°C) and for a specified duration (e.g., 20 minutes).

  • Rinsing and Drying:

    • After the washing cycle, carefully remove the fabric swatches from the canisters.

    • Rinse the swatches thoroughly with deionized water to remove any residual surfactant.

    • Air-dry the swatches in a controlled environment or use a standardized drying procedure.

  • Final Reflectance Measurement: Once the swatches are completely dry, measure their final reflectance (Rƒ) using the same instrument and procedure as in step 2. Record the average final reflectance for each set of swatches.

3. Data Analysis:

Calculate the soil removal efficiency (SRE) for each surfactant using the following formula:

SRE (%) = [(Rƒ - R₀) / (Rw - R₀)] x 100

Where:

  • is the average final reflectance of the washed soiled swatches.

  • R₀ is the average initial reflectance of the unwashed soiled swatches.

  • Rw is the reflectance of the original unsoiled white fabric.

4. Comparison:

Compare the calculated Soil Removal Efficiency percentages for this compound, SLS, and SLES to determine their relative detergency performance under the tested conditions.

Conclusion

This compound presents itself as a compelling, bio-based alternative to traditional surfactants like SLS and SLES. While its critical micelle concentration is higher than that of the commercial standards, indicating that it requires a slightly higher concentration to initiate micelle formation, it demonstrates excellent cleaning power, particularly in complex formulations.[2][3] Its favorable mildness and high tolerance to hard water make it a versatile ingredient for a wide range of cleaning applications.[5][6] The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative detergency studies and validate these findings within their specific formulations and applications.

References

A Comparative Analysis of the Foaming Properties of Sodium Methyl 2-Sulfolaurate and Sodium Lauryl Ether Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the foaming performance of two prominent anionic surfactants, Sodium Methyl 2-Sulfolaurate and Sodium Lauryl Ether Sulfate (SLES), supported by experimental data and detailed protocols.

In the realm of surfactant chemistry, both this compound (SME or MES) and Sodium Lauryl Ether Sulfate (SLES) are widely utilized for their excellent foaming and cleansing properties in a variety of personal care and cleaning products.[1][2] While SLES has long been a staple in the industry, SME is gaining traction as a milder, more environmentally friendly alternative.[2] This guide provides a detailed comparative study of their foaming characteristics, with a focus on initial foam volume and stability, particularly in the presence of hard water.

Executive Summary

This guide presents a comparative analysis of the foaming properties of this compound and SLES. Key findings indicate that SLES generally produces a higher initial foam volume in soft water, while this compound exhibits superior foam stability, especially in hard water conditions. This suggests that for applications where initial, voluminous foam is desired, SLES may be the preferred choice. Conversely, for formulations requiring long-lasting foam and robust performance in hard water, this compound presents a compelling alternative.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data on the foaming properties of this compound (specifically the C16-18 variant) and SLES. The data for initial foam height has been extracted from graphical representations in a key comparative study.

Table 1: Initial Foam Height (mm) at 20°C

Water HardnessThis compound (C16-18)SLES
0 ppm~150~190
100 ppm~155~195
400 ppm~160~185

Table 2: Initial Foam Height (mm) at 30°C

Water HardnessThis compound (C16-18)SLES
0 ppm~160~200
100 ppm~165~205
400 ppm~170~195

Table 3: Foam Stability of this compound (C16-18) at 20°C

Water HardnessFoam Stability after 5 min (%)
0 ppm~95%
100 ppm~96%
400 ppm~97%

Note: Direct comparative data for the foam stability of SLES under the exact same conditions was not available in the referenced study. However, it is generally reported that while SLES produces high initial foam, its stability can be compromised in the presence of hard water ions.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the foaming properties of surfactants.

Bartsch Method (Hand Shaking Method)

This method is a straightforward approach to assess foaming performance.

Objective: To determine the initial foam height and foam stability of a surfactant solution.

Apparatus:

  • Graduated cylinder with a stopper

  • Pipette

  • Water bath for temperature control

Procedure:

  • Prepare a 0.2 wt% active solution of the surfactant in water of the desired hardness (e.g., 0 ppm, 100 ppm, 400 ppm).

  • Maintain the solution at a constant temperature (e.g., 20°C or 30°C) using a water bath.

  • Pour a fixed volume (e.g., 40 mL) of the surfactant solution into a graduated cylinder.

  • Secure the stopper on the cylinder and shake it vigorously for a fixed number of times (e.g., 20 shakes).

  • Immediately after shaking, measure the initial foam height in millimeters.

  • To determine foam stability, measure the foam height again after a set period, typically 5 minutes.

  • Foam stability is calculated as: (Foam height at 5 min / Initial foam height) x 100%.

Ross-Miles Method (ASTM D1173)

This is a standardized method for determining the foaming properties of surface-active agents.[3]

Objective: To measure the initial foam height and foam stability under controlled conditions.

Apparatus:

  • Jacketed glass column (receiver) with graduations

  • Pipette with a specified orifice, calibrated to deliver 200 mL

  • Constant temperature water circulator

Procedure:

  • Prepare the surfactant solution to the desired concentration and water hardness.

  • Circulate water at the test temperature (e.g., 49°C) through the jacket of the receiver.

  • Pour 50 mL of the surfactant solution into the receiver and allow it to come to temperature.

  • Fill the pipette with 200 mL of the same surfactant solution.

  • Position the pipette at the top of the receiver and allow the solution to run into the receiver, creating foam.

  • Record the initial foam height at the moment the pipette finishes draining.

  • Record the foam height again at specified time intervals, such as 1, 3, and 5 minutes, to assess foam stability.[3]

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_foam_gen Foam Generation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare 0.2 wt% Surfactant Solution B Adjust Water Hardness (0, 100, 400 ppm) A->B C Set Temperature (20°C or 30°C) B->C D Pour Solution into Graduated Cylinder C->D E Shake Vigorously (Fixed Number of Times) D->E F Measure Initial Foam Height (t=0) E->F G Measure Foam Height after 5 min (t=5) F->G H Calculate Foam Stability [(t=5 / t=0) * 100] G->H

Caption: Experimental workflow for the Bartsch (Hand Shaking) foam test.

logical_comparison cluster_surfactants Surfactants cluster_properties Foaming Properties SME Sodium Methyl 2-Sulfolaurate InitialFoam Initial Foam Volume SME->InitialFoam Good FoamStability Foam Stability SME->FoamStability Excellent HardWater Hard Water Performance SME->HardWater Excellent SLES SLES SLES->InitialFoam Excellent SLES->FoamStability Good SLES->HardWater Good

Caption: Logical comparison of foaming properties.

References

Evaluating the Synergistic Effects of Sodium Methyl 2-Sulfolaurate with Other Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Sodium Methyl 2-Sulfolaurate (SM2S) when used in combination with other common surfactants.[1][2][3] SM2S is an anionic surfactant derived from coconut fatty acids, known for its mildness, excellent foaming and cleansing power, and biodegradability.[1][2] This guide explores the synergistic interactions that can be achieved by blending SM2S with other classes of surfactants, offering enhanced performance characteristics relevant to a wide range of applications, including personal care products, pharmaceuticals, and industrial cleaners.[1][3][4]

The Importance of Surfactant Synergy

Surfactant synergy is the phenomenon where a mixture of two or more surfactants exhibits performance properties that are superior to those of the individual components at the same total concentration. This can lead to benefits such as reduced irritation, improved foam stability, enhanced cleaning efficiency, and lower formulation costs. This guide will delve into the synergistic effects of SM2S when blended with anionic, non-ionic, and amphoteric surfactants.

Comparative Performance Data

The following tables summarize the performance of this compound and its blends with Sodium Lauryl Ether Sulfate (SLES), Lauryl Glucoside (LG), and Cocamidopropyl Betaine (CAPB). The data presented for SM2S and its blends are hypothetical yet realistic, based on established principles of surfactant synergy and available data for similar molecules.

Surfactant/Blend (1:1 molar ratio)TypeCritical Micelle Concentration (CMC) (mmol/L)Surface Tension at CMC (mN/m)
This compound (SM2S)Anionic2.535
Sodium Lauryl Ether Sulfate (SLES)Anionic0.74[5]38
SM2S + SLES Anionic Blend 1.5 33
Lauryl Glucoside (LG)Non-ionic0.229
SM2S + LG Anionic/Non-ionic Blend 0.8 30
Cocamidopropyl Betaine (CAPB)Amphoteric0.974[6]36
SM2S + CAPB Anionic/Amphoteric Blend 1.2 32

Table 1: Critical Micelle Concentration and Surface Tension Data. This table illustrates the synergistic effect of blending SM2S with other surfactants, resulting in a lower Critical Micelle Concentration (CMC) and reduced surface tension compared to the individual components. A lower CMC indicates greater efficiency in forming micelles, which are crucial for cleaning and solubilization.

Surfactant/Blend (1% active solution)Initial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)
This compound (SM2S)18016089
Sodium Lauryl Ether Sulfate (SLES)205[7]180[7]88
SM2S + SLES 200 185 93
Lauryl Glucoside (LG)15013087
SM2S + LG 170 155 91
Cocamidopropyl Betaine (CAPB)19017592
SM2S + CAPB 195 185 95

Table 2: Foam Performance Data. This table highlights the enhanced foam volume and stability achieved by blending SM2S with other surfactants. Notably, the blend with Cocamidopropyl Betaine shows a significant improvement in foam stability, a desirable attribute in many cleansing formulations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Surface Tension Measurement using the Du Noüy Ring Method.

Apparatus: Tensiometer equipped with a platinum-iridium ring.

Procedure:

  • Prepare a stock solution of the surfactant or surfactant blend in deionized water.

  • Create a series of dilutions of the stock solution with varying concentrations.

  • Measure the surface tension of each dilution at a constant temperature (e.g., 25°C). The platinum-iridium ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring is proportional to the surface tension.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension plateaus.[5]

  • The surface tension at the CMC (γCMC) is the value of the surface tension at this plateau.

Evaluation of Foaming Properties

Method: Ross-Miles Foam Test.

Apparatus: A jacketed glass column with a specified height and diameter, a reservoir, and a pipette.

Procedure:

  • Prepare a 200 mL solution of the surfactant or surfactant blend at a specific concentration (e.g., 1% active) in standardized hard water.

  • Pour the solution into the reservoir of the Ross-Miles apparatus.

  • Allow 50 mL of the solution to drain through the pipette from a specified height into the main column, which contains the remaining 150 mL of the solution.

  • Record the initial foam height immediately after all the solution has drained from the pipette.

  • Record the foam height again after a specified time interval (e.g., 5 minutes).

  • Foam stability is calculated as: (Foam Volume at 5 min / Initial Foam Volume) x 100%.

Visualizing Surfactant Interactions and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts in evaluating surfactant synergy.

Surfactant_Synergy_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Comparison Prepare Stock Solutions Prepare Stock Solutions Create Dilution Series Create Dilution Series Prepare Stock Solutions->Create Dilution Series Measure Surface Tension Measure Surface Tension Create Dilution Series->Measure Surface Tension Perform Ross-Miles Foam Test Perform Ross-Miles Foam Test Create Dilution Series->Perform Ross-Miles Foam Test Determine CMC & γCMC Determine CMC & γCMC Measure Surface Tension->Determine CMC & γCMC Tabulate Data Tabulate Data Determine CMC & γCMC->Tabulate Data Measure Foam Volume & Stability Measure Foam Volume & Stability Perform Ross-Miles Foam Test->Measure Foam Volume & Stability Measure Foam Volume & Stability->Tabulate Data Compare Performance Compare Performance Tabulate Data->Compare Performance Identify Synergistic Blends Identify Synergistic Blends Compare Performance->Identify Synergistic Blends

Caption: Experimental workflow for evaluating surfactant synergy.

Surfactant_Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC (Synergistic Micelle) a SM2S b SM2S c CAPB d CAPB e SM2S m1 SM2S m2 CAPB m1->m2 m3 SM2S m2->m3 m4 CAPB m3->m4 m5 SM2S m4->m5 m6 CAPB m5->m6 m6->m1 Below CMC Below CMC Above CMC (Synergistic Micelle) Above CMC (Synergistic Micelle) Below CMC->Above CMC (Synergistic Micelle) Increased Concentration

Caption: Synergistic micelle formation of SM2S and CAPB.

References

A Comparative Guide to Analytical Methods for the Quantification of Sodium Methyl 2-Sulfolaurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of anionic surfactants like Sodium Methyl 2-Sulfolaurate is critical for formulation, quality control, and regulatory compliance. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.

Overview of Analytical Techniques

The quantification of anionic surfactants such as this compound can be approached using several analytical methodologies. The most prevalent and well-validated techniques include potentiometric titration, high-performance liquid chromatography (HPLC), and colorimetric methods. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, cost, and complexity.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between performance characteristics. The following table summarizes the key validation parameters for potentiometric titration, HPLC, and colorimetric methods based on data from studies on similar anionic surfactants like Sodium Lauryl Sulfate (B86663) (SLS).

MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
Potentiometric Titration Not applicable94.2% to 100.4%< 2% (typical)3.1 x 10⁻⁷ M (for SDS)Not explicitly stated
HPLC with FLD/RID/ELSD > 0.995[1]96.11% to 98.84%[1]< 2%[1]0.07 - 16.55 mg/L[1]0.30 - 21.83 mg/L[1]
Colorimetric (Methylene Blue) > 0.999[2][3]~95%[2][3]< 3.3%[2][3]0.21 µg/mL[3]0.38 µg/mL[2][3]
Colorimetric (MIBK-DCE) Not explicitly stated99.0%[4][5]0.1%[4][5]0.0001 mg/L[4][5]0.0005 mg/L[4][5]

Experimental Workflow and Method Validation

The validation of an analytical method is a crucial step to ensure the reliability and accuracy of the results. A typical workflow for method validation is depicted in the diagram below.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation p1 Define Analytical Method Requirements p2 Select Appropriate Analytical Technique p1->p2 d1 Develop Initial Method Protocol p2->d1 d2 Optimize Method Parameters d1->d2 v1 Linearity & Range d2->v1 v2 Accuracy v1->v2 v3 Precision (Repeatability & Intermediate) v2->v3 v4 Specificity/ Selectivity v3->v4 v5 Limit of Detection (LOD) v4->v5 v6 Limit of Quantification (LOQ) v5->v6 v7 Robustness v6->v7 doc1 Prepare Validation Report v7->doc1 doc2 Implement for Routine Analysis doc1->doc2

Analytical Method Validation Workflow

Detailed Experimental Protocols

Potentiometric Titration

Potentiometric titration is a robust and cost-effective method for quantifying the total anionic surfactant content.[6]

Principle: This method relies on the precipitation reaction between the anionic surfactant and a cationic titrant, such as Hyamine® 1622 or Cetylpyridinium chloride (CPC).[6][7] The endpoint of the titration is detected by a surfactant-sensitive electrode, which measures the change in potential as the titrant is added.

Apparatus:

  • Automatic Titrator

  • Surfactant-Sensitive Electrode (e.g., TEN 1100 PLH)[7]

  • Reference Electrode

  • Magnetic Stirrer

Reagents:

  • Titrant: 0.004 M Hyamine® 1622 or Cetylpyridinium chloride solution.[7]

  • Standard: Sodium dodecyl sulfate (SDS) for titer determination.[7]

  • Buffer Solution: pH 3 buffer.[7]

  • Solvent: Distilled water.

Procedure:

  • Titer Determination: Accurately weigh a known amount of SDS and dissolve it in distilled water. Titrate with the cationic titrant to determine its exact concentration.

  • Sample Preparation: Accurately weigh a sample containing the anionic surfactant and dissolve it in distilled water. The sample should contain approximately 5-20 mg of the anionic surfactant.[7]

  • Titration: Add 5 mL of pH 3 buffer solution to the sample.[7] Titrate the sample with the standardized cationic titrant. The endpoint is determined by the inflection point of the titration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity for the separation and quantification of individual anionic surfactants.[8]

Principle: The sample is injected into a liquid chromatograph and separated on a stationary phase (column) based on the differential partitioning of the analytes between the mobile and stationary phases.[8] Detection can be achieved using various detectors, such as a fluorescence detector (FLD), a refractive index detector (RID), or an evaporative light scattering detector (ELSD).[1]

Apparatus:

  • HPLC system with a pump, injector, column oven, and detector.

  • Reversed-phase C8 or C18 column.[9][10]

Reagents:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[1]

  • Standards: Certified reference standards of the anionic surfactants of interest.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.

  • Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Colorimetric Methods

Colorimetric methods are simple, rapid, and cost-effective for the determination of total anionic surfactant content. The most common method is the Methylene (B1212753) Blue Active Substances (MBAS) assay. A modified version using a mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (B1671644) (DCE) has been shown to be more robust and less prone to interference.[4][5]

Principle: Anionic surfactants form a colored ion-pair complex with a cationic dye, such as methylene blue.[2][3] This complex is then extracted into an organic solvent, and the absorbance is measured spectrophotometrically.[2][3]

Apparatus:

  • UV-Vis Spectrophotometer

  • Separatory funnels

  • Vortex mixer

Reagents:

  • Methylene Blue Reagent: A solution of methylene blue in an acidic buffer.[2]

  • Organic Solvent: Chloroform or a 3:1 mixture of MIBK and DCE.[4][5]

  • Standard: Sodium dodecyl sulfate (SDS) solution.

Procedure:

  • Calibration Curve: Prepare a series of standard SDS solutions of known concentrations.

  • Sample Preparation: Dissolve the sample in distilled water.

  • Complex Formation and Extraction: To the sample and standard solutions, add the methylene blue reagent and the organic solvent. Shake vigorously to form the ion-pair complex and extract it into the organic phase.

  • Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorbance (typically around 651 nm for the methylene blue complex).[2][3]

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the anionic surfactant in the sample.

References

"comparative aquatic toxicity of Sodium Methyl 2-Sulfolaurate and its alternatives"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the aquatic toxicity of Sodium Methyl 2-Sulfolaurate and its common alternatives, including Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), Cocamidopropyl Betaine (CAPB), and Decyl Glucoside. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on surfactant selection based on environmental impact.

Executive Summary

Surfactants are essential components in a vast array of industrial and consumer products. Their widespread use, however, necessitates a thorough evaluation of their environmental fate and effects, particularly their toxicity to aquatic organisms. This guide synthesizes available data on the aquatic toxicity of this compound and several key alternatives. While quantitative data for some common surfactants are readily available, specific experimental toxicity values for this compound are less prevalent in public literature. This comparison relies on a combination of experimental data for its alternatives, and for this compound, a globally harmonized system (GHS) classification and data from a structural analogue.

Data Presentation: Comparative Aquatic Toxicity

The following table summarizes the acute aquatic toxicity data for this compound and its alternatives. The data is presented as LC50 (the concentration lethal to 50% of the test fish population) and EC50 (the concentration causing an effect, such as immobilization in daphnids or growth inhibition in algae, in 50% of the test population). Lower values indicate higher toxicity.

SurfactantTest OrganismEndpoint (Duration)Toxicity Value (mg/L)Reference
This compound (Analogue Data) FishLC50 (96 h)29.3[1]
Aquatic Invertebrates (Daphnia)EC50 (48 h)257.86[1]
AlgaeIC50 (96 h)>1000[1]
Sodium Lauryl Sulfate (SLS) Fish (Oncorhynchus mykiss)LC50 (96 h)24.9[2]
Aquatic Invertebrates (Daphnia magna)LC501.8[2]
Algae (Raphidocelis subcapitata)IC50 (72 h)36.58
Sodium Laureth Sulfate (SLES) FishLC50 (24-96 h)0.39 - 450[1]
Aquatic Invertebrates (Daphnia magna)EC501 - 50[1]
AlgaeEC50 (48-72 h)4 - 65[1]
Cocamidopropyl Betaine (CAPB) Fish (Brachydanio rerio)LC50 (96 h)1 - 10[3]
Aquatic Invertebrates (Daphnia magna)EC50 (48 h)6.5[3]
Algae (Desmodesmus subspicatus)EC50 (72 h)1 - 10[3]
Decyl Glucoside Fish (Brachydanio rerio)LC50 (96 h)5.9 - 100.81[4]
Aquatic Invertebrates (Daphnia magna)EC50 (48 h)14
Algae (Desmodesmus subspicatus)EC50 (72 h)25

Experimental Protocols

The aquatic toxicity data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.

OECD 203: Fish, Acute Toxicity Test

This guideline outlines a method to assess the acute lethal toxicity of a substance to fish.

  • Test Principle: Fish are exposed to the test substance, which is added to the water at a range of concentrations for a 96-hour period. Mortalities and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.

  • Test Organisms: Commonly used species include Zebrafish (Brachydanio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: A limit test may be performed at 100 mg/L to determine if the substance has low toxicity. For a full study, at least five concentrations in a geometric series are used, with a control group. At least seven fish are used per concentration. The test is typically conducted without feeding.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test evaluates the acute toxicity of substances to planktonic crustaceans, which are a critical component of aquatic food webs.

  • Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Organisms: Daphnia magna is the most commonly used species.

  • Procedure: The test is conducted in vessels containing the test solution. A minimum of 20 daphnids, usually in four groups of five, are used for each test concentration and the control. Observations of immobilization are made at 24 and 48 hours.

  • Endpoint: The main result is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline details a method to determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria, which are primary producers in aquatic ecosystems.

  • Test Principle: Exponentially growing cultures of algae are exposed to the test substance in a nutrient-rich medium for a period of 72 hours. The inhibition of growth in the exposed cultures is compared to that of control cultures.

  • Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: The test is performed in flasks under constant illumination and temperature. At least five concentrations with three replicates each are used. Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.

  • Endpoint: The primary endpoints are the EC50 values for growth rate inhibition and yield reduction, calculated from the measurements of algal biomass over the 72-hour period.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a standard aquatic toxicity assessment and a conceptual signaling pathway for surfactant toxicity.

Aquatic_Toxicity_Assessment_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting substance Test Substance Characterization protocol Select OECD Protocol (201, 202, 203) substance->protocol organisms Culture Test Organisms (Algae, Daphnia, Fish) protocol->organisms range_finding Range-Finding Test (Determine concentration range) organisms->range_finding definitive_test Definitive Test (Multiple concentrations & controls) range_finding->definitive_test exposure Exposure Period (24h, 48h, 72h, 96h) definitive_test->exposure observation Record Observations (Mortality, Immobilization, Growth) exposure->observation data_analysis Statistical Analysis observation->data_analysis endpoint Calculate LC50 / EC50 data_analysis->endpoint report Generate Test Report endpoint->report Surfactant_Toxicity_Pathway Surfactant Surfactant Molecule Membrane Cell Membrane (e.g., Gill Epithelium) Surfactant->Membrane interacts with Disruption Membrane Disruption (Lipid Bilayer Interaction) Membrane->Disruption leads to Permeability Increased Permeability Disruption->Permeability Ion_Imbalance Ion Imbalance Permeability->Ion_Imbalance Stress Cellular Stress Ion_Imbalance->Stress Toxicity Organism-Level Toxicity (e.g., Respiratory Distress, Mortality) Stress->Toxicity

References

Safety Operating Guide

Proper Disposal of Sodium Methyl 2-Sulfolaurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Sodium Methyl 2-Sulfolaurate, a surfactant commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Measures:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2]. In case of contact, immediately flush the eyes for a minimum of 15 minutes using an emergency eyewash station and seek medical attention[3][4].

  • Skin Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact. Although generally considered a mild surfactant, prolonged contact may cause irritation, especially for those with sensitive skin[3]. If skin contact occurs, flush the affected area with water for 15 minutes[3].

  • Respiratory Protection: While no specific respiratory hazards are noted under normal conditions of use, prolonged exposure to aerosols or dust may cause irritation to the nose, throat, and respiratory tract[3]. If working in a poorly ventilated area or with heated material, use a fume hood.

  • Spill Management: In the event of a small spill, absorb the material with a non-reactive absorbent and place it in a suitable, covered, and labeled container for disposal. For larger spills, follow institutional emergency procedures. Ensure the spill area is well-ventilated[3].

Disposal Protocol

The disposal of this compound must comply with all local, state, provincial, and federal regulations[3]. It is prohibited to dispose of this chemical in the regular trash or down the sewer system[5].

Step-by-Step Disposal Procedure:

  • Waste Characterization: Based on its properties, this compound waste should be considered hazardous chemical waste due to its corrosive nature[1].

  • Container Selection: Use a chemically compatible, leak-proof container for waste accumulation. The container must be in good condition and have a secure closure[5][6]. Do not use metal containers for corrosive waste[6].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound Waste"). Include appropriate hazard pictograms, such as the corrosion symbol[7].

  • Segregation: Store the waste container in a designated satellite accumulation area near the point of generation. Ensure it is segregated from incompatible materials, such as strong acids, bases, and oxidizers, using physical barriers or secondary containment[4][5].

  • Storage: The storage area should be well-ventilated. Do not fill waste containers to more than 90% of their capacity to allow for expansion and prevent spills[6].

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Data Presentation

ParameterInformationSource
Chemical Name This compound[1][8][9][10]
CAS Number 149458-07-1[3]
Primary Hazard Corrosive, Causes Serious Eye Damage[1]
Oral LD50 (Rat) >5,000 mg/kg[3]
Environmental Fate Readily biodegradable[8][9]
Incompatible Materials Acids, bases, oxidizers[4]

Experimental Protocols

Mandatory Visualization

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Waste Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves) start->ppe generation Generate Waste ppe->generation spill_check Spill Occurs? spill_kit Use Spill Kit for Containment spill_check->spill_kit Yes spill_check->generation No spill_kit->generation generation->spill_check container Select Compatible, Labeled Hazardous Waste Container generation->container segregate Segregate from Incompatible Chemicals container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.